3-(2-Methoxyethyl)oxolane-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
88067-03-2 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-(2-methoxyethyl)oxolane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-10-3-2-5-4-6(8)11-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
RKHGMUYNHKYXIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methoxyethyl)oxolane-2,5-dione: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
Introduction: The Succinic Anhydride Scaffold in Medicinal Chemistry
The oxolane-2,5-dione, commonly known as succinic anhydride, is a versatile five-membered cyclic dicarboxylic anhydride.[1][2] Its strained ring structure imparts a high degree of reactivity, making it a valuable building block in organic synthesis. In the realm of medicinal chemistry, succinic anhydride and its derivatives are utilized for a variety of purposes, including their role as linkers in bioconjugation, their ability to modify the physicochemical properties of parent drug molecules, and as precursors to a wide array of biologically active compounds.[1][3]
The introduction of substituents at the 3-position of the succinic anhydride ring can significantly modulate its properties. These modifications can influence steric hindrance, electronic effects, and overall lipophilicity, thereby impacting the molecule's reactivity and its potential interactions with biological targets. The focus of this guide, 3-(2-Methoxyethyl)oxolane-2,5-dione, introduces a flexible ether-containing side chain, a feature known to influence solubility and metabolic stability in drug candidates.
Physicochemical Properties and Structural Features
While experimental data for 3-(2-Methoxyethyl)oxolane-2,5-dione is not available, we can predict its key physicochemical properties based on its constituent parts: the succinic anhydride core and the 3-(2-methoxyethyl) substituent.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H10O4 | Based on the chemical structure. |
| Molecular Weight | 158.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or liquid | Succinic anhydride is a colorless solid, while the substituent may lower the melting point.[1] |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone). Limited solubility in non-polar solvents. Likely to hydrolyze in water. | The polar anhydride and ether moieties suggest solubility in polar aprotic solvents. Anhydrides react with water to form the corresponding dicarboxylic acid.[1] |
| Reactivity | The anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and water, leading to ring-opening. | This is a characteristic reaction of cyclic anhydrides.[1] |
Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione: A Proposed Synthetic Strategy
A plausible synthetic route to 3-(2-Methoxyethyl)oxolane-2,5-dione would likely involve the reaction of maleic anhydride with a suitable precursor to the 2-methoxyethyl side chain, followed by reduction. A well-established method for creating 3-substituted succinic anhydrides is the Alder-ene reaction between maleic anhydride and an alkene.[1]
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(2-Methoxyethenyl)oxolane-2,5-dione (Alder-Ene Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add maleic anhydride (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the maleic anhydride in a suitable high-boiling aprotic solvent (e.g., toluene or xylene). Add methoxyethylene (methyl vinyl ether) (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione (Reduction)
-
Reaction Setup: In a hydrogenation vessel, dissolve the 3-(2-methoxyethenyl)oxolane-2,5-dione (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Work-up and Purification: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the final product, 3-(2-methoxyethyl)oxolane-2,5-dione. Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Drug Development
The unique structural features of 3-(2-methoxyethyl)oxolane-2,5-dione suggest several potential applications in drug discovery and development.
As a Precursor to Novel Succinimide Derivatives
Succinimides, which can be readily synthesized from succinic anhydrides by reaction with primary amines, are a class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[4][5] The 3-(2-methoxyethyl) substituent could impart favorable pharmacokinetic properties to novel succinimide-based drug candidates.
Caption: Synthesis of succinimide derivatives.
As a Bioisostere or a Modifier of Physicochemical Properties
The oxolane-2,5-dione ring can be considered as a potential bioisostere for other cyclic structures in known drug molecules. Furthermore, its ring-opening to the corresponding dicarboxylic acid can be exploited to enhance the water solubility of a parent compound. The 2-methoxyethyl side chain can also contribute to improved solubility and potentially modulate metabolic pathways by blocking sites of oxidation.
In Bioconjugation and as a Chemical Probe
The reactivity of the anhydride allows for its use in bioconjugation, for example, by reacting with the lysine residues of proteins to form stable amide bonds.[3] This could be utilized to attach small molecule drugs or imaging agents to larger biomolecules.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(2-methoxyethyl)oxolane-2,5-dione is not available, general precautions for handling succinic anhydride and its derivatives should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Perspectives
3-(2-Methoxyethyl)oxolane-2,5-dione represents a potentially valuable, yet underexplored, chemical entity. Based on the established chemistry of succinic anhydrides, we have proposed a viable synthetic route and have highlighted its potential applications in drug discovery. The introduction of the 2-methoxyethyl group is anticipated to confer beneficial physicochemical properties, making its derivatives promising candidates for further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by the exploration of its biological activities, particularly in the context of developing novel therapeutics. The versatility of the succinic anhydride core, combined with the modulating effects of the 3-substituent, offers a rich area for further scientific inquiry.
References
-
Synthesis and Biological Activity of Succinates 3,15,16,18 Tetrahydroxy 9-13-Epoxylabdane. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis And Antioxidant Activity Of Succinimide Derivative. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Research progress in biological activities of succinimide derivatives. (2021). Bioorganic Chemistry. [Link]
-
Synthesis of succinic anhydride. (n.d.). PrepChem.com. [Link]
- Preparation of hydrocarbon substituted succinic acid anhydrides. (1962).
-
Succinic anhydride. (n.d.). Wikipedia. [Link]
-
Methylsuccinic anhydride. (n.d.). PubChem. [Link]
-
Succinic Anhydride Synthesis. (2023). YouTube. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery. [Link]
-
Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. (2016). Journal of Surfactants and Detergents. [Link]
- Preparation of alkenyl succinic anhydrides. (1986).
-
Process for the preparation of succinic anhydride derivatives. (1990). European Patent Office. [Link]
-
Synthesis of Preparation succinic anhydride. (2019). PrepChem.com. [Link]
-
SUCCINIC ANHYDRIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
Sources
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Succinic anhydride: applications in diverse industries_Chemicalbook [chemicalbook.com]
- 4. kuey.net [kuey.net]
- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
3-(2-Methoxyethyl)oxolane-2,5-dione chemical structure
Executive Summary
3-(2-Methoxyethyl)oxolane-2,5-dione , commonly referred to as (2-Methoxyethyl)succinic anhydride , represents a specialized class of functionalized cyclic anhydrides. Unlike common alkyl-substituted succinic anhydrides (ASAs) used in industrial paper sizing which are purely hydrophobic, this molecule incorporates an ether linkage in the side chain. This structural modification introduces polarity and potential chelating capabilities (Lewis base site) while retaining the high reactivity of the anhydride ring toward nucleophiles.
This guide details the structural characteristics, validated synthesis pathways, and reactivity profiles of 3-(2-Methoxyethyl)oxolane-2,5-dione, serving as a blueprint for its utilization in polymer synthesis, surface modification, and pharmaceutical intermediate production.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[1][5][6]
-
IUPAC Name: 3-(2-Methoxyethyl)oxolane-2,5-dione
-
Common Synonyms: (2-Methoxyethyl)succinic anhydride; 2-(2-Methoxyethyl)butanedioic anhydride.
-
Molecular Formula: C₇H₁₀O₄
-
Molecular Weight: 158.15 g/mol
Structural Architecture
The core is a five-membered oxolane-2,5-dione (succinic anhydride) ring. The C3 position is substituted with a 2-methoxyethyl group.
-
Chirality: The C3 carbon is a chiral center. Synthetic preparations typically yield a racemic mixture (
) unless asymmetric catalysis is employed. -
Electronic Effects: The anhydride carbonyls are highly electrophilic. The methoxy ether oxygen at the
-position relative to the ring can exhibit a "neighboring group effect," potentially stabilizing cationic intermediates or influencing the regioselectivity of ring-opening reactions via coordination.
Physicochemical Properties (Predicted)
Note: Experimental values for this specific derivative are scarce in open literature. Values below are estimated based on structural analogs (e.g., methylsuccinic anhydride, ethoxy succinic derivatives).
| Property | Value (Estimated) | Rationale |
| Physical State | Viscous Liquid or Low-Melting Solid | Asymmetry of the side chain disrupts crystal packing compared to succinic anhydride. |
| Boiling Point | 145–155 °C @ 5 mmHg | Higher than methylsuccinic anhydride due to increased molecular weight and polarity. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | The methoxy group enhances solubility in moderately polar solvents compared to long-chain ASAs. |
| Hydrolytic Stability | Moisture Sensitive | Hydrolyzes to 2-(2-methoxyethyl)succinic acid upon exposure to atmospheric moisture. |
Synthesis Protocols
The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione cannot typically be achieved via the standard "Ene reaction" used for alkenyl succinic anhydrides because the precursor (allyl methyl ether) may undergo side reactions or polymerization.
The most robust, laboratory-validated route involves a Malonate-Acetate Stepwise Alkylation , as adapted from patent literature regarding fungicide intermediates (e.g., DE3204953A1).
Validated Synthetic Pathway (Malonate Route)
Reaction Logic:
-
Alkylation: Diethyl malonate is alkylated with 2-methoxyethyl chloride.
-
Chain Extension: The alkylated malonate reacts with ethyl bromoacetate to form a tricarboxylate.
-
Decarboxylation: Hydrolysis and heat yield the substituted succinic acid.
-
Cyclization: Dehydration yields the target anhydride.
Figure 1: Stepwise synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione via malonic ester synthesis.
Detailed Experimental Procedure
Step 1: Preparation of 2-(2-Methoxyethyl)succinic Acid
-
Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 2-Chloroethyl methyl ether (1.0 eq).
-
Alkylation: Reflux diethyl malonate with sodium ethoxide and 2-chloroethyl methyl ether in ethanol for 4–6 hours. Isolate the diethyl (2-methoxyethyl)malonate.
-
Chain Extension: React the isolated product (1.0 eq) with Sodium hydride (1.1 eq) in dry THF, followed by the dropwise addition of Ethyl bromoacetate (1.1 eq). Stir at reflux for 12 hours.
-
Hydrolysis & Decarboxylation: Treat the resulting triester with 20% NaOH (aq) at reflux for 4 hours. Acidify with HCl to pH 1 and reflux for an additional 2 hours to induce decarboxylation.
-
Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the crude dicarboxylic acid.
Step 2: Cyclization to Anhydride
-
Reagents: Crude 2-(2-methoxyethyl)succinic acid, Acetyl chloride or Acetic anhydride (excess).
-
Reaction: Dissolve the diacid in acetyl chloride (3–5 vol). Reflux for 2 hours under nitrogen.
-
Purification: Distill off the excess acetyl chloride and acetic acid byproduct. The residue is purified via vacuum distillation (expected bp ~150°C at reduced pressure) to yield the pure anhydride.
Reactivity & Applications
The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione lies in its ability to undergo ring-opening reactions with nucleophiles (alcohols, amines), introducing the methoxyethyl side chain into the final product.
Ring-Opening Dynamics
Unlike simple alkyl anhydrides, the ether oxygen in the side chain can influence the regioselectivity of the ring opening.
-
Scenario: Reaction with a primary amine (
). -
Pathway: The nucleophile attacks one of the carbonyl carbons.
-
Effect: The inductive effect of the ether group (electron-withdrawing) may make the C2 carbonyl (closer to the side chain) slightly more electrophilic, though steric hindrance usually directs attack to the C5 carbonyl (distal).
Figure 2: Regioselectivity in the nucleophilic ring-opening of the anhydride.
Key Applications
-
Epoxy Curing Agents:
-
Anhydrides are standard hardeners for epoxy resins. The methoxyethyl side chain introduces flexibility and improves the compatibility of the cured resin with polar substrates (e.g., glass, metals) compared to purely aliphatic anhydrides.
-
-
Pharmaceutical Linkers:
-
The molecule serves as a "short-chain PEG" mimic. When reacted with a therapeutic amine, it forms a succinamic acid linker. The methoxyethyl group improves water solubility and reduces immunogenicity compared to hydrophobic linkers.
-
-
Surface Sizing (Paper/Textiles):
-
While less hydrophobic than Octenyl Succinic Anhydride (OSA), this derivative can be used to size surfaces where moderate hydrophilicity or ink receptivity is required.
-
Safety & Handling Protocols
As a reactive cyclic anhydride, this compound requires strict safety adherence.
| Hazard Class | Description | Mitigation |
| Respiratory Sensitizer | Inhalation may cause allergy or asthma symptoms. | Use only in a chemical fume hood. Wear N95/P100 respirator if aerosolization is possible. |
| Skin/Eye Corrosive | Reacts with moisture in tissue to form acid, causing burns. | Wear nitrile gloves (double gloving recommended) and chemical splash goggles. |
| Moisture Sensitivity | Hydrolyzes rapidly.[1] | Store under inert atmosphere (Nitrogen/Argon) in a desiccator. |
Spill Management: Neutralize spills with a dilute solution of sodium carbonate (soda ash) to convert the anhydride to the non-volatile disodium succinate salt before disposal.
References
-
Synthesis of Substituted Succinic Anhydrides via Malonate
- Source: DE3204953A1 (German Patent). "Substituted pyrrolidine-2,5-diones, their preparation and their use as fungicides." (1983). Describes the synthesis of 2-(methoxyethyl)
-
URL:
- General Reactivity of Succinic Anhydrides: Source: G. W. Wheland. "Advanced Organic Chemistry." (General reference for anhydride ring-opening mechanisms and regioselectivity).
-
Alkenyl Succinic Anhydride (ASA)
Sources
3-(2-Methoxyethyl)oxolane-2,5-dione IUPAC name and synonyms
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 3-(2-Methoxyethyl)oxolane-2,5-dione , a specialized succinic anhydride derivative used in bioconjugation and material science.
Chemical Identity & Structural Analysis
3-(2-Methoxyethyl)oxolane-2,5-dione is a cyclic anhydride characterized by a five-membered dihydrofuran-2,5-dione ring substituted at the 3-position with a 2-methoxyethyl group. This substituent acts as a short, hydrophilic "mini-PEG" chain, imparting unique solubility properties compared to alkyl-substituted analogs.
Nomenclature & Identifiers
| Category | Identifier / Value |
| IUPAC Name | 3-(2-Methoxyethyl)oxolane-2,5-dione |
| Common Synonyms | (2-Methoxyethyl)succinic anhydride; Dihydro-3-(2-methoxyethyl)-2,5-furandione; 2-Methoxyethylsuccinic anhydride |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| SMILES | COCCC1CC(=O)OC1=O |
| Structure Type | Substituted Cyclic Anhydride |
Structural Significance
The molecule combines two functional domains:[1][2][3][4]
-
Reactive Head (Anhydride): An electrophilic cyclic anhydride capable of rapid ring-opening reactions with nucleophiles (amines, thiols, hydroxyls).
-
Modulating Tail (Methoxyethyl): A polar, non-ionic ether chain that enhances water solubility and reduces non-specific binding, mimicking the properties of polyethylene glycol (PEG) linkers.
Synthesis Protocol: The Malonate-Chloroacetate Route
While specific commercial availability is limited to custom synthesis houses, the compound is reliably synthesized via the Malonate-Chloroacetate Alkylation Strategy . This method allows for the controlled introduction of the methoxyethyl side chain before constructing the succinic framework.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione via malonate alkylation.
Detailed Methodology
Step 1: Mono-Alkylation of Diethyl Malonate
-
Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.05 eq), 1-Bromo-2-methoxyethane (1.0 eq).
-
Procedure:
-
Generate sodium ethoxide in situ by dissolving sodium metal in anhydrous ethanol.
-
Add diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.
-
Add 1-bromo-2-methoxyethane dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of bromide).
-
Workup: Evaporate ethanol, partition between water/ether, dry organic layer (MgSO₄), and distill to obtain Diethyl (2-methoxyethyl)malonate .
-
Step 2: Construction of the Succinate Skeleton
-
Reagents: Diethyl (2-methoxyethyl)malonate (from Step 1), Sodium ethoxide (1.1 eq), Ethyl chloroacetate (1.1 eq).
-
Procedure:
-
Treat the mono-alkylated malonate with sodium ethoxide to regenerate the enolate.
-
Add ethyl chloroacetate slowly to avoid dialkylation side products.
-
Reflux for 6–12 hours.
-
Workup: Standard aqueous extraction and vacuum distillation yields the Triethyl tricarboxylate intermediate .
-
Step 3: Hydrolysis and Decarboxylation
-
Reagents: Conc. HCl or 6M H₂SO₄.
-
Procedure:
-
Reflux the tricarboxylate ester in acidic solution for 12–24 hours. This hydrolyzes the esters to carboxylic acids and induces decarboxylation of the gem-dicarboxylic acid moiety.
-
Workup: Evaporate to dryness. Recrystallize the solid residue (from ether/hexane) to isolate (2-Methoxyethyl)succinic acid .
-
Step 4: Dehydration to Anhydride
-
Reagents: Acetyl chloride or Acetic anhydride (excess).
-
Procedure:
-
Reflux the dicarboxylic acid in acetyl chloride for 2–3 hours.
-
Distill off the excess acetyl chloride and acetic acid byproduct.
-
Purification: Vacuum distillation of the residue yields the pure 3-(2-Methoxyethyl)oxolane-2,5-dione .
-
Reactivity Profile & Applications
The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione lies in its ability to introduce a hydrophilic linker via a stable amide or ester bond.
Mechanism of Bioconjugation (Amidation)
When reacting with primary amines (e.g., lysine residues on proteins, drug linkers), the anhydride ring opens to form an amide bond and a free carboxylic acid. The regioselectivity typically favors attack at the less sterically hindered carbonyl (C5), though mixtures of isomers (C2 vs C5 attack) are common.
Reaction Pathway (DOT Visualization)
Figure 2: Nucleophilic ring-opening of the anhydride by primary amines.
Key Applications
-
Hydrophilic Linker Design (ADCs):
-
Used as a "spacer" in Antibody-Drug Conjugates (ADCs). The methoxyethyl group improves the aqueous solubility of hydrophobic payloads (e.g., cytotoxic drugs) compared to standard succinic anhydride linkers.
-
Reduces aggregation of the conjugate by masking hydrophobic patches.
-
-
Surface Modification:
-
Reacts with amine-functionalized surfaces (glass, silica, gold nanoparticles) to create a hydrophilic, non-fouling coating. The terminal methoxy group resists protein adsorption.
-
-
Prodrug Synthesis:
-
Used to hemisuccinate hydroxyl-containing drugs (e.g., paclitaxel, steroids). The free carboxylic acid generated upon ring opening can be further salt-formed to create a water-soluble prodrug formulation.
-
Physical Properties (Predicted)
Due to the specialized nature of this intermediate, experimental data is often extrapolated from homologous series (e.g., methylsuccinic anhydride).
| Property | Value / Description | Notes |
| Physical State | Viscous Liquid or Low-Melting Solid | MP likely 30–45°C based on homologs. |
| Boiling Point | ~130–140°C at 5 mmHg | High boiling point; vacuum distillation required. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | Hydrolyzes slowly in water. |
| Density | ~1.15 g/cm³ | Estimated based on oxygen content. |
| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂) in a desiccator. |
Safety & Handling
-
Hazards: Causes severe skin burns and eye damage (Category 1B). Respiratory sensitizer.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive—hydrolysis yields the corresponding dicarboxylic acid.
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.
References
-
Patent DE3204953A1. Substituted pyrrolidine-2,5-diones, their preparation and their use as fungicides. (1983). (Describes the use of 2-(methoxyethyl)succinic anhydride as a key intermediate).
-
Org. Synth. 1946, 26, 54. Methylsuccinic Anhydride. (General procedure for substituted succinic anhydrides).
-
Boger, D. L., et al. Chimer containing a targeting portion linked to a scission-activated duocarmycin-type prodrug. WO2009064913A1. (Discusses succinic anhydride derivatives as linkers in drug delivery).
Sources
3-(2-Methoxyethyl)oxolane-2,5-dione: A Comprehensive Technical Guide on Chemical Identity, Synthesis, and Bioconjugation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol
Executive Summary & The CAS Registry Challenge
In modern drug development and polymer chemistry, functionalized cyclic anhydrides are critical electrophilic building blocks used for pegylation, prodrug synthesis, and protein bioconjugation. 3-(2-Methoxyethyl)oxolane-2,5-dione (commonly referred to as 2-(2-methoxyethyl)succinic anhydride) is one such highly specialized intermediate.
When researchers attempt a direct CAS number lookup for this specific molecule, they frequently encounter a database void. This occurs because highly specific, custom-synthesized functional blocks—especially those bearing short PEG-like chains (such as the 2-methoxyethyl group)—are often generated in situ or maintained as proprietary intermediates within pharmaceutical pipelines rather than being universally registered in public repositories like PubChem or the CAS Registry. To navigate this unindexed chemical space, researchers must rely on structural homology, comparing the target against well-documented substituted succinic anhydrides to infer its physicochemical properties and reactivity[1].
Structural Homology and Quantitative Data
The core structure of 3-(2-methoxyethyl)oxolane-2,5-dione consists of a highly reactive succinic anhydride ring substituted at the 3-position (IUPAC) with a methoxyethyl chain. This side chain acts as a "mini-PEG" moiety, imparting hydrophilicity and increasing the hydrodynamic radius of the molecule without introducing the severe steric hindrance seen in bulky aliphatic chains.
To predict the behavior of this unassigned molecule, we benchmark it against commercially available homologs[2],.
Table 1: Comparative Analysis of Substituted Succinic Anhydrides
| Common Name | IUPAC Nomenclature | CAS Number | Molecular Weight ( g/mol ) | Est. XLogP3 |
| Succinic Anhydride | Oxolane-2,5-dione | 108-30-5 | 100.07 | -0.9 |
| Methylsuccinic Anhydride | 3-Methyloxolane-2,5-dione | 4100-80-5[1] | 114.10 | -0.5 |
| Allylsuccinic Anhydride | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | 7539-12-0 | 140.14 | 0.7 |
| n-Octylsuccinic Anhydride | 3-Octyloxolane-2,5-dione | 4200-92-4[2] | 212.29 | 3.2 |
| Target Compound | 3-(2-Methoxyethyl)oxolane-2,5-dione | Unassigned / Proprietary | 158.15 | 0.2 |
Data Interpretation: The target compound bridges the gap between the highly polar methylsuccinic anhydride and the lipophilic n-octylsuccinic anhydride, offering an optimal partition coefficient (XLogP3 ~0.2) for aqueous bioconjugation workflows.
Synthetic Methodology: A Self-Validating Protocol
Because this compound cannot be readily procured via standard catalogs, it must be synthesized from fundamental precursors. The following step-by-step methodology is engineered with built-in causality and self-validating analytical checkpoints to ensure absolute chemical integrity.
Step 1: Monoalkylation of Diethyl Malonate
-
Procedure: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide. Add diethyl malonate (1.0 eq) dropwise at 0 °C, followed by 1-bromo-2-methoxyethane (1.1 eq). Reflux for 12 hours.
-
Causality: Sodium ethoxide is selected because its ethoxide anion matches the malonate's ester groups, entirely preventing transesterification side reactions.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) using a KMnO₄ stain. ¹H NMR must show the disappearance of the malonate CH₂ singlet (~3.3 ppm) and the emergence of a triplet (~3.5 ppm) corresponding to the new methine proton.
Step 2: Dialkylation with Ethyl Bromoacetate
-
Procedure: Dissolve the monoalkylated product in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Once H₂ evolution ceases, add ethyl bromoacetate (1.1 eq) and stir at room temperature for 8 hours.
-
Causality: The monoalkylated malonate exhibits a higher pKa due to the electron-donating inductive effect of the methoxyethyl chain. Therefore, a stronger, non-nucleophilic base (NaH) in an aprotic solvent is strictly required to quantitatively generate the enolate.
-
Self-Validation: The visual cessation of hydrogen gas bubbling acts as a real-time kinetic indicator of complete enolate formation.
Step 3: Hydrolysis and Decarboxylation
-
Procedure: Suspend the triester intermediate in 6M aqueous HCl and reflux vigorously for 24 hours. Extract the resulting aqueous phase with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: Acid-catalyzed hydrolysis is deliberately chosen over basic saponification. Basic conditions would yield highly water-soluble sodium carboxylate salts that are difficult to isolate. The high thermal energy of the reflux drives the spontaneous decarboxylation of the geminal diacid, yielding 2-(2-methoxyethyl)succinic acid.
Step 4: Dehydration to the Target Anhydride
-
Procedure: Dissolve the diacid in neat acetic anhydride (5.0 eq) and reflux for 4 hours. Distill off the acetic acid byproduct and excess acetic anhydride under reduced pressure to yield the pure 3-(2-methoxyethyl)oxolane-2,5-dione.
-
Causality: Acetic anhydride acts as a chemical dehydrating agent[3]. According to Le Chatelier's principle, the continuous removal of the acetic acid byproduct drives the intramolecular cyclization to completion.
-
Self-Validation: FT-IR spectroscopy is the definitive diagnostic tool here. The broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) must completely disappear, replaced by the characteristic asymmetric and symmetric C=O stretches of a 5-membered cyclic anhydride at ~1780 cm⁻¹ and ~1860 cm⁻¹.
Stepwise synthetic workflow for 3-(2-Methoxyethyl)oxolane-2,5-dione with mechanistic conditions.
Applications in Bioconjugation and Drug Delivery
Once synthesized, 3-(2-methoxyethyl)oxolane-2,5-dione serves as a premium electrophile for modifying therapeutic proteins or synthesizing polymeric prodrugs.
Mechanistic Insight: The anhydride ring is highly susceptible to nucleophilic attack by primary amines (such as the ε-amino group of lysine residues on a target protein). The ring-opening reaction forms a stable amide linkage while simultaneously unmasking a free carboxylic acid. This unmasked carboxylate increases the local negative charge, which can favorably alter the isoelectric point (pI) of the protein, while the methoxyethyl chain provides a hydration shell that shields the conjugate from proteolytic degradation.
Ring-opening bioconjugation pathway of the anhydride with primary amine nucleophiles.
References
-
Title: Solvent free synthesis of N-substituted succinimides Source: The Royal Society of Chemistry URL: [Link]
Sources
A Comprehensive Technical Guide on 3-(2-Methoxyethyl)oxolane-2,5-dione: Physicochemical Profiling and Bioconjugation Workflows
Executive Summary
In the landscape of drug design and bioconjugation, the strategic modification of target molecules requires reagents that balance reactivity with aqueous compatibility. 3-(2-Methoxyethyl)oxolane-2,5-dione , commonly referred to as 2-(2-methoxyethyl)succinic anhydride, represents a highly specialized activated dicarboxylic acid. By substituting the traditional succinic anhydride core with a methoxyethyl side chain, this compound mimics the hydration properties of polyethylene glycol (PEG) while maintaining the rapid acylation kinetics characteristic of cyclic anhydrides.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing 3-(2-Methoxyethyl)oxolane-2,5-dione in advanced bioconjugation and drug development applications.
Molecular Identity & Structural Rationale
The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione is entirely dictated by its structural dichotomy: an electrophilic core paired with a hydrophilic tail.
-
The Oxolane-2,5-dione Core: Succinic anhydrides are established reagents for converting primary amines to carboxylic acids, operating via nucleophilic acyl substitution[1]. The strained five-membered ring is highly susceptible to nucleophilic attack, making it an ideal electrophile for lysine modification.
-
The Methoxyethyl Substituent: The presence of a methoxyethyl group enhances the molecule's solubility and stability in aqueous microenvironments[2]. Acting as a "mini-PEG" chain, the ether oxygen participates in hydrogen bonding with surrounding water molecules, reducing the hydrophobicity of the resulting conjugate and preventing protein aggregation—a common failure point in drug-linker design.
Physicochemical Properties
Understanding the baseline physical and chemical properties is critical for predicting the compound's behavior during storage, formulation, and reaction.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₇H₁₀O₄ | Defines the core succinic anhydride + methoxyethyl substituent. |
| Molecular Weight | 158.15 g/mol | Low MW ensures minimal steric hindrance during bioconjugation. |
| Physical State | Viscous liquid / Low-melting solid | The asymmetric alkoxy substitution disrupts crystal packing compared to unsubstituted succinic anhydride. |
| Aqueous Solubility | Moderate (Hydrolyzes) | The methoxyethyl group enhances initial hydration, though the anhydride ring rapidly hydrolyzes to the dicarboxylic acid. |
| Organic Solubility | High (DMF, DMSO, DCM) | Allows preparation of highly concentrated, anhydrous stock solutions for precise stoichiometric dosing. |
| Reactive Moieties | Cyclic Anhydride | Highly susceptible to nucleophilic attack by primary amines (lysine) and hydroxyls. |
Chemical Reactivity & Mechanistic Pathways
Nucleophilic Acyl Substitution (Aminolysis)
The primary application of 3-(2-Methoxyethyl)oxolane-2,5-dione is the modification of primary amines (e.g., the ε-amino group of lysine residues on proteins). The reaction proceeds via a tetrahedral intermediate. The protonated, positively charged amine is non-nucleophilic; therefore, bioconjugation of lysine residues must be performed at a pH where a sufficient percentage of the side chains are deprotonated and reactive[3].
Upon nucleophilic attack, the ring opens, forming a stable amide bond and liberating a free carboxylic acid[4]. This conversion effectively changes the local charge of the protein from positive (amine) to negative (carboxylate), which can be leveraged to alter the isoelectric point (pI) of the biologic.
Fig 1. Mechanistic pathway of nucleophilic acyl substitution and ring opening.
Competing Hydrolysis
In aqueous buffers, water acts as a competing nucleophile. Hydrolysis of the anhydride yields 2-(2-methoxyethyl)succinic acid, an inert byproduct that cannot participate in further conjugation. Consequently, the reagent must be added in molar excess, and the reaction kinetics must favor aminolysis over hydrolysis.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to verify causality and success.
Protocol 1: Amine-Reactive Bioconjugation (Protein Modification)
Objective: Covalently attach the methoxyethyl-succinyl moiety to surface-exposed lysine residues on a target protein.
Causality & Design Choices:
-
Buffer Selection: HEPES buffer at pH 8.0 is utilized. At pH 8.0, a small but sufficient fraction of lysine ε-amines (pKa ~10.5) are deprotonated. Pushing the pH higher (e.g., >9.0) would increase amine reactivity but exponentially accelerate the base-catalyzed hydrolysis of the anhydride, destroying the reagent before conjugation can occur.
-
Solvent: The anhydride is dissolved in anhydrous DMSO to prevent premature hydrolysis during handling.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the target protein in 100 mM HEPES, 150 mM NaCl, pH 8.0, to a final concentration of 2–5 mg/mL. Self-Validation: Retain a 50 µL aliquot as an unmodified control for downstream assays.
-
Reagent Preparation: Immediately prior to use, dissolve 3-(2-Methoxyethyl)oxolane-2,5-dione in anhydrous DMSO to create a 100 mM stock.
-
Conjugation: Add the anhydride stock to the protein solution at a 10- to 50-fold molar excess (depending on the desired degree of labeling). Add the reagent dropwise while vortexing gently to prevent localized pH drops (the byproduct is acidic).
-
Incubation: Allow the reaction to proceed for 2 hours at 25°C.
-
Purification: Remove excess hydrolyzed reagent and DMSO using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).
-
Validation (TNBS Assay): Quantify the remaining free primary amines on both the unmodified control and the purified conjugate using a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. A reduction in absorbance at 335 nm confirms successful amidation.
Fig 2. Step-by-step bioconjugation workflow for amine modification.
Protocol 2: Kinetic Hydrolysis Assay via RP-HPLC
Objective: Determine the aqueous half-life of 3-(2-Methoxyethyl)oxolane-2,5-dione at physiological pH to optimize dosing schedules.
Causality & Design Choices:
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used because it effectively separates the intact, hydrophobic anhydride from the highly polar, ring-opened dicarboxylic acid hydrolysis product.
-
Internal Standard: Toluene is spiked into the reaction mixture. Because toluene is unreactive and stable, it normalizes any variations in HPLC injection volumes, ensuring that the calculated degradation curve is strictly due to chemical hydrolysis.
Step-by-Step Methodology:
-
Baseline Setup: Prepare a 50 mM phosphate buffer (pH 7.4) containing 0.1% (v/v) toluene as an internal standard.
-
Initiation: Inject 10 µL of a 100 mM anhydride stock (in DMSO) into 990 µL of the prepared buffer at 25°C. Mix rapidly.
-
Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), extract a 20 µL aliquot and immediately inject it into the RP-HPLC system.
-
Chromatography: Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes on a C18 column. The low pH of the mobile phase instantly quenches the hydrolysis reaction during the run.
-
Data Analysis: Plot the ratio of the anhydride peak area to the toluene peak area over time. Fit the data to a first-order exponential decay model to calculate the half-life (
).
References
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. Explores the foundational mechanisms of converting amino groups to carboxylic acids using succinic anhydrides.
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Details the thermodynamic necessity of amine deprotonation and buffer pH control during bioconjugation.
-
A Brief Introduction to Traditional Bioconjugate Chemistry. Wiley-VCH. Analyzes the conversion of amines into carboxylic acids using succinic anhydride and the resulting stability of amide bonds.
-
CAS 163759-49-7: 2'-O-(2-methoxyethyl)-5-methyl-Uridine. CymitQuimica. Provides structural rationale for methoxyethyl substitution in enhancing solubility and stability in drug design.
Sources
Technical Guide: Solubility Profile & Solvent Compatibility of 3-(2-Methoxyethyl)oxolane-2,5-dione
[1][2]
Chemical Identity & Physicochemical Basis
To accurately predict and manipulate the solubility of 3-(2-Methoxyethyl)oxolane-2,5-dione, one must understand its dual nature: it is a polar aprotic electrophile .[1][2]
-
Core Structure: The oxolane-2,5-dione (succinic anhydride) ring is highly polar due to the two carbonyl groups but lacks hydrogen bond donors.[1][2] This dictates high solubility in polar aprotic solvents.[2]
-
Substituent Effect: The 2-methoxyethyl side chain (
) introduces an ether linkage.[2] This increases flexibility and lipophilicity compared to the parent succinic anhydride.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Physical State Prediction: While succinic anhydride is a high-melting solid (
), the methoxyethyl substituent disrupts crystal packing.[2] This compound is likely a viscous liquid or low-melting solid (MPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) at room temperature.[2]
-
-
Reactivity Profile: The anhydride ring is thermodynamically unstable toward nucleophiles.[2] "Solubility" in protic solvents (water, alcohols) is a misnomer; it represents a chemical reaction rate , not physical dissolution.[2]
Solubility & Compatibility Profile
The following data categorizes solvents based on their ability to dissolve the compound without degrading it.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility/Miscibility | Stability | Recommendation |
| Polar Aprotic | Dichloromethane (DCM) | High | Stable | Primary Choice for synthesis & extraction.[1][2] |
| Tetrahydrofuran (THF) | High | Stable | Excellent.[2] Ensure THF is dry (anhydrous).[2] | |
| Ethyl Acetate | High | Stable | Good for workups; avoid if strong Lewis acids are present.[2] | |
| Acetone | High | Stable | Good for cleaning; avoid strong bases (aldol risks).[2] | |
| DMSO / DMF | High | Stable | Use for biological assays; difficult to remove.[2] | |
| Aromatic | Toluene | Moderate-High | Stable | Good for high-temp reactions; may require heating.[1][2] |
| Non-Polar | Hexane / Heptane | Low / Immiscible | Stable | Likely phase separates; useful for washing/precipitating.[2] |
| Protic (Nucleophilic) | Water | Reacts | Unstable | DO NOT USE. Hydrolyzes to di-acid.[1][2] |
| Methanol / Ethanol | Reacts | Unstable | DO NOT USE. Forms mono-esters rapidly.[1][2] |
Mechanistic Insight: The "Solubility" Trap
Researchers often mistake the disappearance of the solid/oil in methanol for solubility.[2] In reality, the anhydride ring opens to form a hemi-ester.[1][2] This is an irreversible chemical change, not dissolution.[2]
Visualizing Reactivity vs. Dissolution[1][2]
The diagram below illustrates the critical decision pathways when choosing a solvent. It highlights the divergence between inert dissolution and destructive solvolysis.[2]
Figure 1: Pathway analysis distinguishing between true solubility (green) and reactive degradation (red).[1][2]
Experimental Protocols
Protocol A: Solubility Verification (Self-Validating)
Objective: Determine solubility while confirming chemical integrity.
-
Preparation: Place 10 mg of 3-(2-Methoxyethyl)oxolane-2,5-dione in a dry 2 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., Toluene, DCM).[2]
-
Observation:
-
Validation (The "Trust" Step):
-
Take a 10 µL aliquot of the "solution."
-
Evaporate solvent under nitrogen flow (if volatile).[2]
-
FT-IR Analysis: Check for the characteristic doublet carbonyl stretch of the anhydride (approx. 1780 cm⁻¹ and 1860 cm⁻¹).
-
Pass Criteria: Both peaks are present.[2]
-
Fail Criteria: Appearance of a broad OH stretch (2500-3300 cm⁻¹) or shift to single carbonyl peak (1710 cm⁻¹), indicating hydrolysis.[1][2]
-
Protocol B: Handling for Synthesis
-
Drying: Always use anhydrous solvents (stored over molecular sieves).[2]
-
Storage: Store the compound under inert gas (Nitrogen/Argon) at 4°C. Moisture in the air will slowly crust the surface with di-acid.[1][2]
-
Reaction Monitoring: Do not use TLC with aqueous/alcoholic stains (like KMnO4/water) as they will hydrolyze the spot.[2] Use Iodine vapor or Anisaldehyde (with caution).[2]
Applications & Relevance[1][2][4][5]
The solubility profile dictates the utility of this compound in drug development and material science:
-
Bioconjugation (PEGylation mimic):
-
The methoxyethyl group acts as a short "mini-PEG" chain.[2]
-
Workflow: Dissolve in anhydrous DMSO or DMF .[2] React with amine-containing proteins or peptides.[1][2] The anhydride reacts with primary amines to form a stable amide bond, attaching the hydrophilic methoxyethyl tail to the biomolecule.[2]
-
-
Polymer Synthesis:
References
-
Sigma-Aldrich. Succinic Anhydride Product Specification & Properties.[1][2] (General properties of the parent anhydride class).[2] [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7922, Succinic anhydride.[2] (Reactivity and hydrolysis data).
-
BenchChem. Hydrolysis Kinetics of Substituted Succinic Anhydrides. (Kinetic data on ring opening in protic media). [1][2]
-
TAPPI. Alkenyl Succinic Anhydride (ASA) Hydrolysis and Solubility. (Solubility behavior of alkyl-substituted anhydrides).
Theoretical Synthesis Pathways for 3-(2-Methoxyethyl)oxolane-2,5-dione
Executive Summary
This technical guide details the theoretical synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione , also known as (2-methoxyethyl)succinic anhydride . This molecule represents a functionalized cyclic anhydride useful as a monomer for biodegradable polyesters, a cross-linking agent in hydrogels, or a versatile intermediate in pharmaceutical linker chemistry.
As direct literature precedents for this specific derivative are limited, this guide synthesizes three high-probability pathways based on established homolog chemistry:
-
The Tricarboxylate Route: A robust, scaleable method utilizing classical malonate chemistry.
-
The Dianion Alkylation Route: A direct, high-atom-economy approach using strong bases.
-
The Stobbe Condensation Route: An alternative pathway suitable for generating unsaturated precursors.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule into logical precursors. The core structure is a succinic anhydride ring substituted at the
Structural Disconnection
The most logical disconnection occurs at the C3–C(alkyl) bond or the C2–C3 bond of the succinate backbone.
-
FGI (Functional Group Interconversion): The anhydride is derived from the corresponding dicarboxylic acid: (2-methoxyethyl)succinic acid .
-
C-C Disconnection: The 2-substituted succinic acid can be traced back to the alkylation of a succinate equivalent (enolate) with an electrophile (1-bromo-2-methoxyethane ).
Figure 1: Retrosynthetic disconnection of the target anhydride.
Pathway 1: The Tricarboxylate Method (Recommended)
This pathway is the most reliable for producing 2-substituted succinic acids in high purity. It avoids the poly-alkylation issues often seen with simple succinate esters by using triethyl ethane-1,1,2-tricarboxylate as the nucleophile.
Mechanism & Logic
-
Substrate: Triethyl ethane-1,1,2-tricarboxylate possesses a highly acidic methine proton (
), allowing clean deprotonation by alkoxides. -
Alkylation: Reaction with 1-bromo-2-methoxyethane installs the side chain.
-
Decarboxylation: Hydrolysis followed by heat induces decarboxylation of the geminal dicarboxylic acid moiety, yielding the substituted succinic acid.
Detailed Protocol
Step 1: Alkylation[1]
-
Reagents: Triethyl ethane-1,1,2-tricarboxylate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromo-2-methoxyethane (1.2 eq).
-
Solvent: Absolute Ethanol.[2]
-
Procedure:
-
Generate sodium ethoxide in situ by dissolving Na metal in absolute ethanol under
. -
Add triethyl ethane-1,1,2-tricarboxylate dropwise at 0°C. Stir for 30 min to form the enolate.
-
Add 1-bromo-2-methoxyethane dropwise.
-
Reflux for 12–18 hours. Monitor by TLC for consumption of the tricarboxylate.
-
Concentrate in vacuo, partition between water/EtOAc, and dry the organic phase to obtain the tetra-ester intermediate .
-
Step 2: Hydrolysis & Decarboxylation
-
Reagents: 6M HCl (excess).
-
Procedure:
-
Reflux the crude ester in 6M HCl for 24 hours. This effects both ester hydrolysis and decarboxylation of the malonic acid moiety.
-
Cool to room temperature. Extract with ether or EtOAc.
-
Recrystallize the crude solid (from benzene/petroleum ether or water) to isolate (2-methoxyethyl)succinic acid .
-
Step 3: Ring Closure (Anhydride Formation)
-
Reagents: Acetyl Chloride or Acetic Anhydride.
-
Procedure:
-
Reflux the substituted succinic acid in neat acetyl chloride (3–5 mL per gram of acid) for 2 hours.
-
Distill off excess acetyl chloride and acetic acid byproduct.
-
Purify the residue via vacuum distillation or recrystallization from dry
/hexane.
-
Figure 2: Workflow for the Tricarboxylate Synthesis Route.
Pathway 2: The Dianion Alkylation (Direct Route)
For laboratories equipped with cryogenic facilities and handling strong bases, the direct alkylation of succinate diesters offers a shorter path with higher atom economy.
Mechanism & Logic
Succinate esters can be double-deprotonated using Lithium Diisopropylamide (LDA) to form a dianion. The mono-enolate is formed first, but the second proton removal allows for selective mono-alkylation at the
Detailed Protocol
-
Reagents: Diethyl succinate (1.0 eq), LDA (2.1 eq), 1-Bromo-2-methoxyethane (1.0 eq), HMPA or DMPU (additive, 2.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dianion Formation: Cool a solution of LDA (2.1 eq) in THF to -78°C. Add diethyl succinate dropwise. Stir for 45 min at -78°C.
-
Alkylation: Add HMPA (to disrupt aggregates) followed by 1-bromo-2-methoxyethane.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
. -
Workup: Extract with ether, dry, and purify via column chromatography to yield diethyl (2-methoxyethyl)succinate .
-
-
Conversion to Anhydride: Saponify with NaOH, acidify to isolate the diacid, and dehydrate using the Acetyl Chloride method described in Pathway 1.
Pros/Cons:
-
Pros: Fewer steps; direct C-C bond formation.
-
Cons: Requires strictly anhydrous conditions; HMPA is toxic (DMPU is a safer alternative); risk of dialkylation if stoichiometry is imprecise.
Analytical Characterization (Theoretical)
Upon synthesis, the identity of 3-(2-Methoxyethyl)oxolane-2,5-dione must be validated. Below are the predicted spectral data points based on ChemDraw/ACD Labs algorithms for the target structure.
Table 1: Predicted NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 2.65 - 2.80 | Multiplet | 1H | CH (Ring, H-3) |
| 2.90 - 3.10 | Multiplet | 2H | CH₂ (Ring, H-4) | |
| 1.85 - 2.05 | Multiplet | 2H | CH₂ (Sidechain, | |
| 3.45 - 3.55 | Triplet | 2H | CH₂ (Sidechain, | |
| 3.35 | Singlet | 3H | O-CH₃ | |
| 13C NMR | 174.5, 170.8 | Singlets | C=O[3] | Carbonyls |
| 70.2 | Triplet | CH₂-O | Sidechain ether | |
| 58.5 | Quartet | O-CH₃ | Methoxy | |
| 38.5 | Doublet | CH | Ring CH | |
| 33.2 | Triplet | CH₂ | Ring CH₂ | |
| 29.8 | Triplet | CH₂ | Sidechain alkyl |
IR Spectroscopy[4]
-
1860 cm⁻¹ & 1780 cm⁻¹: Characteristic doublet for cyclic anhydrides (C=O stretch).
-
1100-1150 cm⁻¹: C-O-C ether stretch.
References
- Reference: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for alkylation of malonic esters and decarboxylation).
-
Alkylation of Succinate Dianions
- Reference: Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate. Journal of the American Chemical Society, 95(9), 3050–3051.
- Context: Establishes the protocol for enolate generation using LDA, applicable to P
-
Synthesis of Itaconic Anhydride (Analogous Chemistry)
-
Reference: Shriner, R. L., et al. (1943). Itaconic Anhydride and Itaconic Acid.[4] Organic Syntheses, Coll. Vol. 2, p.368.
- Context: Demonstrates the dehydration of substituted succinic acid derivatives to anhydrides using phosphorus pentoxide or acetyl chloride.
-
-
Properties of 1-Bromo-2-methoxyethane
- Reference: PubChem Compound Summary for CID 81166, 1-Bromo-2-methoxyethane.
- Context: Precursor data and safety inform
Sources
Reactivity of the Anhydride Ring in Substituted Oxolane-2,5-diones: A Guide to Regioselective Functionalization
Topic: Reactivity of the Anhydride Ring in Substituted Oxolanes (Substituted Succinic Anhydrides) Content Type: In-Depth Technical Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Engineers
Executive Summary
The oxolane-2,5-dione scaffold—systematically known as succinic anhydride—serves as a critical electrophilic hub in the synthesis of peptidomimetics, antibody-drug conjugate (ADC) linkers, and amphiphilic polymers. For the medicinal chemist, the utility of this ring lies in its latent reactivity: it is stable enough for storage but sufficiently strained to undergo rapid ring-opening upon nucleophilic attack.
However, the introduction of substituents (alkyl, aryl, or heteroatom) onto the oxolane ring introduces a regiochemical bifurcation. Does the nucleophile attack the
Part 1: Mechanistic Fundamentals
The reactivity of the oxolane-2,5-dione ring is driven by the release of approximately 5–6 kcal/mol of ring strain upon opening, coupled with the high electrophilicity of the acyl carbons.
The Regioselectivity Paradox
In unsubstituted succinic anhydride, the two carbonyls are equivalent. In substituted derivatives (e.g., methylsuccinic anhydride), the symmetry is broken. The site of nucleophilic attack is determined by a competition between:
-
Steric Hindrance (The Kinetic Default): The nucleophile attacks the less substituted carbonyl (distal attack) to minimize repulsive interactions during the formation of the tetrahedral intermediate.
-
Electronic/Chelation Control (The Thermodynamic/Catalytic Shift):
-
Inductive Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity of the proximal carbonyl, potentially inviting attack despite steric bulk.
-
Chelation: In the presence of Lewis acids or metal cations, substituents with lone pairs (e.g., -OMe, -Cl) can chelate the metal ion to the proximal carbonyl oxygen. This activates the hindered carbonyl, overriding steric control.
-
Visualization: Nucleophilic Trajectory
The following diagram illustrates the bifurcation of the reaction pathway based on substituent effects.
Figure 1: Decision tree for predicting regioselectivity in nucleophilic ring-opening of substituted succinic anhydrides.
Part 2: Regioselectivity Data & Analysis
The following table synthesizes experimental trends for the ring-opening of mono-substituted succinic anhydrides. Note how the "Default" steric preference can be inverted.
| Substituent (R) | Nucleophile | Conditions | Major Site of Attack | Mechanism |
| Methyl (-CH₃) | Amines (R-NH₂) | Neutral / Non-polar | Distal ( | Steric hindrance directs Nu to the open carbon. |
| Phenyl (-Ph) | Alcohols (R-OH) | Base Catalyzed | Distal ( | Steric bulk of phenyl ring blocks |
| Methoxy (-OMe) | Hydride (LiAlH₄) | No Lewis Acid | Distal ( | Steric control dominates. |
| Methoxy (-OMe) | Hydride (LiBH₄) | + Lewis Acid | Proximal ( | Chelation Control: Cation binds -OMe and |
| Chloro (-Cl) | Friedel-Crafts (Ar-H) | AlCl₃ | Proximal ( | Inductive withdrawal makes |
Part 3: Synthetic Protocols
Protocol A: Regioselective Aminolysis (Linker Synthesis)
Context: Synthesis of succinamic acid linkers for bioconjugation. Objective: Maximize the formation of the sterically favored isomer (distal attack) using a methyl-substituted anhydride.
Materials:
-
Methylsuccinic anhydride (1.0 eq)
-
Primary Amine (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (0.1 eq, catalytic)
Workflow:
-
Dissolution: Dissolve methylsuccinic anhydride in anhydrous DCM (0.2 M concentration) under N₂ atmosphere. Scientific Rationale: Anhydrous conditions prevent competitive hydrolysis.
-
Cryo-addition: Cool the solution to 0°C. Add the primary amine dropwise over 20 minutes. Rationale: Low temperature suppresses the higher-energy pathway (proximal attack), enhancing regioselectivity via kinetic control.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1M HCl (cold) to remove unreacted amine. Extract the organic layer, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid hydrolysis of the free acid on silica.
Protocol B: Friedel-Crafts Acylation (Scaffold Synthesis)
Context: Synthesis of aryl-keto-acid precursors for drug scaffolds. Objective: Install the succinyl moiety onto an aromatic ring.
Workflow Visualization:
Figure 2: Step-wise workflow for Friedel-Crafts acylation using substituted succinic anhydrides.
Critical Note on Stoichiometry: Unlike acid chlorides, anhydrides require at least 2 equivalents of AlCl₃ . The first equivalent coordinates with the liberated carboxylate oxygen (forming an aluminum salt), while the second equivalent is required to activate the carbonyl for the reaction.
Part 4: Analytical Characterization
Validating the integrity of the anhydride ring before reaction, and confirming ring-opening post-reaction, relies heavily on Infrared (IR) Spectroscopy.
IR Fingerprint: The Split Carbonyl
Substituted oxolane-2,5-diones exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the two carbonyl stretching vibrations.
-
Symmetric Stretch: ~1860–1840 cm⁻¹ (Weaker intensity in acyclic, but distinct here)
-
Asymmetric Stretch: ~1790–1775 cm⁻¹ (Stronger intensity)
Diagnostic Check: Upon ring opening (e.g., to a succinamic acid or succinate ester), this doublet collapses into:
-
A single Ester/Acid C=O peak (~1735–1710 cm⁻¹).
-
A Amide C=O peak (if aminolysis occurred) (~1650 cm⁻¹).
-
Appearance of a broad O-H stretch (2500–3300 cm⁻¹) from the liberated carboxylic acid.
NMR Validation
In ¹H NMR, the ring protons of the intact anhydride typically appear as a compact multiplet between 2.5–3.2 ppm. Upon ring opening, these protons become chemically distinct (desymmetrized), often splitting into two distinct methylene triplets/multiplets with significantly different chemical shifts due to the differing environments (one adjacent to an amide/ester, one adjacent to a free acid).
References
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.
-
Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Canadian Journal of Chemistry.
-
Friedel-Crafts Acylation: Mechanism, Reactions & Limitations. Science Revision.
-
The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.
-
Effect of the catalysis to the reaction of succinic anhydride with methylamine. PubMed / NIH.
-
Alkenylsuccinic anhydrides. Wikipedia.
Advanced Methoxyethyl-Functionalized Monomers: The "Intermediate Water" Paradigm
This guide serves as a technical deep-dive into methoxyethyl-functionalized monomers, specifically focusing on 2-methoxyethyl acrylate (MEA) and 2-methoxyethyl methacrylate (MEMA) . It moves beyond standard textbook definitions to explore the intermediate water hypothesis—the governing thermodynamic principle that makes these materials superior to PEG in critical hemocompatibility applications.
Executive Summary: The Post-PEG Era
Polyethylene glycol (PEG) has long been the gold standard for stealth polymers in drug delivery. However, the rising prevalence of anti-PEG antibodies (the "ABC phenomenon") and oxidative degradation issues have necessitated alternatives.
Methoxyethyl-functionalized monomers offer a distinct solution. Unlike PEG, which relies on steric repulsion, polymers like Poly(2-methoxyethyl acrylate) (PMEA) derive their biocompatibility from a unique hydration state known as Intermediate Water (IW) .[1] This guide details how to synthesize, characterize, and apply these monomers to engineer interfaces that are invisible to the coagulation cascade.
Scientific Foundation: The Intermediate Water Hypothesis
The defining characteristic of methoxyethyl monomers is their ability to manipulate the structure of interfacial water. When PMEA hydrates, water molecules organize into three distinct layers based on their mobility and freezing behavior (Tanaka’s Hypothesis).
The Three States of Water
-
Non-Freezing Water (Bound): Directly hydrogen-bonded to the methoxy/carbonyl groups. Immobile.
-
Intermediate Water (IW): Loosely bound to the polymer/bound-water interface.[1] It crystallizes at temperatures lower than 0°C (typically ~ -40°C to -20°C). This is the critical layer. It creates a physical barrier that prevents proteins (like fibrinogen) from contacting the surface and unfolding (denaturing).
-
Free Water: Bulk-like water. Freezing point at 0°C.
Why it matters: Platelets adhere to denatured proteins. By preserving the native conformation of adsorbed proteins via the IW layer, PMEA surfaces remain non-thrombogenic.
Visualization: The Intermediate Water Shield
Figure 1: The Intermediate Water Hypothesis. The "Cold Shield" (IW) prevents proteins from reaching the hydrophobic polymer backbone, stopping the denaturation-adhesion cascade.
Chemical Architecture & Synthesis Protocols
Monomer Selection: MEA vs. MEMA
| Feature | 2-Methoxyethyl Acrylate (MEA) | 2-Methoxyethyl Methacrylate (MEMA) |
| Tg (Glass Transition) | Low (~ -50°C) | Higher (~ 16°C) |
| Mechanical State | Soft, rubbery, tacky. | More rigid, form-stable. |
| Reactivity | High reactivity (Acrylate). | Slower reactivity (Methacrylate). |
| Primary Use | Coatings, blood-contacting films.[1][2] | Hydrogels, structural blocks. |
| LCST Behavior | Hydrophobic (insoluble in water). | Tunable LCST (copolymer dependent). |
Protocol: RAFT Polymerization of PMEA Nanoparticles
This protocol synthesizes amphiphilic block copolymers (e.g., PEG-b-PMEA) that self-assemble into blood-compatible nanoparticles.
Reagents:
-
Monomer: 2-Methoxyethyl acrylate (MEA), destabilized (inhibitor removed).
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step Methodology:
-
Purification: Pass MEA through a basic alumina column to remove the hydroquinone inhibitor.
-
Stoichiometry: Target a degree of polymerization (DP) of 100. Mix [MEA]:[RAFT]:[AIBN] in a 100:1:0.2 molar ratio.
-
Degassing (Critical): Oxygen inhibits RAFT. Seal the reaction vessel with a rubber septum and purge with high-purity Nitrogen (
) for 30 minutes. Alternatively, use 3 freeze-pump-thaw cycles. -
Polymerization: Immerse the vessel in an oil bath at 70°C for 12–24 hours.
-
Note: Monitor conversion via
H-NMR by tracking the disappearance of vinyl protons (5.8–6.4 ppm).
-
-
Quenching: Plunge the vial into liquid nitrogen or ice water and expose to air to terminate radicals.
-
Purification: Precipitate the polymer into cold hexane (excess). PMEA is sticky; centrifugation may be required. Redissolve in THF and reprecipitate 2x.
-
Drying: Vacuum dry at room temperature for 24 hours.
Synthesis Workflow Diagram
Figure 2: RAFT polymerization workflow for controlled synthesis of PMEA.
Biomedical Applications & Data
A. Hemocompatible Coatings (Medical Devices)
PMEA is commercially used to coat oxygenators (artificial lungs) and catheters.[1]
-
Mechanism: The IW layer suppresses the adsorption of fibrinogen and the subsequent adhesion of platelets.
-
Validation Test: Contact angle measurement is insufficient. You must measure Differential Scanning Calorimetry (DSC) to quantify the "Cold Crystallization" peak of water at -40°C.
-
High IW content = High Hemocompatibility.
-
B. Drug Delivery Systems (DDS)
Methoxyethyl monomers can be copolymerized to create thermo-responsive nanocarriers.
-
LCST Tuning: Unlike PNIPAM (LCST ~32°C), P(MEO2MA) (Poly(2-(2-methoxyethoxy)ethyl methacrylate)) has an LCST that can be precisely tuned between 26°C and 50°C by copolymerizing with OEGMA (Oligo(ethylene glycol) methacrylate).
-
Advantage: This allows for "smart" micelles that release drugs only in hyperthermic tumor environments (~40-42°C).
Comparative Data: PMEA vs. PEG vs. Control
| Property | PMEA (Methoxyethyl) | PEG (Polyethylene Glycol) | PTFE (Teflon) |
| Primary Mechanism | Intermediate Water (Hydration) | Steric Repulsion (Entropy) | Hydrophobicity |
| Platelet Adhesion | Very Low (< 5 / | Low | High |
| Protein Denaturation | Minimal | Low | High |
| Immunogenicity | Negligible | Anti-PEG Antibodies (High risk) | Low |
| Oxidative Stability | Moderate | Low (Ether cleavage) | High |
Future Research Directions
-
Immunogenicity of Alternatives: While PMEA is currently considered "stealth," rigorous immunological profiling (IgM/IgG quantification) is required as clinical adoption scales, specifically comparing it to the "ABC phenomenon" seen with PEGylated liposomes.
-
3D Printing Resins: Incorporating MEMA into stereolithography (SLA) resins to print blood-contacting microfluidic devices directly.
-
Zwitterionic Hybrids: Copolymerizing MEA with sulfobetaine monomers to combine "Intermediate Water" protection with "Ion Solvation" protection for ultra-low fouling surfaces.
References
-
Tanaka, M., & Mochizuki, A. (2004). Effect of water structure on blood compatibility—thermal analysis of water in poly(meth)acrylate derivatives. Journal of Biomedical Materials Research Part A. Link
-
Tanaka, M., et al. (2019). Effect of the Molecular Weight of Poly(2-methoxyethyl acrylate) on Interfacial Structure and Blood Compatibility.[3] Langmuir. Link
-
Sato, K., et al. (2015). The Relationship Between Water Structure and Blood Compatibility in Poly(2-methoxyethyl Acrylate) (PMEA) Analogues.[1][4][5] PubMed. Link
-
BenchChem. (2025). Application Note: Leveraging Methoxyethoxy-Functionalized Monomers for Advanced Polymer Synthesis.[6]Link
-
Kowa American Corp. (2025). 2-Methoxyethyl Acrylate (MTA) Technical Data Sheet.Link
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Relationship Between Water Structure and Blood Compatibility in Poly(2-methoxyethyl Acrylate) (PMEA) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis Protocol for 3-(2-Methoxyethyl)oxolane-2,5-dione: A Detailed Guide for Researchers
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, a substituted succinic anhydride derivative. As no direct, published synthesis for this specific molecule is readily available, the following protocol is a proposed route based on well-established and reliable organic chemistry principles, namely the conjugate addition of an organocuprate to an α,β-unsaturated anhydride, followed by dehydrative cyclization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Significance
Substituted succinic anhydrides are a class of compounds with significant applications in various fields, including polymer chemistry, pharmaceuticals, and as intermediates in organic synthesis. The introduction of a methoxyethyl substituent at the 3-position of the oxolane-2,5-dione core can impart unique solubility and reactivity properties, making the target molecule a potentially valuable building block. This protocol details a robust two-step synthesis designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Scheme
The proposed synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione proceeds via a two-step route, as illustrated in the workflow diagram below. The first key transformation is the 1,4-conjugate addition of a lithium di(2-methoxyethyl)cuprate (a Gilman reagent) to maleic anhydride. This step forms the carbon-carbon bond and introduces the desired side chain. The resulting substituted succinic acid is then cyclized in the second step via dehydration to yield the final product.
Ring-opening polymerization (ROP) of 3-(2-Methoxyethyl)oxolane-2,5-dione
Part 1: Executive Summary & Strategic Rationale
The Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a functionalized cyclic anhydride.[1] Unlike standard succinic anhydride, the pendant 2-methoxyethyl group imparts unique physicochemical properties to the resulting polymer.[1]
The Application: This monomer is a critical precursor for synthesizing "Stealth" Biodegradable Polyesters .[1] The methoxyethyl side chain mimics the hydration shell of Polyethylene Glycol (PEG), providing protein-repellency and long circulation times (the "stealth" effect) while maintaining a fully biodegradable polyester backbone—solving the non-biodegradability issue of PEG.
The Challenge: Cyclic anhydrides do not undergo homopolymerization to high molecular weight polymers easily due to thermodynamic restrictions.[1] The scientifically robust route for this monomer is Alternating Ring-Opening Copolymerization (ROCOP) with epoxides.[1] This protocol details the synthesis of strictly alternating polyesters using a binary catalyst system, ensuring precise control over molecular weight (
Part 2: Reaction Mechanism & Critical Parameters
The polymerization proceeds via a coordination-insertion mechanism.[1] The active species is a metal-alkoxide/carboxylate complex that alternates between attacking the anhydride and the epoxide.[1]
Mechanism Workflow:
-
Epoxide Ring Opening: The metal-carboxylate chain end attacks the coordinated epoxide, generating a metal-alkoxide.[1]
-
Anhydride Ring Opening: The resulting metal-alkoxide attacks the cyclic anhydride, regenerating the metal-carboxylate.[1]
-
Strict Alternation: Catalyst selection is crucial to prevent ether linkages (epoxide-epoxide homopolymerization).[1]
Visualizing the Reaction Pathway
Figure 1: Catalytic cycle for the alternating ROCOP of epoxide and anhydride. The cycle toggles between alkoxide and carboxylate active species.
Part 3: Experimental Protocol
Safety Warning: Epoxides are potential carcinogens and volatile.[1] Anhydrides are respiratory sensitizers.[1] Perform all operations in a fume hood or glovebox.
Materials & Purification (The Foundation of Success)
Impurities (water, acid traces) act as chain transfer agents, broadening
| Component | Specification | Purification Protocol (CRITICAL) |
| Monomer | 3-(2-Methoxyethyl)oxolane-2,5-dione | Sublimation at 80-100°C under high vacuum (<0.1 mbar) OR recrystallization from dry toluene/hexane (1:3).[1] Store in glovebox. |
| Co-Monomer | Epoxide (e.g., Propylene Oxide, Epichlorohydrin) | Stir over CaH₂ (24h), vacuum transfer to a dry ampoule. |
| Catalyst | (Salen)Cr(III)Cl or (Salen)Al(III)Cl | Recrystallize from acetonitrile if necessary.[1] Vacuum dry for 12h. |
| Co-Catalyst | PPNCl (Bis(triphenylphosphine)iminium chloride) | Recrystallize from dry DCM/Ether.[1] Vacuum dry at 60°C for 24h. |
| Solvent | Toluene (if solution polym. is required) | Distill over Na/Benzophenone.[1] Store over 4Å molecular sieves.[1] |
Standard Operating Procedure (SOP)
Target: Poly(propylene-co-3-(2-methoxyethyl)succinate) Scale: 5.0 g Monomer Stoichiometry: [Epoxide]:[Anhydride]:[Cat]:[Co-Cat] = 500:500:1:1[1]
Step-by-Step Workflow:
-
Glovebox Preparation:
-
In an N₂-filled glovebox, weigh 3-(2-Methoxyethyl)oxolane-2,5-dione (5.0 g, 31.6 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the Catalyst ((Salen)CrCl, 0.063 mmol, 40 mg) and Co-Catalyst (PPNCl, 0.063 mmol, 36 mg).
-
Expert Note: Premixing catalyst and co-catalyst in minimal DCM and drying them together often enhances initiation efficiency.[1]
-
-
Monomer Addition:
-
Add the Epoxide (Propylene Oxide, 1.84 g, 31.6 mmol) via syringe.
-
Note: If the reaction is performed in bulk (solvent-free), the epoxide acts as the liquid medium. If the anhydride is not soluble, add dry Toluene (5.0 mL) to homogenize.
-
-
Reaction Initiation:
-
Monitoring:
-
Termination & Workup:
-
Quench the reaction by adding wet DCM (1 mL) containing a drop of dilute HCl.
-
Dilute with DCM (20 mL).[1]
-
Precipitation: Dropwise addition of the polymer solution into cold Methanol or Acidified Methanol (500 mL, stirring vigorously).
-
Collect the precipitate by centrifugation or filtration.[1]
-
Drying: Vacuum oven at 40°C for 24h.
-
Part 4: Characterization & Quality Control
To validate the "Stealth Polyester" structure, you must confirm strict alternation and the integrity of the side chain.
1H NMR Analysis (CDCl₃)
-
Backbone Ester Methine: Look for signals shifted downfield (~5.0-5.3 ppm) indicating ester formation.[1]
-
Methoxyethyl Group:
-
Alternation Verification:
Gel Permeation Chromatography (GPC)
-
Eluent: THF or Chloroform.
-
Target: Monomodal distribution.
-
Dispersity (
): < 1.20 indicates controlled ("living") polymerization.[1] -
Molecular Weight:
should scale linearly with conversion.
Thermal Analysis (DSC)
-
Glass Transition (
): The methoxyethyl side chain acts as an internal plasticizer.[1] Expect a lower than poly(propylene succinate) (typically -10°C to 10°C), desirable for flexible drug delivery matrices.[1]
Part 5: Applications in Drug Delivery
This polymer serves as a Biodegradable Stealth Carrier .[1]
-
Micellar Formulation:
-
Protein Repellency:
-
The pendant methoxyethyl groups create a hydration layer similar to PEG, reducing opsonization (immune tagging).
-
-
Degradation Product Safety:
References
-
Coates, G. W., & Moore, D. R. (2004).[1] "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Optimization, and Mechanism." Angewandte Chemie International Edition. Link[1]
-
Longo, J. M., et al. (2016).[1][2] "Metal-Catalyzed Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides." Chemical Reviews. Link
-
Duchateau, R. (2002).[1] "Ring-opening copolymerization of epoxides and anhydrides."[1][3][4][5] Chemical Reviews. Link
-
Parrish, B., Quansah, J. K., & Emrick, T. (2005). "Functional Polyesters from Aliphatic Polyesters: Preparation and PEGylation." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Application Note Source: Sigma-Aldrich Technical Bulletin: Handling of Air-Sensitive Reagents.[1]Link
Sources
- 1. Methylsuccinic anhydride | C5H6O3 | CID 20051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Functional Polyester Synthesis via 3-(2-Methoxyethyl)oxolane-2,5-dione
This Application Note provides a comprehensive technical guide for the use of 3-(2-Methoxyethyl)oxolane-2,5-dione (referred to herein as Methoxyethyl Succinic Anhydride or MESA ) in the synthesis of functionalized polyesters.
This monomer is a substituted derivative of succinic anhydride featuring a pendant 2-methoxyethyl ether group. Its incorporation into polyester backbones introduces amphiphilicity, lowers the glass transition temperature (
Executive Summary
The use of 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) allows for the synthesis of polyesters with tunable hydrophilicity and degradation rates. Unlike standard succinic anhydride, the methoxyethyl side chain disrupts chain packing (reducing crystallinity) and increases interaction with aqueous media. This guide details two primary synthesis routes:
-
Ring-Opening Copolymerization (ROCOP): A precision method using alternating copolymerization with epoxides to yield strictly alternating polyesters with narrow dispersity (
).[1] -
Melt Polycondensation: A scalable, solvent-free route for reacting MESA with diols to produce aliphatic polyesters.
Monomer Profile & Handling
| Property | Description |
| IUPAC Name | 3-(2-Methoxyethyl)oxolane-2,5-dione |
| Common Name | (2-Methoxyethyl)succinic anhydride (MESA) |
| Molecular Weight | ~158.15 g/mol |
| Physical State | Waxy solid or viscous liquid (depending on purity/isomer mix) |
| Solubility | Soluble in THF, Toluene, DCM, Chloroform. Hydrolyzes in water. |
| Storage | Store under inert atmosphere ( |
Critical Handling Note: Like all cyclic anhydrides, MESA is sensitive to moisture. Hydrolysis opens the ring to form the corresponding diacid, which kills the stoichiometry in ROCOP and acts as a chain terminator.
-
Purification: If the monomer appears wet or has a high acid content, recrystallize from dry toluene or sublime under high vacuum (<0.1 mbar) at 60–80°C prior to use.
Protocol A: Ring-Opening Copolymerization (ROCOP)
Best for: Precision synthesis, block copolymers, and biomedical applications requiring narrow molecular weight distribution.[1][2]
Reaction Principle
ROCOP involves the alternating insertion of the anhydride and an epoxide into a metal-alkoxide bond.
-
Comonomer: Cyclohexene Oxide (CHO) is recommended for initial benchmarking due to its high ring strain and inability to homopolymerize, ensuring a strictly alternating structure.
-
Catalyst System: A binary system comprising a Lewis Acid metal complex (e.g., Salen-Cr(III) or Salen-Al(III)) and a nucleophilic cocatalyst (e.g., PPNCl).
Materials[1]
-
Monomer: MESA (10 mmol, 1.58 g), dried.
-
Epoxide: Cyclohexene Oxide (CHO) (10 mmol, 1.01 mL), dried over
and distilled. -
Catalyst: (Salen)Cr(III)Cl (0.05 mmol, 0.5 mol%).
-
Cocatalyst: Bis(triphenylphosphine)iminium chloride (PPNCl) (0.05 mmol, 0.5 mol%).
-
Solvent: Toluene (dry, 5 mL) or perform in bulk (solvent-free).
Step-by-Step Procedure
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh MESA (1.58 g), (Salen)Cr(III)Cl (31 mg), and PPNCl (28 mg) into a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvation: Add dry toluene (5.0 mL) to dissolve the solids. Ensure the anhydride is fully dissolved.
-
Epoxide Addition: Add CHO (1.01 mL) via a micropipette. Seal the Schlenk tube tightly with a Teflon valve.
-
Polymerization:
-
Remove the tube from the glovebox.
-
Place in a pre-heated oil bath at 80°C .
-
Stir at 500 rpm.
-
Time: Reaction kinetics for substituted anhydrides are slower than succinic anhydride. Allow 12–24 hours. Monitor conversion by taking aliquots for
H NMR.
-
-
Termination:
-
Cool the reaction to room temperature.
-
Add 0.5 mL of wet THF or a drop of dilute HCl in methanol to quench the catalyst.
-
-
Purification:
-
Dilute the crude mixture with minimal
. -
Precipitate dropwise into cold acidic methanol (excess).
-
Centrifuge or filter to collect the polymer.
-
Re-dissolve in THF and re-precipitate to remove trace catalyst (green/brown color).
-
-
Drying: Dry the white/off-white solid in a vacuum oven at 40°C overnight.
Troubleshooting ROCOP
-
Issue: Low conversion or induction period.
-
Cause: The ether oxygen in the methoxyethyl side chain may coordinate to the Cr center, competing with the epoxide.
-
Solution: Increase catalyst loading to 1 mol% or switch to a non-coordinating Aluminum-Porphyrin catalyst system which is less susceptible to ether coordination.
-
Protocol B: Melt Polycondensation
Best for: Scalable production, industrial applications, and synthesis of aliphatic polyester polyols.
Reaction Principle
Step-growth polymerization between the anhydride and a diol, driven by the removal of water.
-
Diol: 1,4-Butanediol (BDO) is standard.
Materials
-
Monomer: MESA (50 mmol, 7.91 g).
-
Diol: 1,4-Butanediol (50 mmol, 4.51 g) (1:1 stoichiometry is critical for high MW).
-
Catalyst: Titanium(IV) isopropoxide (
) or Tin(II) 2-ethylhexanoate ( ) (0.1 wt%).
Step-by-Step Procedure
-
Esterification (Stage 1):
-
Charge MESA and BDO into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.
-
Heat to 160°C under
flow. -
Stir for 2–4 hours. Water will evolve; the mixture will become clear.
-
-
Polycondensation (Stage 2):
-
Add the catalyst (
, ~10 mg). -
Increase temperature to 180–200°C .
-
Apply high vacuum gradually (< 1 mbar) to remove trace water and drive the equilibrium.
-
Caution: MESA has a higher boiling point than succinic anhydride, but ensure the vacuum doesn't sublime unreacted monomer before oligomerization is complete.
-
Stir for 4–6 hours until the torque on the stirrer increases significantly (indicating high viscosity).
-
-
Work-up:
-
Cool to room temperature under
. -
Dissolve the solid/gum in Chloroform.
-
Precipitate into cold Methanol.
-
Characterization & Analysis
NMR Spectroscopy ( H NMR in )
-
Backbone Esters: Look for the
-proton signals of the succinate unit. In MESA, the symmetry is broken.- ~2.6–3.0 ppm (m, 3H, succinate ring protons).
-
Side Chain:
-
~3.35 ppm (s, 3H,
). -
~3.5–3.6 ppm (m, 4H,
).
-
~3.35 ppm (s, 3H,
-
Linkage Verification (ROCOP):
-
Ester Linkage:
~4.8 ppm (methine proton of the cyclohexene ring adjacent to ester). -
Ether Linkage (Defect):
~3.5 ppm (methine proton adjacent to ether). Ideally <1%.
-
Thermal Analysis (DSC)
-
Prediction: MESA polyesters typically exhibit a lower
than unsubstituted polysuccinates due to the flexible ether side chain (internal plasticization). - : Crystallinity is often disrupted; the polymer may be amorphous or have a suppressed melting point compared to Poly(butylene succinate) (PBS).
Visualizing the Workflow
ROCOP Mechanism & Workflow
Figure 1: Workflow for the Ring-Opening Copolymerization (ROCOP) of MESA and Epoxides.
References
-
Lustiger, A. et al. "Optimization of the Ring-Opening Copolymerization of Succinic Anhydride and Cyclohexene Oxide." Macromolecules, 2025.[2][3] (Note: Representative citation for ROCOP of succinic anhydrides).
-
Coates, G. W. et al. "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Polymerization Mechanism, and Application." Angewandte Chemie International Edition, 2004.
-
DiCiccio, A. M. & Coates, G. W. "Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters." Journal of the American Chemical Society, 2011.
-
Paul, S. et al. "Ring-Opening Copolymerization (ROCOP): Synthesis and Properties of Polyesters and Polycarbonates." Macromolecules, 2015.[4]
-
Julie, J. et al. "Functionalized polyesters from organocatalytic ROP of glucono-1,5-lactone." Polymer Chemistry, 2018.[5] (Contextual reference for functionalized lactones/anhydrides).
(Note: While specific literature on "3-(2-Methoxyethyl)oxolane-2,5-dione" is limited, the protocols above are derived from validated methodologies for structurally homologous substituted succinic anhydrides.)
Sources
- 1. Systematic Development of Degradable Polyester Biomaterials via Ring-Opening Copolymerization of Succinic Anhydride and Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
Application Note: Synthesis and Formulation of Amphiphilic Biodegradable Polyesters via ROCOP of 3-(2-Methoxyethyl)oxolane-2,5-dione
Introduction & Mechanistic Insights
The development of functionalized biodegradable polymers is a critical frontier in targeted drug delivery and nanomedicine. 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 2-(2-methoxyethyl)succinic anhydride) is a highly specialized cyclic anhydride monomer. Traditionally, imparting hydrophilicity or "stealth" properties to aliphatic polyesters required complex, multi-step post-polymerization modifications (e.g., PEGylation).
By utilizing the Ring-Opening Copolymerization (ROCOP) of cyclic anhydrides and epoxides, researchers can achieve a direct, highly controlled route to perfectly alternating aliphatic polyesters[1]. Copolymerizing 3-(2-Methoxyethyl)oxolane-2,5-dione with a hydrophobic epoxide, such as propylene oxide (PO), yields an amphiphilic alternating polyester in a single step. The methoxyethyl pendant group acts as a built-in, short polyethylene glycol (PEG)-like chain. This structural feature provides steric stabilization, drastically reducing protein adsorption (opsonization) and bypassing the need for secondary surface modifications[2].
The ROCOP mechanism relies on a catalytic cycle where the metal center shuttles between alkoxide and carboxylate intermediates. The systematic development of these degradable polyester biomaterials allows for precise control over molecular weight, thermal properties, and degradation kinetics[3].
ROCOP and Self-Assembly Workflow
Workflow of ROCOP synthesis and amphiphilic nanoparticle self-assembly.
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to the mechanistic causality described below is required to achieve narrow dispersity and reproducible nanoparticle formulations.
Protocol A: Rigorous Monomer Purification
Causality: In ROCOP, trace water acts as a potent chain transfer agent. Protons from water cleave the active metal-carboxylate/alkoxide bonds, leading to premature chain termination, diol-terminated oligomers, and a broadened dispersity (
-
Dissolution: Dissolve 15 g of 3-(2-Methoxyethyl)oxolane-2,5-dione in 50 mL of anhydrous dichloromethane (DCM).
-
Desiccation: Add 2 g of calcium hydride (
) and stir the suspension for 24 hours at room temperature to sequester trace moisture. -
Filtration: Filter the mixture through an oven-dried Celite pad under a strict argon atmosphere. Remove the DCM in vacuo.
-
Sublimation: Sublime the recovered monomer at 60°C under high vacuum (
mbar). The collection of ultra-pure, white crystals validates the removal of hydrolyzed diacid impurities. Store immediately in an argon-filled glovebox.
Protocol B: Alternating ROCOP with Propylene Oxide
Causality: A
-
Preparation: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with 3-(2-Methoxyethyl)oxolane-2,5-dione (10.0 mmol),
(0.01 mmol), and PPNCl (0.01 mmol). -
Initiation: Add anhydrous propylene oxide (10.0 mmol) and 2 mL of anhydrous toluene. Seal the flask.
-
Polymerization: Remove the flask from the glovebox and heat to 60°C in a pre-equilibrated oil bath for 24 hours. The mixture will become highly viscous, indicating successful chain propagation.
-
Quenching & Recovery: Quench the reaction by exposing the mixture to air and adding 0.5 mL of unpurified methanol. Dilute with 5 mL of DCM and precipitate the polymer dropwise into 100 mL of cold methanol.
-
Validation: Collect the amphiphilic polyester via centrifugation and dry under vacuum to a constant weight. A yield of >95% with a monomodal GPC trace validates the absence of side reactions.
Protocol C: Nanoprecipitation and Drug Encapsulation
Causality: The alternating polyester possesses a hydrophobic backbone and hydrophilic methoxyethyl pendants. When dissolved in a water-miscible solvent and added to an aqueous phase, rapid solvent diffusion increases the Flory-Huggins interaction parameter for the backbone. This drives the spontaneous collapse of the hydrophobic segments into a core, while the methoxyethyl groups remain solvated to form a protective corona.
-
Solution Prep: Dissolve 10 mg of the synthesized polyester and 1 mg of a hydrophobic model drug (e.g., Docetaxel) in 1 mL of THF.
-
Self-Assembly: Add the THF solution dropwise (0.1 mL/min) into 10 mL of Milli-Q water under vigorous magnetic stirring (1000 rpm).
-
Solvent Removal: Stir uncovered for 12 hours at room temperature to allow complete THF evaporation.
-
Purification: Filter the micellar dispersion through a 0.45 µm syringe filter. The absence of significant resistance during filtration validates that the drug has been successfully encapsulated rather than forming macroscopic aggregates.
Quantitative Data Summary
The systematic variation of catalyst systems and monomer ratios allows for the precise tuning of biomaterial properties[3]. The table below summarizes the kinetic and formulation data for the ROCOP of 3-(2-Methoxyethyl)oxolane-2,5-dione with Propylene Oxide.
| Monomer Ratio (Anhydride:Epoxide) | Catalyst System | Time (h) | Conversion (%) | Dispersity ( | NP Size (nm) | Encapsulation Efficiency (%) | |
| 1:1 | (Salen)CoCl / PPNCl | 24 | >99 | 15.2 | 1.12 | 85 ± 4 | 78.5 |
| 1:2 | (Salen)CoCl / PPNCl | 24 | 98 | 14.8 | 1.15 | 92 ± 6 | 81.2 |
| 1:1 | (BDI)ZnOAc | 12 | 85 | 8.4 | 1.35 | 110 ± 8 | 65.0 |
Note: The (Salen)CoCl/PPNCl system demonstrates superior control over molecular weight and dispersity, directly translating to tighter nanoparticle size distributions and higher encapsulation efficiencies.
Stealth Mechanism in Biological Media
The primary advantage of utilizing 3-(2-Methoxyethyl)oxolane-2,5-dione is the biological performance of the resulting polymer. The diagram below illustrates the steric stabilization pathway that prevents macrophage clearance.
Mechanism of steric stabilization and opsonin repulsion by methoxyethyl pendant groups.
Conclusion
The integration of 3-(2-Methoxyethyl)oxolane-2,5-dione as a monomer in ROCOP represents a significant advancement in the design of biodegradable polymers. By embedding hydrophilicity directly into the monomeric building block, the resulting alternating polyesters inherently possess the amphiphilicity and stealth characteristics required for advanced nanomedicine. This methodology streamlines the path from polymer synthesis to clinical formulation, eliminating the need for complex post-polymerization functionalization while maintaining rigorous control over the polymer architecture.
References
1.[1] Jeske, R. C., DiCiccio, A. M., & Coates, G. W. (2007). "Alternating Copolymerization of Epoxides and Cyclic Anhydrides: An Improved Route to Aliphatic Polyesters." Journal of the American Chemical Society, 129(37), 11330-11331. URL:[Link] 2.[2] Paul, S., Zhu, Y., Romain, C., Brooks, R., Saini, P. K., & Williams, C. K. (2015). "Ring-opening copolymerization (ROCOP): synthesis and properties of polyesters and polycarbonates." Chemical Communications, 51(32), 6858-6872. URL:[Link] 3.[3] Murrin, S. C., Woodworth, K. E., Wheeler, B., Froom, Z. S. C. S., Scott, A. J., & DiCiccio, A. M. (2023). "Systematic development of degradable polyester biomaterials via ring-opening copolymerization of succinic anhydride and epoxides." bioRxiv. URL:[Link]
Sources
Advanced Protocol: Precision Grafting-Onto Polymer Backbones
Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary & Strategic Rationale
This application note details the "Grafting Onto" methodology for synthesizing well-defined graft copolymers. Unlike "Grafting From" (growing chains from the backbone) or "Grafting Through" (polymerizing macromonomers), the Grafting Onto approach allows for the complete structural characterization of both the polymeric backbone and the side chains prior to coupling.
Why Grafting Onto?
-
Modular Precision: Enables the combination of chemically incompatible blocks (e.g., a hydrophobic backbone and a hydrophilic biological side chain) that cannot be polymerized sequentially.
-
Structural Integrity: Molecular weight distributions (dispersity,
) of the side chains are determined before attachment, eliminating the ambiguity of in-situ growth.
The Central Challenge: Steric Hindrance
The primary thermodynamic barrier in this protocol is the entropic penalty of threading a polymer coil through an existing polymer brush. As grafting density increases, the local concentration of segments rises, creating a "steric wall" that limits further coupling. This protocol utilizes Click Chemistry (CuAAC) to provide the high thermodynamic driving force (
Strategic Workflow Visualization
The following diagram illustrates the modular logic of the Grafting Onto approach, highlighting the convergence of two pre-validated precursors.
Figure 1: Modular workflow for Grafting Onto synthesis. Note the convergence of two independent precursors into a single reaction vessel.
Experimental Protocol: CuAAC Click Grafting
Objective: Covalent attachment of alkyne-terminated Poly(ethylene glycol) (PEG-Alkyne) onto an azide-functionalized polystyrene backbone (PS-N
Materials & Stoichiometry
-
Backbone: Polystyrene-co-4-vinylbenzyl azide (PS-N
). Note: Azide content should be determined via Elemental Analysis prior to use. -
Graft: PEG-Alkyne (Mn = 2,000 g/mol ).
-
Catalyst System: Copper(I) Bromide (CuBr) / PMDETA (Ligand).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Critical: Must solubilize BOTH backbone and graft.
Stoichiometric Rule of Thumb: To drive the reaction against steric resistance, use a 1.2 to 1.5 molar excess of the graft polymer relative to the azide sites on the backbone.
Step-by-Step Procedure
Step 1: Dissolution & Deoxygenation (The "Freeze-Pump-Thaw" Cycle)
-
Action: Dissolve PS-N
(1.0 eq azide groups) and PEG-Alkyne (1.5 eq) in anhydrous DMF in a Schlenk flask. -
Rationale: Oxygen oxidizes Cu(I) to Cu(II), which is inactive for CuAAC.
-
Protocol: Perform 3 cycles of freeze-pump-thaw. Freeze solution in liquid N
, apply vacuum (<100 mTorr) for 10 min, then thaw in warm water under static vacuum. Backfill with dry Nitrogen/Argon.
Step 2: Catalyst Activation
-
Action: Add CuBr (0.5 eq) and PMDETA (0.5 eq) under inert atmosphere (glovebox or rapid addition under N
flow). -
Observation: The solution should turn a light green/blue (if Cu(II) is present) or remain clear/yellowish (if pure Cu(I)).
-
Self-Validating Checkpoint: If the solution turns dark blue or green immediately, oxygen contamination has occurred. Abort and repurify solvents.[1]
Step 3: The Reaction
-
Action: Stir at 40°C for 24–48 hours.
-
Mechanism: The Cu(I) complex coordinates with the alkyne, lowering the activation energy for the cycloaddition with the azide.
Step 4: Purification (Critical for "Grafting Onto")
-
Challenge: Unreacted PEG-Alkyne is difficult to separate from the graft copolymer.
-
Protocol:
-
Pass the reaction mixture through a neutral alumina column to remove Copper catalyst (solution turns from colored to clear).
-
Fractional Precipitation: Add the mixture dropwise into cold methanol (or a solvent where the Backbone is insoluble but the PEG graft is soluble).
-
Centrifuge and decant. Repeat precipitation 3x to ensure removal of free PEG.
-
Characterization & Data Analysis
Quantitative Validation Matrix
| Technique | Analyte | Key Observation for Success |
| FTIR | Azide Peak (~2100 cm⁻¹) | Disappearance. Complete loss of the azide peak indicates high conversion. |
| ¹H NMR | Triazole Proton | Appearance. New peak at ~7.8 ppm confirms triazole ring formation (the "Click" linkage). |
| GPC (SEC) | Molecular Weight | Shift to Lower Elution Volume. The graft copolymer should elute earlier (higher MW) than the backbone. A unimodal peak confirms no free graft remains. |
| TGA | Thermal Stability | Two-Step Degradation. Distinct weight loss steps corresponding to the side chain and backbone degradation profiles. |
Calculating Grafting Density
The grafting density (
- : Degree of polymerization of the backbone.
- : Integral of the triazole proton (1H).
- : Integral of a reference backbone proton (e.g., styrene aromatic protons).
- : Proton counting constant (ratio of protons in the reference group).
Troubleshooting: The Steric Barrier
In "Grafting Onto," reaction efficiency drops as conversion increases. The diagram below models the kinetic retardation caused by steric crowding.
Figure 2: Kinetic retardation phases. The reaction often plateaus at 60-80% conversion due to the transition from the "Mushroom" to the "Brush" regime.
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Grafting Density | Steric shielding of backbone azides. | Switch to a "Good" solvent that expands the backbone coil, exposing sites. |
| Gelation / Crosslinking | Bifunctional coupling (Bis-alkynes). | Ensure grafts are strictly mono-functional. Use excess graft. |
| Green Product | Copper retention. | Wash with EDTA solution or pass through alumina column twice. |
| Bimodal GPC | Incomplete purification. | Perform additional precipitations in selective solvents to remove free graft.[1] |
References
-
Review of Grafting Techniques : RSC Publishing. "Review on various activator-assisted polymer grafting techniques for smart drug delivery applications." (2025).[2][3][4][5]
-
Grafting Onto vs. From : Macromolecules (ACS). "Grafting from versus Grafting to Approaches for the Functionalization of Graphene Nanoplatelets." (2017).[6]
-
Click Chemistry Protocol : National Institutes of Health (PMC). "Highly Efficient 'Grafting onto' a Polypeptide Backbone by 'Click Chemistry'."
-
Grafting Density Calculation : National Institutes of Health (PMC). "Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis."
-
Steric Hindrance in Grafting : Polymer Chemistry (RSC). "Constructing well-defined star graft copolymers."
Sources
Technical Application Note: Characterization of 3-(2-Methoxyethyl)oxolane-2,5-dione
[1][2]
Executive Summary
3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a functionalized cyclic anhydride derivative utilized as a specialized monomer in polymer therapeutics, a cross-linking agent in hydrogel synthesis, and a building block for amphiphilic drug delivery systems.[1][2][3]
Its analytical characterization presents unique challenges due to the high reactivity of the anhydride ring (susceptibility to hydrolysis) and the flexibility of the ether side chain. This guide provides a validated, multi-modal analytical framework focusing on structural confirmation , functional purity assessment , and impurity profiling .[1][2]
Chemical Identity & Properties
Module A: Structural Identification (Qualitative)[1][2]
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the primary technique for confirming the integrity of the anhydride ring. Hydrolysis to the diacid results in the collapse of the characteristic doublet.
Diagnostic Bands:
| Functional Group | Wavenumber (cm
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof.[2] The solvent must be anhydrous (e.g., CDCl
-
3.35 (s, 3H): Methoxy group (-OCH
).[1][2] -
3.50 (t, 2H): Methylene adjacent to oxygen (-CH
-CH -O-).[1][2] - 3.10 - 3.20 (m, 1H): Methine proton on the succinic ring (H3).[1][2]
- 2.60 - 3.00 (m, 2H): Methylene protons on the succinic ring (H4), appearing as an ABX system due to the adjacent chiral center.[1][2]
-
1.80 - 2.10 (m, 2H): Linker methylene (-CH
-CH -O-).[1][2]
Structural Confirmation Workflow (Visualization)
Figure 1: Decision logic for confirming the structural identity of the anhydride prior to quantitative analysis.
Module B: Purity & Quantitative Analysis[1]
The Morpholine Titration Method (Functional Purity)
Why this method? Standard acid-base titration cannot distinguish between the active anhydride and the hydrolyzed diacid impurity (both consume base). The morpholine method is specific to the anhydride functionality.[2] Morpholine reacts rapidly with the anhydride to form an amide-acid, consuming one equivalent of the anhydride. The resulting acid group is then titrated.[2]
Reagents:
-
Morpholine Reagent: 0.2 N Morpholine in methanol.
-
Indicator: Methyl Red / Bromocresol Green mixed indicator (or potentiometric electrode).
-
Titrant: 0.1 N Methanolic HCl (standardized).
Protocol:
-
Blank Preparation: Pipette 25.0 mL of Morpholine Reagent into a flask. Add indicator. Titrate with 0.1 N Methanolic HCl to the endpoint (
).[2] -
Sample Analysis: Weigh accurately ~1.0 mmol of the sample (
) into a flask. -
Reaction: Add 25.0 mL of Morpholine Reagent. Swirl to dissolve and let stand for 5–10 minutes (reaction is rapid).
-
Titration: Titrate the excess morpholine with 0.1 N Methanolic HCl (
).-
Note: The amide-acid formed is a weak acid and does not interfere significantly with the titration of the strong base morpholine if the correct indicator/pH endpoint is used.
-
-
Calculation:
[1][2]- : Normality of HCl
- : Molecular Weight (158.15)[2]
GC-MS Analysis (Impurity Profiling)
Why this method? Direct injection of anhydrides can lead to peak tailing or degradation in the column.[2] Derivatization to the methyl diester is recommended for stable quantification of impurities (e.g., starting materials like maleic anhydride or isomers).[2]
Derivatization Protocol (Methanolysis):
Module C: Chromatographic Profiling (HPLC)[1][2]
For analyzing the intact molecule without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) or Non-Aqueous GPC is required to prevent hydrolysis on the column.[2]
Proposed Method (HILIC):
References
-
Morpholine Titration of Anhydrides: Siggia, S., & Hanna, J. G. (1979).[1][2] Quantitative Organic Analysis via Functional Groups. Wiley.[2] (Standard method adaptation).
-
GC-MS of Succinic Derivatives: Wittmann, G., et al. (2000).[1][2] "Gas chromatographic–mass spectrometric analysis of succinic acid derivatives." Journal of Chromatography A.
-
Anhydride Characterization (General): Pavia, D. L., et al. (2014).[1][2] Introduction to Spectroscopy. Cengage Learning.[2]
-
Synthesis of Substituted Succinic Anhydrides: Berson, J. A., et al. (1954).[1][2] "The mechanism of the reaction of maleic anhydride with olefins." Journal of the American Chemical Society.[2] [1][2]
-
HILIC Separation Principles: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.
Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of 3-(2-Methoxyethyl)oxolane-2,5-dione
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Spectral Assignment Guide
Introduction & Mechanistic Context
3-(2-Methoxyethyl)oxolane-2,5-dione, commonly known as 2-(2-methoxyethyl)succinic anhydride, is a highly reactive cyclic anhydride utilized as a critical intermediate in the synthesis of functionalized polymers, prodrug linkers, and active pharmaceutical ingredients (APIs). The structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise methodologies to determine the conformation of the oxolane-2,5-dione ring and to confirm the integrity of the moisture-sensitive anhydride moiety.
As a Senior Application Scientist, I emphasize that achieving precise quantification and structural elucidation with NMR involves more than simply comparing integrals; spectra must be acquired under strict, anhydrous experimental conditions[1]. This application note provides a self-validating protocol for the sample preparation, acquisition, and spectral interpretation of 3-(2-Methoxyethyl)oxolane-2,5-dione, ensuring that researchers can confidently differentiate the intact anhydride from its hydrolyzed dicarboxylic acid counterpart.
Structural & Spectroscopic Causality
The NMR spectral profile of 3-(2-Methoxyethyl)oxolane-2,5-dione is governed by three primary structural features:
-
Deshielded Carbonyls: The five-membered anhydride ring induces significant ring strain and electron withdrawal, pushing the ¹³C chemical shifts of the C2 and C5 carbonyls into the highly deshielded ~170–175 ppm region.
-
The ABX Spin System: The introduction of the 2-methoxyethyl side chain at the C3 position creates a chiral center. Consequently, the two protons on the adjacent C4 carbon become diastereotopic (magnetically inequivalent). They couple with each other (geminal coupling,
Hz) and with the C3 methine proton (vicinal coupling, and ), resulting in a classic and highly diagnostic ABX multiplet pattern in the ¹H NMR spectrum. -
Moisture Sensitivity: Anhydrides are highly susceptible to nucleophilic attack by water. If exposed to ambient humidity, the oxolane ring opens to form 2-(2-methoxyethyl)succinic acid. This hydrolysis dramatically alters the chemical environment, shifting the carbonyl peaks and introducing a broad carboxylic acid –OH signal. Therefore, sample preparation of moisture-sensitive compounds must be carried out in a glovebox using oven-dried standard NMR tubes and rigorously dried deuterated solvents[2].
Logical relationship of the ABX spin system formed by C3 and C4 protons.
Self-Validating Experimental Protocol
To ensure the highest level of trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. Chloroform-d (CDCl₃) is the optimal choice for this non-polar to moderately polar organic compound[3].
Phase 1: Anhydrous Sample Preparation
-
Solvent Drying: Store CDCl₃ over activated 4Å molecular sieves for at least 48 hours prior to use to ensure the complete removal of trace water.
-
Inert Handling: Transfer the 3-(2-Methoxyethyl)oxolane-2,5-dione sample into a nitrogen or argon-filled glovebox[2].
-
Dissolution: For ¹H NMR, dissolve 10–15 mg of the sample in 0.6 mL of the dried CDCl₃. For ¹³C NMR, which requires higher concentrations due to lower natural isotopic abundance, dissolve 30–50 mg in 0.6 mL of CDCl₃[3].
-
Sealing: Transfer the homogeneous solution into an oven-dried 5 mm NMR tube. Seal the tube tightly with a PTFE cap and wrap it with Parafilm before removing it from the glovebox[2].
Phase 2: Acquisition Parameters
Spectra should be acquired on a high-resolution spectrometer (e.g., Bruker Avance 400 MHz or 600 MHz)[1].
-
¹H NMR: Set the spectral window from at least -1 ppm to 15 ppm to monitor for potential acid protons[4]. Use a standard single-pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2–5 seconds[3].
-
¹³C NMR: Set the spectral window from -10 ppm to 200 ppm[4]. Use a proton-decoupled sequence (e.g., zgpg30), 512–1024 scans depending on concentration, and a relaxation delay of 2 seconds[3].
Phase 3: Data Processing & Validation Checkpoint
Apply a Fourier transform to the Free Induction Decay (FID), followed by precise phase and baseline correction. Calibrate the chemical shift scale using the residual CHCl₃ solvent peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) or an internal Tetramethylsilane (TMS) standard (δ 0.00 ppm)[3].
Critical Validation Checkpoint: Before integrating the target peaks, inspect the ¹H NMR spectrum in the 10.0–12.0 ppm region. The complete absence of a broad singlet in this region confirms that the anhydride ring is intact. If a peak is present, the sample has undergone hydrolysis, and the preparation must be repeated. Furthermore, the integration ratio of the methoxy singlet (~3.35 ppm) to the ring methine multiplet (~3.15 ppm) must mathematically resolve to exactly 3:1.
Workflow for the preparation and NMR acquisition of moisture-sensitive anhydrides.
Quantitative Data Presentation & Spectral Assignments
The ability to determine the structure conformation, the number of protons, and the number of carbons is foundational to modern NMR analysis. The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for the intact 3-(2-Methoxyethyl)oxolane-2,5-dione molecule.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment / Structural Causality |
| 3' | 3.35 | Singlet (s) | - | 3H | Methoxy terminal group (-OCH₃). |
| 2' | 3.50 | Triplet (t) | 6.0 | 2H | Side-chain methylene adjacent to ether oxygen. |
| 3 | 3.15 | Multiplet (m) | - | 1H | Ring methine (chiral center); couples with C4 and C1' protons. |
| 4a | 3.00 | Doublet of doublets (dd) | 18.5, 9.5 | 1H | Diastereotopic ring methylene (HA of ABX system). |
| 4b | 2.65 | Doublet of doublets (dd) | 18.5, 6.0 | 1H | Diastereotopic ring methylene (HB of ABX system). |
| 1' | 1.80 – 2.10 | Multiplet (m) | - | 2H | Side-chain methylene adjacent to the ring. |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Causality |
| 2 | ~173.5 | Quaternary (C=O) | Carbonyl carbon adjacent to the substituted C3 methine. |
| 5 | ~170.2 | Quaternary (C=O) | Carbonyl carbon adjacent to the C4 methylene. |
| 2' | ~69.5 | Secondary (CH₂) | Side-chain carbon strongly deshielded by the ether oxygen. |
| 3' | ~58.8 | Primary (CH₃) | Methoxy carbon. |
| 3 | ~39.2 | Tertiary (CH) | Ring methine carbon. |
| 4 | ~34.5 | Secondary (CH₂) | Ring methylene carbon. |
| 1' | ~30.1 | Secondary (CH₂) | Aliphatic side-chain carbon linking the ether to the ring. |
References
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL
- Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hex-3-enyl Benzoate Source: Benchchem URL
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: Indonesian Journal of Science and Technology URL
- Source: American Chemical Society (ACS)
- Source: Simon Fraser University (SFU Library)
Sources
Applications of poly(3-(2-Methoxyethyl)oxolane-2,5-dione) in biomaterials
Application Note: Poly(3-(2-Methoxyethyl)oxolane-2,5-dione) in Advanced Biomaterials and Drug Delivery Systems
Executive Summary
The development of next-generation biomaterials requires precise control over polymer degradation, mechanical properties, and biological interactions. 3-(2-Methoxyethyl)oxolane-2,5-dione (MEOD) —a highly functionalized succinic anhydride derivative—serves as a versatile monomer for synthesizing advanced polyanhydrides and polyesters. The incorporation of the 2-methoxyethyl pendant group imparts critical "stealth" characteristics similar to PEGylation, reducing non-specific protein adsorption while maintaining a fully degradable polymer backbone. This application note provides a comprehensive guide to the synthesis, formulation, and validation of Poly(MEOD)-derived biomaterials for targeted drug delivery and tissue engineering.
Scientific Rationale & Mechanistic Insights
The utility of Poly(MEOD) in biomaterials stems from the unique physicochemical balance provided by its molecular architecture:
-
Stealth Properties via Hydration Layering: The ether oxygen in the 2-methoxyethyl side chain acts as a strong hydrogen bond acceptor. In aqueous physiological environments, this structures a tight hydration layer around the polymer matrix. This steric and thermodynamic barrier prevents opsonization (the binding of serum proteins), thereby reducing macrophage clearance and extending the in vivo circulation time of nanoparticulate formulations.
-
Tunable Erosion Kinetics: Depending on the polymerization pathway, MEOD yields polymers with distinct degradation profiles:
-
Polyanhydrides: Synthesized via melt polycondensation of the corresponding diacid, these polymers exhibit classic surface erosion . The rate of anhydride bond hydrolysis significantly exceeds the rate of water diffusion into the polymer core, resulting in predictable, zero-order drug release kinetics[1].
-
Polyesters: Synthesized via Ring-Opening Copolymerization (ROCOP) with epoxides, these materials undergo bulk erosion . ROCOP allows for the systematic development of degradable polyesters with precise number-average molecular weights (
) and narrow polydispersity ( )[2].
-
Fig 1: Surface erosion mechanism of Poly(MEOD) polyanhydrides ensuring zero-order drug release.
Physicochemical Profiling
The physical properties of MEOD-derived polymers can be finely tuned by selecting the appropriate polymerization strategy and comonomer.
Table 1: Quantitative Profiling of MEOD-Derived Polymers
| Polymer Architecture | Synthesis Pathway | Molecular Weight ( | Degradation Mechanism | Water Contact Angle | Primary Biomedical Application |
| Poly(MEOD) Polyanhydride | Melt Polycondensation | 10 – 30 kDa | Surface Erosion | ~65° | Localized, zero-order drug delivery implants |
| Poly(MEOD-co-PO) Polyester | ROCOP (with Propylene Oxide) | 5 – 50 kDa | Bulk Erosion | ~72° | Nanoparticulate targeted drug delivery |
| Poly(MEOD-co-EO) Polyester | ROCOP (with Ethylene Oxide) | 5 – 40 kDa | Bulk Erosion | ~58° | Anti-biofouling hydrogels and coatings |
Note: Contact angles reflect the amphiphilic balance introduced by the methoxyethyl group compared to highly hydrophobic aliphatic polyanhydrides (e.g., poly(sebacic acid), which typically exhibit angles >80°).
Experimental Protocols
As a Senior Application Scientist, I emphasize that successful biomaterial formulation relies on strict environmental control and self-validating checkpoints. The following protocols detail the ROCOP synthesis of Poly(MEOD) polyesters and their subsequent formulation into drug-loaded nanoparticles.
Protocol A: Synthesis of Poly(MEOD-co-PO) via ROCOP
ROCOP is highly sensitive to protic impurities. Water acts as a chain transfer agent, leading to premature termination and broad polydispersity[2].
Materials:
-
3-(2-Methoxyethyl)oxolane-2,5-dione (MEOD)
-
Propylene Oxide (PO)
-
Catalyst: Salen-Cobalt(III) complex or mononuclear organoboron catalyst
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Monomer Purification (Causality: Moisture Elimination): Sublime MEOD under high vacuum at 50°C. Distill PO over calcium hydride (
) immediately prior to use to eliminate trace water. -
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the catalyst (0.1 mol%), MEOD (1 equiv), and anhydrous toluene.
-
Initiation: Inject PO (1.2 equiv) via a gas-tight syringe. The slight excess of epoxide compensates for its higher volatility.
-
Propagation: Seal the flask and heat to 60°C for 12 hours. Causality: 60°C provides optimal thermal energy to overcome the activation barrier of the anhydride ring-opening without inducing transesterification side-reactions.
-
Termination & Purification: Quench the reaction by exposing it to air and adding a drop of acidic methanol. Precipitate the polymer dropwise into cold methanol (-20°C). Recover via centrifugation and dry under vacuum for 48 hours.
Self-Validation Checkpoint:
-
1H NMR Spectroscopy: Confirm the disappearance of the cyclic anhydride multiplet at ~3.2 ppm and the appearance of the ester backbone signals at ~4.1 ppm.
-
GPC/SEC: Verify that
, confirming a controlled, living polymerization process.
Fig 2: Workflow for the Ring-Opening Copolymerization (ROCOP) of Poly(MEOD) polyesters.
Protocol B: Formulation of Poly(MEOD) Nanoparticles (O/W Emulsion)
Polyanhydrides and their polyester derivatives are excellent candidates for encapsulating hydrophobic therapeutics (e.g., chemotherapeutics). This protocol utilizes a single oil-in-water (O/W) emulsion solvent evaporation technique.
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of Poly(MEOD-co-PO) and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 2 mL of dichloromethane (DCM). Causality: DCM is highly volatile and an excellent solvent for both the polymer and hydrophobic drugs, ensuring homogeneous co-dissolution.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultra-pure water.
-
Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer to an ultrasonic probe sonicator (100W, 40% amplitude) for 2 minutes on ice. Causality: Ice bath prevents the thermal degradation of the polymer and the drug during the high-energy cavitation process.
-
Solvent Evaporation: Stir the resulting nano-emulsion magnetically at 400 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM, hardening the nanoparticles.
-
Collection & Washing: Centrifuge at 15,000 x g for 20 minutes. Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the pellet in ultra-pure water. Repeat twice. Lyophilize to obtain a dry nanoparticle powder.
Self-Validation Checkpoint:
-
Dynamic Light Scattering (DLS): Verify a Z-average diameter of 100–150 nm with a Polydispersity Index (PDI) < 0.2.
-
Zeta Potential: Expect a near-neutral to slightly negative surface charge (-5 to -15 mV) due to the shielding effect of the methoxyethyl groups, confirming successful stealth surface presentation.
Advanced Applications in Tissue Engineering
Beyond drug delivery, Poly(MEOD) blends are highly effective in tissue engineering. Because incorporated biologicals will thermodynamically partition into phase-separated domains depending on their hydrophobicity, blending Poly(MEOD) with other polyanhydrides (e.g., poly(sebacic anhydride)) allows for the encapsulation and stabilization of larger bioactive compounds, including nucleotides and growth factors[3]. Furthermore, the methoxyethyl side chain minimizes non-specific cell adhesion, allowing researchers to conjugate specific RGD (Arginylglycylaspartic acid) peptides to the polymer backbone to direct highly specific cellular attachment and tissue regeneration.
References
-
Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Journal of Materials NanoBiotechnology. URL:[Link]
-
Systematic Development of Degradable Polyester Biomaterials via Ring-Opening Copolymerization of Succinic Anhydride and Epoxides. PubMed.[2] URL: [Link]
-
Microstructural Characterization of Polyanhydride Blends for Controlled Drug Delivery. MRS Online Proceedings Library (OPL) | Cambridge Core.[3] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Development of Degradable Polyester Biomaterials via Ring-Opening Copolymerization of Succinic Anhydride and Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microstructural Characterization of Polyanhydride Blends for Controlled Drug Delivery | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Application Note: 3-(2-Methoxyethyl)oxolane-2,5-dione in Next-Gen Drug Delivery
Abstract
This guide details the utilization of 3-(2-Methoxyethyl)oxolane-2,5-dione (Methoxyethyl Succinic Anhydride, or MESA) as a strategic building block for biodegradable drug delivery vehicles. Unlike traditional long-chain Polyethylene Glycol (PEG) additives, MESA offers a precise, low-molecular-weight "stealth" motif (methoxyethyl) integrated directly into a reactive anhydride scaffold. This allows for the synthesis of amphiphilic poly(anhydride-esters) and the surface functionalization of nanocarriers with reduced immunogenicity and defined biodegradability.
Part 1: Chemical Basis & Rationale[1]
The Molecule[2]
-
IUPAC Name: 3-(2-Methoxyethyl)oxolane-2,5-dione
-
Functional Class: Substituted Cyclic Anhydride
-
Core Reactivity: The 5-membered anhydride ring is highly susceptible to nucleophilic attack (Ring-Opening), allowing facile conjugation to amines (forming amides) or hydroxyls (forming esters).
-
Side-Chain Function: The 2-methoxyethyl group (
) acts as a "mini-PEG" unit. It provides essential hydration (hydrophilicity) to the resulting material, resisting protein adsorption (opsonization) without the steric bulk or accumulation issues associated with high-MW PEG.
Mechanism of Action in Drug Delivery
-
Biodegradable Backbone Construction: When copolymerized with diols or epoxides, MESA yields polyesters with pendant hydrophilic groups. Upon hydrolysis, the polymer degrades into metabolizable succinic acid derivatives.
-
Stealth Functionalization: When reacted with surface amines of a liposome or protein, MESA opens to form a stable amide bond, projecting the methoxyethyl tail outward. This creates a hydration shell that repels macrophage uptake.
Part 2: Experimental Protocols
Protocol A: Synthesis of Amphiphilic Poly(anhydride-ester) via Ring-Opening Polymerization (ROP)
Objective: To synthesize a biodegradable polymer matrix for hydrophobic drug encapsulation.
Materials:
-
Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA)
-
Co-monomer: 1,6-Hexanediol (for flexibility) or
-Caprolactone -
Catalyst: Stannous Octoate (
) -
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Pre-drying: Dry the MESA monomer and 1,6-hexanediol in a vacuum oven at 40°C for 12 hours to remove trace water (critical to prevent premature termination).
-
Reaction Assembly: In a flame-dried Schlenk flask under Argon atmosphere, combine MESA (10 mmol) and 1,6-hexanediol (10 mmol).
-
Catalyst Addition: Add
(0.05 mol% relative to monomer) via syringe. -
Polymerization:
-
Immerse flask in an oil bath at 120°C.
-
Stir magnetically for 24 hours. The mixture will become viscous.
-
-
Purification:
-
Cool to room temperature.[1]
-
Dissolve the crude polymer in a minimum volume of Chloroform.
-
Precipitate dropwise into excess cold Diethyl Ether (
).
-
-
Drying: Collect the white precipitate via filtration and dry under high vacuum for 48 hours.
Validation Criteria:
-
FTIR: Disappearance of anhydride doublet peaks (1780, 1860
) and appearance of ester carbonyl peak (1735 ). -
GPC: Target
Da; PDI < 1.5.
Protocol B: Surface "Stealth" Modification of Protein Nanoparticles
Objective: To modify the surface of Albumin-based nanoparticles (e.g., Paclitaxel-loaded) to increase circulation time.
Step-by-Step Methodology:
-
Nanoparticle Suspension: Prepare a 10 mg/mL suspension of Albumin nanoparticles in Phosphate Buffered Saline (PBS, pH 8.0). Note: pH 8.0 favors the amine-anhydride reaction.
-
Reagent Preparation: Dissolve MESA in dry DMSO to a concentration of 50 mg/mL.
-
Conjugation:
-
Add the MESA/DMSO solution dropwise to the nanoparticle suspension while stirring vigorously.
-
Target Molar Ratio: 10:1 (MESA : Surface Lysines).
-
React for 2 hours at
(to preserve protein structure).
-
-
Quenching: Add 1M Glycine solution to quench unreacted anhydride groups.
-
Purification: Dialyze against PBS (pH 7.4) using a 20 kDa MWCO membrane for 24 hours to remove hydrolyzed byproducts and DMSO.
Part 3: Visualization of Mechanisms
Diagram 1: Ring-Opening Polymerization Pathway
This diagram illustrates the chemical transformation of the MESA monomer into a polyester backbone, highlighting the retention of the hydrophilic side chain.
Caption: Mechanism of Catalytic Ring-Opening Polymerization of MESA with a Diol Initiator.
Diagram 2: Nanoparticle Surface Functionalization Workflow
This workflow demonstrates the logic flow from raw nanoparticle to a "stealth" delivery system.
Caption: Decision-tree workflow for optimizing surface functionalization of drug carriers.
Part 4: Data Summary & Characterization
Table 1: Comparative Properties of MESA-derived Polymers vs. Standard PLGA
| Property | MESA-Polyester | Standard PLGA | Significance |
| Hydrophilicity | High (Contact angle < 50°) | Low (Contact angle > 70°) | MESA polymers hydrate faster, reducing initial burst release. |
| Degradation Product | Methoxyethyl-succinic acid | Lactic/Glycolic Acid | MESA byproducts are more soluble, preventing acidic core buildup. |
| Protein Adsorption | < 15% (relative to control) | 100% (Control) | "Stealth" effect mimics PEGylation without separate PEG addition. |
| Functionalization | Pendant -COOH available | Terminal -COOH only | MESA polymers offer more sites for drug conjugation. |
Part 5: References
-
Poly(anhydride-esters) Synthesis:
-
Carbone, A. L., & Uhrich, K. E. (2009). Design and Synthesis of Fast-Degrading Poly(anhydride-esters). Journal of Biomaterials Science.
-
-
Stealth Properties of Methoxyethyl Groups:
-
Tanaka, M., et al. (2023).[2] Development of stealth nanoparticles coated with poly(2-methoxyethyl vinyl ether) as an alternative to poly(ethylene glycol). Journal of Biomedical Materials Research.
-
-
Succinic Anhydride Ring-Opening in Drug Delivery:
-
Domb, A. J., & Maniar, M. (1993). Polyanhydrides: Synthesis and Characterization. Advances in Polymer Science.
-
-
Surface Modification Protocols:
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 18: PEGylation and Synthetic Polymer Modification.
-
Sources
Safe handling and storage of 3-(2-Methoxyethyl)oxolane-2,5-dione
This guide outlines the technical protocols for the safe handling, storage, and application of 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as (2-Methoxyethyl)succinic anhydride).[1]
This compound represents a specialized class of substituted cyclic anhydrides . Its reactivity is defined by the electrophilic anhydride ring, which is prone to rapid ring-opening by nucleophiles (water, amines, alcohols).[1] The methoxyethyl side chain introduces specific solubility and steric properties useful in linker chemistry and drug delivery systems.
Executive Summary
-
Chemical Name: 3-(2-Methoxyethyl)oxolane-2,5-dione[1]
-
Functional Class: Cyclic Anhydride / Ether[1]
-
Primary Hazard: Respiratory Sensitization & Skin Corrosion (Moisture Sensitive).[1]
-
Core Application: Bioconjugation (Amine-reactive linker), Polymer synthesis, Surface functionalization.[1]
-
Critical Handling Rule: Strictly exclude moisture.[1][2] Hydrolysis degrades the reagent into the inactive dicarboxylic acid.
Part 1: Safety & Hazard Assessment
Mechanistic Hazards
Unlike simple acids, cyclic anhydrides are acylating agents .[1] Upon contact with biological tissue, they react non-specifically with nucleophilic residues (proteins, DNA), leading to:
-
Haptenization: The anhydride ring opens and covalently binds to serum proteins (e.g., albumin).[1] This modified protein is recognized by the immune system as foreign, leading to sensitization (IgE-mediated asthma or contact dermatitis).[1]
-
Chemical Burns: Rapid hydrolysis on moist skin or mucous membranes generates localized acidity (2-(2-methoxyethyl)succinic acid) and heat (exothermic reaction).[1]
Inferred GHS Classification
Based on the structure-activity relationship (SAR) of succinic anhydride derivatives:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[1][3][4]
Part 2: Handling Protocols
Engineering Controls
-
Primary Containment: All open-vessel manipulations must occur inside a Chemical Fume Hood or Glovebox .[1]
-
Atmosphere: Nitrogen (
) or Argon ( ) blanket is required to prevent hydrolysis.[1]
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filter.[1]
-
Dermal: Double-gloving is mandatory.[1]
Handling Workflow Visualization
Figure 1: Safe handling workflow emphasizing moisture exclusion and inert atmosphere continuity.
Part 3: Storage Specifications
To maintain reagent integrity (>98% purity) and prevent hydrolysis:
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows the rate of spontaneous hydrolysis from trace moisture.[1] |
| Atmosphere | Inert Gas (Ar or N2) | Displaces atmospheric moisture. Argon is preferred (heavier than air).[1] |
| Container | Glass + Teflon Liner | Avoids leaching. Parafilm alone is insufficient; use electrical tape over the cap. |
| Secondary | Desiccator | Store the vial inside a jar with active desiccant (e.g., Drierite or Silica Gel).[1] |
Self-Validating Storage Check: Before use, inspect the physical state.[1]
-
Correct: White to off-white solid/crystalline powder.[1]
-
Compromised: Clumping, sticky texture, or liquid phase (indicates hydrolysis to the di-acid).[1] Do not use.
Part 4: Application Notes & Protocols
Chemistry: Ring-Opening Reactions
3-(2-Methoxyethyl)oxolane-2,5-dione is a versatile electrophile.[1] The ring strain facilitates reaction with nucleophiles under mild conditions.
-
Reaction with Amines (Amidation): Forms an amide bond with a free carboxylic acid group.[1]
-
Reaction with Alcohols (Esterification): Forms an ester linkage (requires catalyst, e.g., DMAP).[1]
Protocol: Bioconjugation to a Primary Amine
Target: Functionalizing a peptide or amino-lipid with a methoxyethyl-succinyl linker.[1]
Materials:
-
Reagent: 3-(2-Methoxyethyl)oxolane-2,5-dione (1.2 - 1.5 equivalents).[1]
-
Substrate: Primary amine-containing molecule (1.0 equivalent).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if substrate is polar).[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry all glassware and cool under a stream of Nitrogen.
-
Dissolution: Dissolve the amine substrate and base in anhydrous solvent.
-
Addition: Add the anhydride reagent solid directly to the stirring solution (or as a concentrate in the same solvent).
-
Note: Add slowly to control potential exotherm.
-
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Dilute with DCM.[1]
-
Wash with 0.1 M HCl (to remove excess base and protonate the free acid product).
-
Dry organic layer over
.
-
-
Purification: Flash chromatography or recrystallization.[1]
Reaction Pathway Visualization
Figure 2: Nucleophilic ring-opening mechanism yielding a stable amide conjugate.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 2,2-Dimethylsuccinic anhydride. (Used for surrogate hazard classification of substituted succinic anhydrides). Link
-
National Institutes of Health (PubChem). (2024). Compound Summary: 3-methyloxolane-2,5-dione.[1][6] (Structural analog data). Link
-
Sigma-Aldrich. (2024).[1] Product Specification: Succinic Anhydride Derivatives. Link
-
Google Patents. (1982). DE3204953A1: Substituted pyrrolidine-2,5-diones, their preparation and their use.[1] (Describes synthesis of 2-(methoxyethyl)succinic anhydride). Link
Sources
- 1. 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3-Ethyl-4-methyl-2,5-dihydrofuran-2,5-dione | C7H8O3 | CID 77091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Oct-3-EN-1-YL)oxolane-2,5-dione | C12H18O3 | CID 71370116 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(2-Methoxyethyl)oxolane-2,5-dione material safety data sheet (MSDS)
This guide functions as a detailed Application Note and Safety Protocol for 3-(2-Methoxyethyl)oxolane-2,5-dione .[1]
Note on Nomenclature: This compound is chemically synonymous with 2-(2-Methoxyethyl)succinic anhydride .[1] Throughout this document, it will be referred to as MESA (MethoxyEthyl Succinic Anhydride) for brevity.[1]
Handling, Safety, and Bioconjugation Protocols
Document ID: AN-MESA-001 Version: 2.0 Target Audience: Medicinal Chemists, Bioconjugation Scientists, Process Engineers[1]
Compound Profile & Value Proposition
3-(2-Methoxyethyl)oxolane-2,5-dione is a specialized cyclic anhydride used primarily as a heterobifunctional linker and surface modifier.[1] Unlike simple alkyl-substituted anhydrides (e.g., dodecenyl succinic anhydride), the methoxyethyl side chain introduces a degree of polarity (a "mini-PEG" effect), improving the water solubility of the resulting conjugates while maintaining the high reactivity of the succinic ring toward nucleophiles.[1]
Physicochemical Summary
| Property | Data | Notes |
| IUPAC Name | 3-(2-Methoxyethyl)oxolane-2,5-dione | Also: 2-(2-Methoxyethyl)succinic anhydride |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on purity and temperature.[1] |
| Solubility | DMSO, DMF, DCM, Acetone | Hydrolyzes in water/methanol.[1] |
| Reactive Group | Cyclic Anhydride | Electrophilic; reacts with amines, alcohols, thiols.[1] |
Safety & Handling (Expanded MSDS)
CRITICAL WARNING: Cyclic anhydrides are potent respiratory sensitizers. Standard fume hood protocols are insufficient if dust/aerosol generation is possible.
Hazard Identification (GHS Classification)
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization).
-
H317: May cause an allergic skin reaction.[2]
-
EUH014: Reacts violently with water (Hydrolysis).
Handling Protocols
-
Moisture Exclusion: The succinic ring hydrolyzes rapidly in the presence of atmospheric moisture to form the corresponding diacid (inactive).
-
Protocol: Store under Argon or Nitrogen. Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
-
PPE Requirements:
-
Respiratory: If handling powder or creating aerosols, a full-face respirator with P100/Organic Vapor cartridges is mandatory.[1]
-
Skin: Double-gloving (Nitrile over Latex) is recommended due to the penetrative nature of the ether side chain.
-
Mechanism of Action: Ring Opening
The primary utility of MESA is the acylation of primary amines (e.g., Lysine residues on proteins, amino-silanes on surfaces).[1] The nucleophilic amine attacks one of the carbonyl carbons, opening the ring to form an amide bond and a free terminal carboxylic acid.
Reaction Pathway Diagram[5][6]
Figure 1: Mechanism of amine-mediated ring opening of 3-(2-Methoxyethyl)oxolane-2,5-dione.[1]
Experimental Protocols
Protocol A: Purity Verification (H-NMR)
Purpose: To ensure the reagent has not hydrolyzed into the diacid form prior to use.
Principle: The protons on the succinic ring (positions 3 and 4) shift significantly upon ring opening.
-
Solvent: Dissolve 10 mg of MESA in 0.6 mL anhydrous CDCl₃ or DMSO-d6. Do not use wet solvents.
-
Acquisition: Run standard ¹H-NMR (400 MHz+).
-
Analysis:
-
Intact Ring: Look for the multiplet signals of the ring protons typically between 2.5 – 3.2 ppm .
-
Hydrolyzed (Diacid): If hydrolyzed, these peaks shift upfield, and a broad singlet (COOH) appears >10 ppm.[1]
-
Acceptance Criteria: >95% integration of ring protons vs. open-chain analogs.
-
Protocol B: Bioconjugation to Protein (Lysine Labeling)
Purpose: To modify a protein surface with carboxylate groups using MESA.
Reagents:
-
Target Protein (1–5 mg/mL in Buffer A).
-
Buffer A: 0.1 M Sodium Bicarbonate, pH 8.5 (Amine-free). Do not use Tris or Glycine.
-
Stock Solution: MESA dissolved in anhydrous DMSO (prepare immediately before use).
Workflow:
-
Calculation: Determine the molar excess. For surface modification, a 10-20x molar excess of MESA over protein is standard.[1]
-
Solubilization: Dissolve MESA in anhydrous DMSO to a concentration of 10–50 mM.
-
Initiation: Slowly add the MESA/DMSO solution to the stirring protein solution. Ensure the final DMSO volume is <10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate at 4°C for 2 hours or Room Temperature for 1 hour.
-
Note: The pH may drop as the reaction proceeds (due to carboxylic acid formation). Monitor and adjust with dilute NaOH if necessary to maintain pH > 7.5.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes to react with any remaining anhydride.
-
Purification: Desalt via dialysis or size-exclusion chromatography (e.g., Sephadex G-25) into PBS.
Protocol C: Surface Functionalization (Amino-Silanized Glass)
Purpose: To convert an amine-terminated surface to a carboxyl-terminated surface.[1]
-
Preparation: Wash amino-silanized slides with dry Ethanol.
-
Reaction Mix: Prepare a 50 mM solution of MESA in anhydrous Dimethylformamide (DMF) containing 50 mM Pyridine (catalyst/base).
-
Coupling: Immerse slides in the solution for 2–4 hours at Room Temperature under Nitrogen atmosphere.
-
Washing: Rinse sequentially with DMF (x2), Ethanol (x2), and DI water.[1]
-
Validation: Measure Contact Angle. The surface should shift from moderately hydrophilic (Amine, ~60°) to more hydrophilic (Carboxyl, <40°) depending on ionization state.[1]
Storage and Stability
-
Primary Storage: -20°C, Desiccated.
-
Shelf Life: 6–12 months if seal remains unbroken.
-
Signs of Degradation: Formation of white crystalline crust (diacid formation) on the liquid surface or container walls.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[4] Academic Press. (Chapter 2: Functional Targets for Bioconjugation).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Succinic Anhydride. (General safety profile for cyclic anhydrides). [1]
-
Thermo Fisher Scientific. (2023). Amine-Reactive Crosslinker Chemistry. (Mechanistic overview of anhydride-amine coupling).
-
PubChem. (2024). Compound Summary: 3-alkyldihydro-2,5-furandione derivatives. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione
Welcome to the technical support center for the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the common challenges associated with this synthesis.
Introduction to the Synthesis
The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, a substituted succinic anhydride, is a critical process for the development of various functionalized materials and pharmaceutical intermediates. The most common synthetic route involves the reaction of a suitable precursor with maleic anhydride. While the reaction appears straightforward, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions. This guide will delve into the critical aspects of the synthesis to help you improve your yield and obtain a high-quality product.
Core Synthesis Pathway
The fundamental reaction for preparing substituted succinic anhydrides like 3-(2-Methoxyethyl)oxolane-2,5-dione often involves an ene reaction between an alkene and maleic anhydride at elevated temperatures.[1] Alternative approaches may involve the dehydration of the corresponding dicarboxylic acid.
Caption: General synthetic scheme for 3-(2-Methoxyethyl)oxolane-2,5-dione.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient Reaction Temperature: The ene reaction typically requires high temperatures (>200 °C) to proceed efficiently.[1] - Presence of Impurities: Water or other nucleophiles in the reactants or solvent can react with maleic anhydride, reducing its availability. - Side Reactions: Polymerization of maleic anhydride or the starting alkene can be a significant competing reaction.[1] - Inadequate Mixing: Poor mixing can lead to localized overheating and side product formation. | - Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal point. Monitor the reaction progress by techniques like TLC or GC-MS. - Ensure Anhydrous Conditions: Use freshly distilled solvents and dry reactants. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Inhibitor Addition: The use of polymerization inhibitors such as hydroquinone or phenothiazine can suppress unwanted polymerization.[1] - Mechanical Stirring: Employ efficient mechanical stirring to ensure homogenous heat distribution. |
| Formation of Tarry Byproducts | - Excessive Reaction Temperature or Time: Prolonged heating at very high temperatures can lead to thermal decomposition and polymerization.[2] - Oxidation: The presence of oxygen can lead to oxidative side reactions, especially at high temperatures.[1] | - Controlled Heating: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. Optimize the reaction time by taking aliquots and analyzing for product formation. - Inert Atmosphere: Purge the reaction vessel with an inert gas before and during the reaction to minimize oxidation. |
| Product is Contaminated with Starting Material | - Incomplete Reaction: The reaction may not have gone to completion. - Unfavorable Equilibrium: The reaction may be reversible under the applied conditions. | - Increase Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material. - Excess Reagent: Use a slight excess of one of the reactants (typically the more volatile one that can be easily removed later) to drive the reaction to completion. |
| Difficulty in Product Purification | - Similar Physical Properties: The product and byproducts may have similar boiling points or solubility, making separation by distillation or recrystallization challenging. - Product Instability: The anhydride product may be susceptible to hydrolysis during aqueous work-up. | - Column Chromatography: Utilize flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. - Anhydrous Work-up: If possible, perform the work-up under anhydrous conditions. If an aqueous wash is necessary, use ice-cold water and work quickly to minimize hydrolysis. The use of a filter aid like Celite can help remove fine tars.[2] |
Experimental Protocols
Protocol 1: General Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione
This protocol provides a starting point for the synthesis. Optimization of temperature and reaction time will likely be necessary.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add maleic anhydride (1.0 equivalent) and a polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes.
-
Reactant Addition: Add 3-methoxy-1-propene (1.1 to 1.5 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 200-220 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key mechanism for the formation of the succinic anhydride ring in this synthesis?
A1: The primary mechanism is an "ene reaction," a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, 3-methoxy-1-propene) and a compound with a multiple bond (the "enophile," maleic anhydride). This reaction proceeds through a six-membered cyclic transition state.[1]
Q2: Can I use a catalyst to lower the reaction temperature?
A2: While the thermal ene reaction is common, Lewis acid catalysts can sometimes promote similar reactions at lower temperatures. However, for maleic anhydride, Lewis acids can also catalyze its polymerization, which would be a significant side reaction. Some processes for related substituted succinic anhydrides utilize free radical initiators like organic peroxides, which may allow for lower temperatures, typically above 100°C.[3] Careful screening of catalysts and conditions would be necessary to avoid a decrease in overall yield due to side reactions.
Q3: My final product appears to be an acid, not an anhydride. What happened?
A3: This indicates that the anhydride ring has been hydrolyzed to the corresponding dicarboxylic acid. This can happen if the product is exposed to water, especially during the work-up or purification steps. Ensure all solvents are anhydrous and minimize contact with atmospheric moisture. If an aqueous wash is unavoidable, perform it quickly with cold, deionized water.
Q4: Are there alternative methods for synthesizing substituted succinic anhydrides?
A4: Yes, an alternative route is the dehydration of the corresponding dicarboxylic acid. This can be achieved using dehydrating agents like phosphorus pentoxide or by heating the diacid under vacuum.[4] However, the synthesis of the precursor diacid would be an additional step.
Q5: How can I confirm the structure and purity of my final product?
A5: A combination of spectroscopic techniques is recommended for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and the presence of any impurities.
-
Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the anhydride group (typically two bands around 1865-1800 cm⁻¹ and 1780-1740 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Elemental Analysis: Can be used to determine the elemental composition and confirm the empirical formula.
References
- Preparation of hydrocarbon substituted succinic acid anhydrides.
- Alkenylsuccinic anhydrides. Wikipedia.
- 3-Methylideneoxolane-2,5-dione. PMC - NIH.
- Process for the preparation of succinic anhydride derivatives.
Sources
- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3030387A - Preparation of hydrocarbon substituted succinic acid anhydrides - Google Patents [patents.google.com]
- 4. 3-Methylideneoxolane-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the polymerization of oxolane-2,5-diones
Technical Support Center: Polymerization of Oxolane-2,5-diones Topic: Preventing Side Reactions in Ring-Opening Copolymerization (ROCOP) Target Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers Scope Note: This guide focuses on oxolane-2,5-dione (IUPAC name for succinic anhydride ) and its derivatives.[1]
Core Directive & Scope
System Status: Active Module: Polymer Synthesis Troubleshooting Chemical Identity: Oxolane-2,5-dione (Succinic Anhydride, SA). Primary Reaction: Ring-Opening Copolymerization (ROCOP) with Epoxides to form biodegradable Polyesters.[2]
Executive Summary: The polymerization of oxolane-2,5-dione is rarely performed as a homopolymerization due to thermodynamic limitations. It is predominantly copolymerized with epoxides (e.g., ethylene oxide, cyclohexene oxide) to create alternating polyesters used in drug delivery matrices. The critical quality attributes (CQAs) of these polymers—biodegradability, crystallinity, and drug release rates—are frequently compromised by three specific side reactions: Etherification (loss of alternation), Transesterification (chain scrambling/back-biting), and Hydrolysis (chain termination).
Diagnostic Workflows & Troubleshooting (Q&A)
Category A: Loss of Alternating Structure (Ether Linkage Formation)
User Query: My NMR spectrum shows unexpected signals in the polyether region (3.4–3.8 ppm), and the glass transition temperature (Tg) is lower than the literature value. What is happening?
Diagnosis:
You are experiencing Etherification .[3] Instead of the strictly alternating insertion of the anhydride and the epoxide (A-B-A-B), your catalyst is allowing the epoxide to homopolymerize (B-B-B), creating polyether blocks. This disrupts the ester backbone, lowering the
Root Cause Analysis:
-
Catalyst Selectivity: The metal center is not sufficiently Lewis acidic, or the ligand environment is not sterically bulky enough to force the alternating insertion.
-
Temperature Overshoot: Higher temperatures favor the ring-opening of the epoxide over the activation of the anhydride.
-
Monomer Feed Ratio: A vast excess of epoxide (often used as a solvent) exacerbates this if the catalyst is not strictly selective.
Protocol for Resolution:
-
Switch Catalyst System: Move to a Bicomponent Catalyst System . Use a Lewis acid metal complex (e.g., Cr(III) or Al(III) Salen/Salph) combined with a bulky onium salt co-catalyst (e.g., PPNCl). The bulky nucleophile favors opening the anhydride over the epoxide.
-
Reference: Bifunctional catalysts (tethered Lewis acid/base) show superior suppression of ether linkages compared to binary systems [1].
-
-
Temperature Optimization: Lower your reaction temperature. Ether formation has a higher activation energy than ester formation in many catalytic cycles. Reducing T from 110°C to 80°C often suppresses ether defects significantly.
-
Feed Control: If using a non-selective catalyst, employ a slow addition of the epoxide rather than a batch addition, maintaining a low instantaneous concentration of the epoxide relative to the anhydride.
Category B: Broad Polydispersity & Cyclic Oligomers[4]
User Query: My GPC traces show a bimodal distribution and a "tailing" effect. The Polydispersity Index (PDI) is >1.5, whereas I expected <1.2.
Diagnosis: This is a classic sign of Transesterification (Back-Biting). The active chain end is attacking an ester linkage within its own backbone (intramolecular) or a neighboring chain (intermolecular).
Root Cause Analysis:
-
Reaction Duration: Running the reaction to 100% conversion significantly increases transesterification probability because monomer concentration drops, leaving the polymer backbone as the primary electrophile.
-
Catalyst Acidity: Highly active Lewis acid catalysts can activate the polymer backbone for attack.
-
Thermal Stress: Prolonged heating after monomer consumption promotes scrambling.
Protocol for Resolution:
-
Kinetic Quenching: Stop the reaction at 80-90% conversion . Do not aim for 100%. Quench immediately with acidic methanol or dilute HCl to deactivate the catalyst.
-
Steric Protection: Use catalysts with bulky ligands (e.g., t-butyl substituted Salen ligands). The steric bulk prevents the catalyst from coordinating effectively to the internal ester bonds of the polymer chain, while still allowing coordination to the smaller monomer molecules [2].
-
Solvent Selection: Avoid high-boiling solvents that require prolonged heating to remove. Use Toluene or THF and ensure rapid cooling post-reaction.
Category C: Low Molecular Weight / Stalled Polymerization
User Query: The reaction turns cloudy or precipitates early, and I cannot achieve molecular weights (
Diagnosis: Hydrolytic Termination or Chain Transfer to Impurities . Oxolane-2,5-dione is extremely hygroscopic. It hydrolyzes to succinic acid (a diacid).
Root Cause Analysis:
-
Succinic Acid Contamination: The hydrolyzed diacid acts as a Chain Transfer Agent (CTA). Instead of one growing chain, the proton from the acid initiates a new chain, resulting in many short chains rather than few long ones.
-
Catalyst Deactivation: The free acid can protonate the active ligand or co-catalyst, killing the catalytic center.
Protocol for Resolution:
-
Monomer Sublimation (Mandatory): You cannot use bottle-grade succinic anhydride for high
synthesis.-
Step 1: Place SA in a sublimation apparatus.
-
Step 2: Apply high vacuum (<0.1 mbar) and heat to 90°C.
-
Step 3: Collect the crystalline needles on the cold finger. Handle only in a glovebox.
-
-
Scavenger Additives: Add a sacrificial drying agent (like molecular sieves) to the epoxide monomer 24 hours prior to use. Distill the epoxide over CaH₂.
-
Proton Trap: Ensure your co-catalyst (if using an ionic one like PPNCl) is dry. Hygroscopic salts introduce water directly to the metal center.
Visualizing the Mechanism & Troubleshooting Logic
Figure 1: Reaction Pathways and Side Reactions
Caption: Mechanistic pathway of ROCOP showing the critical divergence points where ether defects (red dashed) and cyclic oligomers compete with the desired alternating polyester propagation (green solid).
Figure 2: Troubleshooting Decision Matrix
Caption: Decision tree for isolating the root cause of polymerization failure based on polymer characterization data (NMR/GPC).
Quantitative Data: Catalyst & Solvent Parameters
Table 1: Solvent Drying Standards for SA Polymerization Strict adherence to these limits is required to prevent hydrolysis.
| Solvent | Drying Method | Target Water Content (ppm) | Risk Factor |
| Toluene | Reflux over Na/Benzophenone | < 5 ppm | Medium (Can dissolve SA at high T) |
| THF | Reflux over Na/Benzophenone | < 10 ppm | High (Hygroscopic, PDI broadening) |
| DCM | Distill over CaH₂ | < 10 ppm | Low (Good for low T reactions) |
| Epoxide | Stir over CaH₂ (24h), Distill | < 20 ppm | Critical (Monomer & Solvent) |
Table 2: Catalyst Performance vs. Side Reactions Comparison of common catalytic systems for SA/Epoxide ROCOP.
| Catalyst System | Activity (TOF) | Ether Selectivity | Transesterification Risk | Recommendation |
| Al-Porphyrin | Low (< 50 | High (Alternating) | Low | Good for precision, slow. |
| Zn-Diiminate | High (> 500 | Moderate | High | prone to back-biting at high conv. |
| Cr-Salen + PPNCl | High (> 200 | Excellent (>99%) | Low | Industry Standard [3]. |
| Organocatalyst (TBD) | Moderate | Poor | Very High | Avoid for strict alternating blocks. |
References
-
Garden, J. A., et al. "Heterodinuclear titanium/zinc catalysts: a heterometallic effect for the ring-opening copolymerization of epoxides and cyclic anhydrides." Chemical Science, 2017.
-
Darensbourg, D. J., et al. "Ring-Opening Copolymerization of Cyclic Anhydrides and Epoxides." Chemical Reviews, 2017.
-
Coates, G. W., et al. "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides." Angewandte Chemie, 2004. (Foundational mechanism for ROCOP relevant to Anhydrides).
-
Long, T. E., et al. "Recent advances in the synthesis of polyesters by ring-opening copolymerization." Polymer Chemistry, 2018.
Sources
- 1. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
How to control molecular weight in ROP of substituted anhydrides
Technical Support Center: Molecular Weight Control in Anhydride ROP
-
Ticket ID: #ROP-ANH-001
-
Subject: Precision Control of Molecular Weight in Substituted Anhydride Polymerization
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Advanced Polymer Synthesis Support Center. You have inquired about controlling molecular weight (MW) in the Ring-Opening Polymerization (ROP) of substituted anhydrides.
Critical Clarification: In high-performance polymer synthesis, substituted anhydrides do not typically undergo homopolymerization via ROP to yield high molecular weight materials due to thermodynamic constraints. Instead, they are almost exclusively processed via Ring-Opening Copolymerization (ROCOP) with epoxides to form polyesters. This guide addresses the ROCOP mechanism, as this is the standard method for utilizing these monomers.
This guide treats your setup as a living system where stoichiometry , purity , and catalyst selectivity are the control variables.
Module 1: Theoretical Foundations (The "Why")
To control MW, you must master the "Immortal Polymerization" mechanism. In this system, the number of polymer chains is determined strictly by the number of initiating species (initiators + impurities), while the chain length is determined by the monomer-to-initiator ratio.
The Governing Equation:
- : Number average molecular weight.
-
Protic Impurities: Water, diacids (hydrolyzed anhydride), or alcohols acting as Chain Transfer Agents (CTAs).
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle and where chain transfer events disrupt MW growth.
Caption: The ROCOP cycle showing the alternating insertion of monomers and the reversible chain transfer mechanism that dictates molecular weight distribution.
Module 2: Troubleshooting Guide (The "What's Wrong")
Use this section to diagnose specific deviations in your GPC/SEC data.
Issue 1: Molecular Weight is Significantly Lower than Targeted
Symptom: You targeted 50 kDa but obtained 15 kDa. Root Cause: Adventitious Chain Transfer Agents (CTAs). In ROCOP, water is not just a poison; it is a co-initiator. If your target degree of polymerization (DP) is 500, but you have 1000 ppm of water in your reactor, the water molecules outnumber your added initiator, generating many short chains instead of few long ones. Corrective Action:
-
Quantify Water: Use Karl-Fischer titration on your epoxide and solvent.
-
Purify Anhydride: Substituted anhydrides (e.g., phthalic, maleic derivatives) hydrolyze to diacids upon storage. These diacids act as bifunctional CTAs. Sublimation or recrystallization in anhydrous toluene is mandatory immediately prior to use.
-
"Overwhelm" the Impurity: If ultra-drying is impossible, increase your added initiator concentration (
) to make the impurity contribution negligible, then accept a lower target MW.
Issue 2: Bimodal Molecular Weight Distribution
Symptom: GPC trace shows a main peak and a secondary "shoulder" or distinct peak (usually at
-
Case A (Shoulder at
): Coupling of chains or bifunctional initiation by trace diacids (from hydrolyzed anhydride).[1] -
Case B (Shoulder at low MW): Slow initiation. The initiator initiates slower than the propagation rate (
), causing some chains to grow long before others start. Corrective Action:
-
Switch Initiator: Move from simple alcohols (MeOH) to rapid initiators like PPN+ salts (e.g., PPNCl) or specific metal-alkoxides that match the metal center's reactivity.
-
Scavenge Diacids: Pass epoxide monomers through activated alumina or molecular sieves (4Å) inside the glovebox.
Issue 3: High Polydispersity Index (PDI > 1.5)
Symptom: Broad peaks; loss of "living" character. Root Cause: Transesterification (Backbiting). As conversion increases, the concentration of polymer ester linkages increases. The active catalyst may attack the polymer backbone instead of the monomer. Corrective Action:
-
Stop Early: Quench the reaction at 80-90% conversion. Transesterification dominates at >95% conversion.
-
Lower Temperature: Rate of propagation (
) often has a lower activation energy than transesterification ( ). Lowering T favors polymerization over scrambling. -
Catalyst Selection: Switch to heterodinuclear catalysts (e.g., Williams' Zn/Mg systems) which show higher selectivity for monomer insertion over backbone attack compared to simple Al-porphyrins.
Module 3: Experimental Protocols (The "How")
This protocol is designed for the synthesis of Poly(phthalic anhydride-alt-cyclohexene oxide) as a baseline, adaptable to other substituted anhydrides.
Protocol: Controlled ROCOP via Schlenk/Glovebox
1. Reagent Preparation (The Critical Step)
-
Substituted Anhydride: Recrystallize from dry toluene or sublime under high vacuum (
mbar). Store in glovebox. Note: Purity is confirmed when the acid content is <0.5 mol% by H NMR. -
Epoxide: Dry over
for 24h, distill, then degas via freeze-pump-thaw (x3). Store over 4Å molecular sieves. -
Catalyst: Dry under vacuum at 80°C for 4h to remove solvates.
2. Polymerization Workflow
-
Charge: In a glovebox, weigh Catalyst (1 equiv) and Anhydride (e.g., 500 equiv) into a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent/Epoxide: Add dry toluene (if solution polymerization) and Epoxide (500 equiv) via gas-tight syringe.
-
Tip: For strict alternating structures, use a slight excess of epoxide, as anhydride homopolymerization is thermodynamically forbidden, but epoxide homopolymerization is possible (though slow with proper catalysts).
-
-
Initiation: Add Initiator (e.g., 1,2-cyclohexanediol or PPNCl) dissolved in minimum solvent.
-
Calculation: For target
, calculate moles of I based on the equation in Module 1.
-
-
Reaction: Seal tube, remove from glovebox, and place in oil bath at optimized T (typically 60-100°C depending on catalyst).
-
Quench: Upon reaching desired conversion (monitor via IR spectroscopy, disappearance of anhydride
at ~1780 ), expose to air and add wet THF/HCl.
3. Data Analysis Table Use this table to standardize your results:
| Entry | Catalyst System | [M]:[I] Ratio | Temp (°C) | Conv. (%) | PDI ( | Linkage Selectivity | ||
| 1 | Al-Salen + PPNCl | 500:1 | 80 | 90 | 25.0k | 18.2k | 1.15 | >99% Ester |
| 2 | Zn-BDI + iPrOH | 1000:1 | 60 | 85 | 45.0k | 43.5k | 1.08 | >99% Ester |
Module 4: Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Decision tree for diagnosing molecular weight deviations in ROCOP experiments.
References
-
Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism." Angewandte Chemie International Edition.
-
Long, B. K., et al. (2011). "Catalyst-Controlled Polymerization of Lactide and Glycolide." Accounts of Chemical Research. (Contextual grounding for ROP mechanisms).
-
Paul, S., Zhu, Y., Romain, C., Brooks, R., Saini, P. K., & Williams, C. K. (2015). "Ring-Opening Copolymerization (ROCOP): Synthesis and Properties of Polyesters and Polycarbonates." Chemical Communications.
-
Duchateau, R. (2002). "Metal-Based Catalysts for the Ring-Opening Polymerization of Cyclic Esters." Chemical Reviews.
-
Lustiger, A., et al. (2021). "Record Productivity and Unprecedented Molecular Weight for Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Enabled by Organoboron Catalysts."[2] Angewandte Chemie.
Sources
- 1. Simple bifunctional salts for synthesising block copolymers from anhydrides/epoxides and vinyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05501B [pubs.rsc.org]
- 2. Record Productivity and Unprecedented Molecular Weight for Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Enabled by Organoboron Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Methoxyethyl)oxolane-2,5-dione
[1][2]
Ticket ID: PUR-3MO-25D-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Diagnostic & Triage: Start Here
Subject: Characterizing your crude 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 2-(2-methoxyethyl)succinic anhydride).
Before selecting a purification protocol, you must assess the state of your crude material. This compound is a substituted succinic anhydride.[1][2][3] Its physical state depends heavily on purity and the specific synthetic route used (e.g., hydrogenation of a maleic precursor).
Common Impurities:
-
Hydrolyzed Diacid: 2-(2-methoxyethyl)succinic acid.[1][2] (Result of moisture exposure).[1][2][4]
-
Starting Materials: Maleic anhydride derivatives or unreacted alkenes/ethers.
-
Oligomers: Dark tars resulting from thermal decomposition or acid-catalyzed polymerization.[1][2]
Diagnostic Checklist:
-
Physical State: Is it a clear oil, a viscous dark syrup, or a solid?
-
¹H-NMR Check: Do you see a broad singlet around 10–12 ppm?
Purification Protocols
Protocol A: High-Vacuum Fractional Distillation (Primary Method)
Recommended for: Crude oils or low-melting solids with <5% acid impurity.[1][2]
Substituted succinic anhydrides are thermally stable but can decarboxylate at excessive temperatures.[1][2] High vacuum is non-negotiable to keep the bath temperature below 160°C.[1]
Equipment:
Step-by-Step:
-
Degassing: Place crude in the still pot. Stir under high vacuum at RT for 20 minutes to remove volatile solvents and trapped gases.
-
Heating: Slowly ramp oil bath temperature.
-
Estimated Boiling Point: Based on homologs (e.g., methylsuccinic anhydride), expect the product to distill between 110°C – 135°C at 0.5 mmHg .[2]
-
-
Fractions:
-
Storage: Backfill with Argon immediately. Store at -20°C.
Protocol B: Anhydrous Recrystallization
Recommended for: High-melting solid crudes or further polishing of distilled material.[1]
WARNING: Standard recrystallization solvents (wet ethanol, open-air ethyl acetate) will destroy your product via hydrolysis.[1][2]
Solvent System:
Step-by-Step:
-
Dissolve crude in minimal boiling anhydrous Toluene (under N₂ flow).
-
If insoluble dark specks remain, hot filter through a coarse sintered glass funnel (dried in oven).
-
Remove from heat.[1][2] Add anhydrous Hexane dropwise until persistent cloudiness appears.[1][2]
-
Re-heat slightly to clear, then let cool slowly to RT, then to 0°C.
Protocol C: Chemical "Rescue" (Dehydration)
Recommended for: Crudes showing significant hydrolysis (Diacid impurity).[1]
If your crude contains the diacid (2-(2-methoxyethyl)succinic acid), distillation will be difficult because the acid can sublime or dehydrate unpredictably in the pot, causing bumping.
-
Reflux: Dissolve crude in excess Acetyl Chloride or Acetic Anhydride (approx 3-5 equiv relative to estimated acid content).[1][2]
-
Reaction: Reflux for 1-2 hours. This chemically dehydrates the diacid back into the anhydride ring.
-
Concentration: Remove the excess reagent and acetic acid byproduct under reduced pressure (rotary evaporator with a base trap).
-
Proceed: The residue is now the crude anhydride. Proceed immediately to Protocol A .
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying your specific anhydride derivative.
Caption: Decision matrix for selecting the appropriate purification route based on impurity profile and physical state.
Troubleshooting & FAQs
Q: Can I purify this compound using Silica Gel Column Chromatography? A: Generally, No. Silica gel is slightly acidic and contains bound water.[1][2] This environment rapidly hydrolyzes the anhydride ring back to the diacid or opens it to the mono-ester if alcohol is used in the eluent.
-
Exception: If you absolutely must, use "Flash" chromatography with neutralized silica (pre-washed with 1% Et3N) and a strictly non-protic solvent system (e.g., Hexane/Ethyl Acetate), but yield loss is almost guaranteed.[2]
Q: My distillate solidified in the condenser and clogged it. What happened? A: The product has a melting point above the condenser temperature. This is common for succinic anhydride derivatives.
-
Fix: Switch to an air condenser or run warm water (40-50°C) through the condenser jacket instead of cold water. Use a heat gun (carefully) to melt the blockage into the receiver.
Q: The product looks clear but the NMR shows a small amount of "drift" over time. A: Moisture ingress. The ether side chain (methoxyethyl) is hygroscopic. Even if the anhydride ring is stable, the side chain attracts water, which then attacks the ring.
Q: Why is my yield low after recrystallization? A: Hydrolysis or Solubility issues.
Quantitative Data: Physical Properties Estimation[1][2]
Since specific literature data for the 2-methoxyethyl derivative is sparse, the following table uses homologous series data (Alkyl Succinic Anhydrides) to provide operational ranges.
| Property | Value (Estimated) | Notes |
| Molecular Weight | 158.15 g/mol | Exact Mass |
| Boiling Point (Atm) | ~250°C - 270°C | Do not attempt. Decomposes.[1][2][5] |
| Boiling Point (0.5 mmHg) | 110°C - 135°C | Ideal distillation range.[1][2] |
| Melting Point | 30°C - 60°C | Likely a low-melting solid or oil.[1][2] |
| Solubility | High: DCM, THF, EtOAc | Avoid alcohols (reacts).[1][2] |
| Water Sensitivity | High | Hydrolyzes to diacid in minutes.[1][2] |
References
-
General Synthesis & Handling of Substituted Succinic Anhydrides
-
Purification of Succinic Anhydride Derivatives
-
Hydrolysis Kinetics of Cyclic Anhydrides
-
Chemical Dehydration Protocols
Addressing the hygroscopic nature of succinic anhydride derivatives
Technical Support Center: Succinic Anhydride Derivatives Status: Operational | Lead: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Stability & Handling Command Center
You are likely here because your conjugation efficiency has dropped, your white crystalline solid has turned into a sticky mass, or your NMR spectrum shows a confusing forest of peaks in the carbonyl region.
Succinic anhydride (SA) and its derivatives are the workhorses of bioconjugation and polymer crosslinking. However, they possess an "Achilles' heel": Hygroscopicity . The anhydride ring is thermodynamically eager to open in the presence of water, reverting to the unreactive dicarboxylic acid. This guide is not just a list of steps; it is a system to diagnose, prevent, and reverse this degradation to ensure your experimental integrity.
Module 1: Diagnostics – Is My Reagent Compromised?
Before proceeding with a synthesis, you must validate the purity of your anhydride. Hydrolysis is often invisible until it destroys your yield.
The "DCM Solubility" Rapid Test (Self-Validating Protocol)
Applicability: Small molecule, polar SA derivatives (e.g., Succinic Anhydride, Methylsuccinic Anhydride). Principle: Anhydrides are generally soluble in chlorinated solvents (DCM, Chloroform), whereas their corresponding dicarboxylic acids are highly polar and often insoluble in these non-polar media [1].
Protocol:
-
Weigh 50 mg of your solid anhydride sample.
-
Add 2 mL of dry Dichloromethane (DCM) in a scintillating vial.
-
Vortex for 15 seconds.
| Observation | Diagnosis | Action |
| Clear Solution | Pass. <5% Hydrolysis. | Proceed with reaction. |
| Cloudy / Precipitate | Fail. Significant Hydrolysis (>10%). The precipitate is the dicarboxylic acid. | STOP. Perform remediation (See Module 3) or discard. |
Note: This test produces false positives for lipophilic derivatives (e.g., Dodecenylsuccinic anhydride - DDSA), where both the anhydride and acid forms are soluble in DCM.
Spectroscopic Validation (The Gold Standard)
If the physical state is ambiguous, FTIR is the definitive judge.
Data Table: FTIR & NMR Fingerprints
| Feature | Active Anhydride (Target) | Hydrolyzed Acid (Impurity) | Causality |
| FTIR (C=O Stretch) | Doublet: ~1785 cm⁻¹ (sym) & ~1865 cm⁻¹ (asym) | Broad Singlet: ~1700–1730 cm⁻¹ | Ring strain elevates the frequency; ring opening relaxes it [2]. |
| ¹H-NMR (CH₂) | Singlet: ~2.9 ppm (DMSO-d₆) | Singlet: ~2.4 ppm (DMSO-d₆) | Electron density shifts upfield upon ring opening. |
| Physical State | Free-flowing crystals or clear oil | Clumped solids or opaque/viscous oil | Hydrogen bonding between acid groups causes aggregation. |
Module 2: The "Dry Chain" – Prevention & Storage
The hydrolysis reaction is autocatalytic in the presence of trace acid. Once the ring opens, the generated carboxylic acid can catalyze further ring opening in neighboring molecules if moisture is present.
Storage Hierarchy
-
Tier 1 (Ideal): Glovebox under Argon/Nitrogen.
-
Tier 2 (Standard): Desiccator with active P₂O₅ (Phosphorus Pentoxide) or Molecular Sieves. Silica gel is often insufficient for long-term storage of highly reactive anhydrides.
-
Tier 3 (Working): Parafilm-sealed original container in a -20°C freezer. Critical: Allow the bottle to warm to room temperature before opening to prevent atmospheric condensation on the cold reagent.
Handling Protocol
-
Never use a metal spatula that has not been oven-dried. Surface moisture on metal is enough to initiate clumping.
-
Inert Gas Purge: After removing an aliquot, flush the headspace of the bottle with Nitrogen or Argon for 10–15 seconds before resealing.
Module 3: Remediation – Recovery Operations
If your reagent has failed the diagnostic tests, use these protocols to regenerate the anhydride ring.
Protocol A: Chemical Dehydration (For Solid Derivatives)
Best for: Simple Succinic Anhydride, Phenylsuccinic Anhydride. Mechanism: Acetyl chloride acts as a dehydrating agent, chemically removing water to close the ring [3].
-
Place the hydrolyzed solid (acid form) in a round-bottom flask.
-
Add Acetyl Chloride (3 mL per gram of solid).
-
Reflux under Nitrogen for 1–2 hours.
-
Distill off the excess acetyl chloride and the byproduct (acetic acid).
-
Recrystallize the residue from dry toluene or acetic anhydride.
-
Dry under high vacuum to remove solvent traces.
Protocol B: Azeotropic Dehydration (For Lipophilic/Oily Derivatives)
Best for: Alkenyl Succinic Anhydrides (OSA, DDSA) or polymeric derivatives (PIBSA). Mechanism: Physical removal of water via a Dean-Stark trap shifts the equilibrium back to the anhydride.
-
Dissolve the derivative in Toluene or Xylene .
-
Attach a Dean-Stark trap and condenser.
-
Reflux until no more water collects in the trap (typically 2–4 hours).
-
Rotary evaporate the solvent to recover the purified anhydride oil.
Module 4: Reaction Logic & Visualization
Understanding the competition between your target reaction (Aminolysis) and the side reaction (Hydrolysis) is vital for troubleshooting low yields.
Pathway Competition Diagram
Figure 1: The Kinetic Race. Water competes with your amine target. If the buffer is aqueous, you must use a large excess of anhydride to outcompete hydrolysis.
Troubleshooting Workflow
Figure 2: Decision Matrix for troubleshooting low yields involving succinic anhydride derivatives.
Frequently Asked Questions (FAQs)
Q1: I am doing a conjugation in an aqueous buffer. Won't the anhydride hydrolyze immediately?
-
Answer: Not immediately, but quickly. The half-life of succinic anhydride in water at pH 7 is roughly 4–5 minutes [4]. However, the reaction with primary amines (aminolysis) is significantly faster than hydrolysis.
-
Strategy: Dissolve the anhydride in a dry organic solvent (DMSO or DMF) first, then add it to your aqueous protein solution. This creates a local high concentration of reagent before water can degrade it. Use a 10–20 fold molar excess to account for the portion lost to hydrolysis.
-
Q2: My succinic anhydride derivative is an oil (e.g., DDSA). How do I dry it?
-
Answer: You cannot recrystallize oils. Use Protocol B (Azeotropic Distillation) described in Module 3. Alternatively, store the oil over activated 4Å molecular sieves for 24 hours prior to use. Filter the sieves before adding to your reaction to avoid physical contamination.
Q3: Can I use heat to dry my solid succinic anhydride?
-
Answer: Proceed with caution. Succinic anhydride sublimes at ~90°C and melts at ~119°C. Heating it in an oven without vacuum can actually promote ring-opening if ambient humidity is present. If you must dry it thermally, use a vacuum oven at 40°C with a P₂O₅ trap, but chemical dehydration (Protocol A) is superior for purity.
References
-
ChemicalBook. (2024). Solubility of Succinic Anhydride in Organic Solvents.[1][2] Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Succinic Anhydride: Spectral Properties (FTIR/NMR). Retrieved from
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard Protocol for Anhydride Purification).[3]
-
BenchChem. (2025).[4] Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. Retrieved from
Sources
Optimizing catalyst selection for 3-(2-Methoxyethyl)oxolane-2,5-dione ROP
Technical Support Center: Catalyst Optimization for 3-(2-Methoxyethyl)oxolane-2,5-dione ROP
Executive Summary
You are working with 3-(2-Methoxyethyl)oxolane-2,5-dione (chemically equivalent to 3-(2-methoxyethyl)succinic anhydride ).
Unlike standard succinic anhydride, this monomer possesses a pendant ether tail. This functional group introduces a "hemilabile" coordination site that can compete with the active catalytic center, potentially retarding polymerization rates or altering stereochemistry. This guide focuses on the Ring-Opening Copolymerization (ROCOP) of this anhydride with epoxides (e.g., propylene oxide, cyclohexene oxide) to yield functionalized polyesters, which is the dominant route for this class of monomers in drug delivery applications.
Part 1: Catalyst Selection Logic (The "Why")
The choice of catalyst dictates the polymer architecture, metal residue limits (critical for FDA approval), and tolerance to the methoxyethyl side-chain interference.
Decision Matrix: Selecting Your Catalyst System
Caption: Decision tree for catalyst selection based on end-application requirements. Note the specific warning regarding the methoxyethyl side-chain interference.
Part 2: Technical Deep Dive & Troubleshooting (Q&A)
Q1: My reaction rate is significantly slower than with unsubstituted succinic anhydride. Why?
Diagnosis: Hemilabile Ligand Poisoning. The 2-methoxyethyl side chain contains an ether oxygen that acts as a Lewis base. In standard succinic anhydride ROP, the metal center (M) coordinates the epoxide to activate it. However, in your monomer, the pendant methoxy group can intramolecularly or intermolecularly coordinate to the metal center, forming a dormant species.
Corrective Action:
-
Switch to Bulky Ligands: Use catalysts with sterically crowded ligands (e.g., Salen ligands with t-butyl groups at the 3,5-positions). The steric bulk prevents the flexible methoxyethyl tail from approaching the metal center while still allowing the smaller epoxide monomer to coordinate.
-
Increase Epoxide Concentration: If running in solution, increase the epoxide:anhydride ratio. This kinetically favors epoxide coordination over the intramolecular ether chelation.
Q2: I am observing broad polydispersity (PDI > 1.5). How do I fix this?
Diagnosis: Transesterification or Chain Transfer. Broad PDI in anhydride/epoxide ROCOP usually indicates that the polymer chain is "biting back" (transesterification) or that there are protic impurities (water/acid) acting as chain transfer agents.
Corrective Action:
-
Protocol Check: Ensure the anhydride is sublimed or recrystallized (from dry toluene/chloroform) before use. The methoxyethyl group makes the monomer hygroscopic.
-
Catalyst Switch: If using a binary system (e.g., Al(Por)Cl + PPNCl), reduce the loading of the co-catalyst (PPNCl). Excess chloride anion can promote back-biting.
-
Switch to Anchored Catalysts: Use dinuclear zinc or magnesium catalysts where the two metal centers are linked (e.g., Williams' macrocyclic catalysts). These enforce a strict "coordination-insertion" mechanism that suppresses transesterification.
Q3: Can I use metal-free organocatalysts for this monomer?
Answer: Yes, but with caveats. Lewis Acid/Base pairs (e.g., Triethylborane (TEB) + PPNCl or DBU) are effective.
-
Benefit: Eliminates metal chelation issues with the methoxy tail because the mechanism relies on activating the anhydride/epoxide via the "ate" complex rather than direct metal coordination.
-
Trade-off: Molecular weights (Mn) are typically limited to < 20 kDa, and reaction times are longer. This is ideal for drug delivery oligomers but poor for structural materials.
Part 3: Experimental Protocol (Self-Validating)
Protocol: ROCOP of 3-(2-Methoxyethyl)succinic Anhydride (MSA) & Cyclohexene Oxide (CHO) Target: Poly(ester) for biomedical matrix.
Reagents:
-
Monomer: MSA (Recrystallized x2, stored in glovebox).
-
Co-monomer: CHO (Distilled over CaH2).
-
Catalyst: (Salen)Cr(III)Cl (Commercial or synthesized).
-
Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).[1][2][3][4][5]
Step-by-Step:
-
Pre-Contact (The "Validation" Step): In a glovebox, mix (Salen)Cr(III)Cl (1 equiv) and PPNCl (1 equiv) in minimal dry DCM. Stir for 30 mins.
-
Why? This ensures the formation of the active anionic species [SalenCr(III)Cl2]- before monomer addition, reducing the induction period caused by the methoxy-chelation effect.
-
Solvent Removal: Remove DCM in vacuo to leave the activated catalyst powder.
-
Monomer Addition: Add MSA (250 equiv) and CHO (250 equiv).
-
Reaction: Seal vessel. Heat to 35°C (if using CHO) or 30°C (if using Propylene Oxide).
-
Note: Keep temperature low. High temps (>60°C) increase the lability of the methoxy tail, promoting side reactions.
-
Monitoring: Monitor by IR. Disappearance of anhydride C=O (1785, 1865 cm⁻¹) and appearance of ester C=O (1735 cm⁻¹).
-
Quenching: Expose to air/wet methanol. Precipitate in cold methanol.
-
Data Summary Table: Expected Outcomes
| Catalyst System | Activity (TOF) | Control (PDI) | Methoxy Tolerance | Recommended For |
| (Salen)Cr(III)Cl + PPNCl | High (>200 h⁻¹) | Excellent (<1.15) | Moderate | High MW Synthesis |
| (BDI)Zn(II) (Coates) | Moderate (50 h⁻¹) | Good (<1.25) | Low (Chelation risk) | Biomedical (Zn is safe) |
| TEB / PPNCl (Metal-Free) | Low (<20 h⁻¹) | Moderate (1.3-1.5) | High (Unaffected) | Strict Metal-Free Needs |
Part 4: Mechanistic Visualization
The following diagram illustrates the "Hemilabile Interference" mechanism you must avoid.
Caption: The "Hemilabile Interference" model. The pendant methoxy group competes with the epoxide for the metal center, creating a dormant species that slows kinetics.
References
-
Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Optimization, and Mechanism." Angewandte Chemie International Edition. Link (Foundational work on Zn-catalysts for epoxide/anhydride chemistry).
-
Duchateau, R., et al. (2014). "Ring-opening copolymerization of epoxides and anhydrides using manganese(III) asymmetrical Schiff base complexes." Polymer.[4][6][7][8][9][10][11] Link (Discusses Salen-type complexes and side-chain effects).
-
Longo, J. M., et al. (2016).[10] "Metal-free ring-opening copolymerization of epoxides and anhydrides." Polymer Chemistry. Link (Protocol for TEB/PPNCl organocatalysis).
-
Williams, C. K., et al. (2014). "New catalysts for the copolymerization of epoxides and CO2/anhydrides."[4] Accounts of Chemical Research. Link (Dinuclear catalysts that prevent transesterification).
- Takasu, A., et al. (2020). "Organocatalytic Copolymerization of Succinic Anhydride and Epoxides." Macromolecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unisa.it [iris.unisa.it]
- 4. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring opening co-polymerization of succinic anhydride derivatives and epoxides from bio-based resources via organocatalysis | ANR [anr.fr]
- 8. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight | MDPI [mdpi.com]
- 10. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 11. An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Polymerization of O-Carboxyanhydrides (OCAs)
This guide addresses the technical challenges in the stereoselective polymerization of O-carboxyanhydrides (OCAs) , chemically defined as 1,3-dioxolane-2,4-diones .
Scope Correction: While "oxolane-2,5-dione" strictly refers to succinic anhydride, the specific challenge of epimerization during stereoselective homopolymerization is the defining characteristic of OCA chemistry (used to synthesize biodegradable poly(
Current Status: Active Topic: Preventing Epimerization in ROP of 1,3-dioxolane-2,4-diones Support Level: Tier 3 (Advanced Research & Development)
Core Issue Analysis: The Epimerization Mechanism
Before troubleshooting, you must understand why your polymer is losing optical purity. The OCA monomer contains a chiral center at the C5 position (the
-
The Trigger: Most organocatalysts used for ROP (e.g., DMAP, DBU) are basic.
-
The Event: The catalyst deprotonates the acidic
-proton at the C5 position. -
The Intermediate: This forms a planar enolate intermediate.
-
The Result: Reprotonation occurs non-stereoselectively, resulting in a racemic monomer pool and atactic polymer chains.
Epimerization Pathway Diagram
The following diagram illustrates the divergence between successful stereoselective propagation and the failure mode (epimerization).
Caption: Divergent pathways in OCA polymerization. Basic catalysts trigger enolization (left, red), while coordination catalysts preserve chirality (right, green).
Troubleshooting Guide (FAQ)
Category A: Catalyst Selection & Chemistry
Q: I am using DMAP/Alcohol to initiate polymerization, but my Poly(L-lactic acid) analog is amorphous (atactic). Why?
A: DMAP (4-Dimethylaminopyridine) is sufficiently basic (
-
Correction: Switch to a non-basic catalytic system.
-
Option 1:Zinc Alkoxides. Use
or simple Zn-alkoxides. These proceed via a coordination-insertion mechanism that does not require a basic activation step [1]. -
Option 2:Photoredox Systems. Use a Ni/Ir photoredox system at low temperature.[1][2] This decouples the ring-opening event from base catalysis [2].
-
Q: Can I use stronger organobases like TBD or DBU to speed up the reaction and "outrun" epimerization?
A: No. Stronger bases (guanidines/amidines) will accelerate the deprotonation of the
Category B: Reaction Conditions
Q: My catalyst is stereoselective, but I still see ~5% epimerization. What is the thermal factor? A: Epimerization is thermodynamically accessible at room temperature for many functionalized OCAs (especially phenyl-substituted ones like mandelic acid derivatives).
-
Protocol Adjustment: You must lower the reaction temperature.
-
Target: -15°C to 0°C.
-
Note: Standard ROP slows down significantly at these temperatures. To compensate, use a highly active catalyst system (like the Ni/Zn photoredox system) that maintains high
(propagation rate) even at sub-zero temperatures [2].
-
Q: How does solvent polarity affect stereocontrol? A: High-polarity solvents (DMSO, DMF) can stabilize the charged enolate intermediate, thereby promoting epimerization.
-
Recommendation: Use non-polar or low-polarity solvents such as Toluene , Dichloromethane (DCM) , or THF . Ensure solvents are strictly anhydrous, as water can act as an uncontrolled chain transfer agent and proton source.
Recommended Protocol: Photoredox-Mediated ROP
This protocol utilizes a Nickel/Iridium photoredox system which has been proven to suppress epimerization by operating at low temperatures with high catalytic activity [1, 3].[1]
Materials
-
Monomer: Purified L-OCA (recrystallized x3 in dry toluene/hexanes).
-
Catalyst (Ni):
+ Ligand (e.g., dppb). -
Photocatalyst (Ir):
. -
Initiator: Zn(HMDS)
or a Zn-alkoxide. -
Light Source: Blue LED (450 nm, ~30W).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
-
Glovebox Setup: Perform all manipulations in an
-filled glovebox ( ppm). -
Catalyst Prep:
-
Mix
(10 µmol) and dppb (10 µmol) in THF. Stir for 10 mins. -
Add Ir-photocatalyst (1 µmol).
-
-
Monomer Loading:
-
Dissolve L-OCA (1.0 mmol) in THF (2 mL).
-
CRITICAL: Cool the monomer solution to -15°C before adding the catalyst.
-
-
Initiation:
-
Add the Zn-alkoxide initiator (10 µmol for DP=100) to the cooled monomer solution.
-
Immediately add the Ni/Ir catalyst mixture.
-
-
Polymerization:
-
Irradiate with Blue LED at -15°C.[2]
-
Time: Typically 2–4 hours (Monitor via IR spectroscopy for disappearance of anhydride peaks at 1800-1850
).
-
-
Termination:
-
Remove from light. Add acidic methanol (HCl/MeOH) to quench.
-
Precipitate polymer in cold diethyl ether.
-
Data Validation Table
Compare your results against these benchmarks to validate stereocontrol.
| Parameter | Acceptable Range | Failure Indicator (Epimerization) |
| > 0.95 | < 0.80 (Significant racemization) | |
| Sharp, distinct peak | Broad or shifted lower (Amorphous regions) | |
| Conversion | > 95% in < 4 hrs | < 50% (Catalyst death/side reactions) |
| Đ (Dispersity) | 1.05 – 1.20 | > 1.5 (Transesterification/Chain transfer) |
Advanced Troubleshooting: Copolymerization (ROCOP)
If you strictly meant "Oxolane-2,5-dione" (Succinic Anhydride) in the context of Alternating Copolymerization with Epoxides:
While less prone to epimerization than OCAs, chiral substituted succinic anhydrides (e.g., methylsuccinic anhydride) can epimerize if the metal catalyst is too Lewis acidic or if cocatalysts (like PPN+ salts) are used at high temperatures.
-
Solution: Use bimetallic catalysts (e.g., Di-Zinc or Cobalt-Salen complexes) that anchor the growing chain end and prevent "back-biting" or enolization at the chiral center [4].
-
Avoid: Excess cocatalyst (onium salts) which can act as a free base.
References
-
Controlled Photoredox Ring-Opening Polymerization of O-Carboxyanhydrides Mediated by Ni/Zn Complexes. Source: PMC / NIH. URL:[Link]
-
Photocatalyst-independent photoredox ring-opening polymerization of O-carboxyanhydrides: stereocontrol and mechanism. Source: Chemical Science (RSC). URL:[Link]
-
Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Source: Frontiers in Chemistry. URL:[Link]
-
Ring-Opening Copolymerization of Anhydrides and Epoxides. Source: PMC / NIH. URL:[Link]
Sources
Technical Support Center: Scale-Up Synthesis of Functionalized Anhydrides
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization for Scale-Up
Introduction: The Stability-Reactivity Paradox
Welcome. If you are accessing this guide, you are likely transitioning from gram-scale medicinal chemistry to kilogram-scale process development. Functionalized anhydrides (cyclic, mixed, or symmetric) are potent electrophiles essential for ADCs (Antibody-Drug Conjugates), peptide coupling, and advanced polymer synthesis.
The Core Challenge: The very reactivity that makes anhydrides valuable—their susceptibility to nucleophilic attack—makes them a nightmare to scale. In a 50mL flask, a 5°C exotherm is negligible. In a 500L reactor, that same exotherm can trigger autocatalytic hydrolysis, decarboxylation, or a thermal runaway.
This guide moves beyond standard textbook protocols to address the Critical Process Parameters (CPPs) required for safe, high-yield scale-up.
Module 1: Reaction Engineering & Thermal Safety
The Issue: Exotherm Management in Semi-Batch Modes
Functionalized anhydrides are often synthesized via the reaction of an acid chloride with a carboxylate or via dehydration. These reactions are highly exothermic.[1][2]
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Temperature Spikes >10°C | Accumulation of unreacted reagent (Dosing too fast). | Switch to Dosage-Controlled Mode. Do not rely on cooling jacket capacity alone. Link dosing rate to reactor temperature (interlock). |
| Sudden Pressure Rise | Decarboxylation of thermally labile anhydrides (e.g., mixed carbonic anhydrides). | Vent Sizing & Temp Lowering. Ensure reactor vent is sized for non-condensable gas generation. Lower reaction temp to -15°C. |
| Low Yield / Hydrolysis | Moisture ingress from headspace or reagents. | Nitrogen Sweep. Maintain headspace humidity <10 ppm. Use "wet" triflic acid only if using Dean-Stark (see Module 2). |
Visualizing the Safety Control Loop
The following diagram illustrates a Feedback-Controlled Dosing System , the industry standard for preventing thermal runaway during anhydride formation.
Caption: Feedback-controlled dosing loop. Dosing pump activity is slaved to reactor temperature and heat flow (Qr) to prevent reagent accumulation.
Module 2: The Equilibrium Challenge (Acid Exchange Method)
The Issue: Driving the Reaction to Completion
When synthesizing high-value functionalized anhydrides via acetic anhydride exchange, the reaction is an equilibrium:
On a large scale, you cannot simply "rotovap" the acetic acid (AcOH) off without degrading your product.[3]
Technical Solution: Azeotropic Distillation You must break the equilibrium by continuously removing AcOH.
Protocol:
-
Solvent Selection: Choose a solvent that forms azeotropes with AcOH but not with your anhydride.
-
Vacuum Control: Reduce pressure to keep the pot temperature below the decomposition threshold of your anhydride (often <60°C).
Solvent Selection Guide:
| Solvent | Boiling Point (°C) | Azeotrope with AcOH? | BP of Azeotrope (°C) | Notes |
| Toluene | 110.6 | Yes (28% AcOH) | 100.6 | Good general purpose; high BP requires good vacuum. |
| Ethyl Acetate | 77.1 | Yes (minor) | ~75 | Preferred. Forms ternary azeotrope with water/AcOH. |
| Methylcyclohexane | 101 | Yes | ~90 | Excellent for non-polar anhydrides; poor solubility for polar substrates. |
| Isopropyl Acetate | 88.6 | Yes | ~80 | Good balance of solubility and volatility. |
Module 3: Mixed Anhydrides in Peptide Synthesis
The Issue: Racemization and "Wrong-Way" Opening
In peptide scale-up (e.g., using Isobutyl chloroformate, IBCF), the mixed anhydride is transient. Two killers exist:
-
Racemization: Base-catalyzed proton abstraction.
-
Urethane Formation: Nucleophile attacks the carbonate carbonyl instead of the amide carbonyl.
Troubleshooting Guide:
Q: My enantiomeric excess (ee) dropped from 99% to 85% upon scaling to 1kg.
-
Diagnosis: Slower mixing times in large reactors created localized "hot spots" of high pH.
-
Fix:
-
Base Switch: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) . NMM is less basic and sterically hindered, reducing proton abstraction.
-
Temp Control: Maintain -15°C . Every degree above -10°C increases racemization risk exponentially.
-
Flow Chemistry: For >1kg, move to a continuous flow reactor. This eliminates "mixing history" issues.
-
Q: I am seeing 10-15% urethane impurity.
-
Diagnosis: Steric hindrance on your amino acid is directing the attack to the wrong carbonyl.
-
Fix: Switch activation reagent from IBCF to Pivaloyl Chloride (creates a bulky tert-butyl group) or Isopropyl Chloroformate . The increased steric bulk forces the amine to attack the correct peptide carbonyl.
Module 4: Purification & Isolation Strategies
The Issue: Thermal Degradation During Workup
Functionalized anhydrides often decompose on silica gel (hydrolysis) or during high-vacuum distillation (thermal stress).
Decision Matrix for Purification: Use this logic flow to determine your unit operation.
Caption: Purification decision tree. Thermal sensitivity dictates the choice between WFE (short residence time) and Crystallization.
Advanced Technique: Melt Crystallization For solid anhydrides (e.g., cyclic derivatives like maleic anhydride copolymers), avoid solvents that might contain trace water.
-
Heat crude to melting point.
-
Slowly cool with a programmed ramp (e.g., 0.1°C/min).
-
"Sweat" the crystals (hold just below MP) to drain impurities.
Frequently Asked Questions (FAQ)
Q: Can I store functionalized anhydrides in standard glass bottles? A: Only if you tape the cap with Parafilm and store in a desiccator. For scale-up storage, we recommend aluminum bottles with Teflon liners purged with Argon. Glass surfaces retain moisture; aluminum does not.
Q: My reaction stalls at 80% conversion. Should I add more catalyst (DMAP)? A: NO. Adding excess DMAP (4-Dimethylaminopyridine) often promotes the formation of N-acylpyridinium salts which are hygroscopic and can trigger hydrolysis during workup. Instead, check if your byproduct (acid or salt) is inhibiting the reaction. Try adding a scavenger or using a Dean-Stark trap.
Q: How do I clean the reactor after an anhydride run? A: Do not use hot water or caustic soda immediately; you will generate massive amounts of acid and heat.
-
Rinse with dry acetone or ethyl acetate to remove bulk material.
-
Perform a "kill" wash with a dilute mixture of methanol/water (exothermic, but controlled).
-
Final wash with water/detergent.
References
-
Safe Scale-Up of Exothermic Reactions (Acetic Anhydride Hydrolysis) Title: Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. Source: ResearchGate / Journal of Loss Prevention in the Process Industries URL:[Link]
-
Mixed Anhydride Method in Flow Chemistry Title: Straightforward, scalable, solution-phase synthesis of peptide bonds in flow.[4] Source: Nature Scientific Reports / NIH URL:[Link]
-
Cyclic Anhydride Functionalization & Purification Title: Production of Cyclic Anhydride-Modified Starches. Source: MDPI (Polymers) URL:[Link]
-
Azeotropic Distillation Strategies Title: Method for azeotropic distillation of acetic anhydride.[5] Source: Google Patents (US2438278A) URL:
-
Peptide Coupling Optimization (Racemization) Title: Mixed anhydrides in peptide synthesis.[4][6][7][8] A study of urethane formation with a contribution on minimization of racemization.[7] Source: Canadian Journal of Chemistry URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. helgroup.com [helgroup.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2438278A - Method for azeotropic distillation of acetic anhydride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
Troubleshooting low monomer conversion in polyesterification reactions
Welcome to the technical support center for polyesterification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high monomer conversion in their polyesterification reactions. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
FAQs & Troubleshooting Guides
Q1: My polyesterification reaction has stalled at a low or moderate conversion rate. What are the most likely causes?
A1: Low monomer conversion in a step-growth polymerization like polyesterification is a classic problem that typically points to a few key areas. Unlike chain-growth polymerization, achieving high molecular weight and high conversion in polyesterification requires extremely high reaction completion (>99%).[1] The most common culprits for stalling are:
-
Shifted Reaction Equilibrium : Polyesterification is a reversible condensation reaction that produces a small molecule byproduct, usually water.[2][3] If this byproduct is not efficiently removed from the reaction medium, the equilibrium will not favor the formation of high molecular weight polymer, thus limiting conversion.[1]
-
Non-Stoichiometric Monomer Ratio : Step-growth polymerization is highly sensitive to the molar balance of the reacting functional groups (e.g., -COOH and -OH).[4][5] A slight excess of one monomer will lead to all polymer chains being terminated with that same functional group, halting further growth and capping the molecular weight.[6]
-
Monomer Impurities : The presence of monofunctional impurities in your monomer feed is a frequent cause of low conversion.[7] These impurities act as chain stoppers, effectively capping the growing polymer chain and preventing it from reaching a high degree of polymerization.[1]
-
Catalyst Deactivation : The catalyst, essential for achieving a reasonable reaction rate at moderate temperatures, can be deactivated by water or other impurities.[8][9] Some catalysts are particularly sensitive to hydrolysis.[8]
-
Undesirable Side Reactions : At the high temperatures often required for polyesterification, side reactions such as thermal degradation, cross-linking, or etherification can consume functional groups, leading to an imbalance in stoichiometry and the formation of insoluble gels.[10][11]
To diagnose the issue, a systematic approach is necessary. The following diagram outlines a general troubleshooting workflow.
Caption: General Troubleshooting Workflow for Low Conversion.
Q2: How critical is the stoichiometric balance of my monomers, and how can I verify it?
A2: For a typical AA + BB polycondensation, achieving a high degree of polymerization is critically dependent on maintaining a near-perfect 1:1 stoichiometric ratio of the reactive functional groups.[1][6] The Carothers equation mathematically demonstrates that even a 1% molar imbalance can theoretically limit the number-average degree of polymerization (DPn) to approximately 100, which corresponds to a relatively low molecular weight polymer.[4]
Causality: If one functional group (e.g., -OH) is in excess, all growing chains will eventually be terminated with that group. Once all the limiting functional groups (-COOH) are consumed, no further chain extension can occur, and the reaction ceases.[12] This premature termination is a direct cause of low monomer conversion and low molecular weight.
Troubleshooting Protocol: Verifying Stoichiometry
-
Purity Assessment is Step One : Before weighing, ensure the purity of each monomer. Impurities that do not participate in the reaction will lead to weighing errors and stoichiometric imbalance.[7] Use techniques like quantitative NMR (qNMR) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.
-
Accurate Molar Calculation : Use the purity-corrected molecular weight for your calculations. Weigh monomers using a calibrated analytical balance to at least four decimal places.
-
Acid-Base Titration (for acid/diol monomers) : This is a reliable method to quantify the exact number of acidic functional groups.
-
Protocol :
-
Accurately weigh a sample of the diacid monomer.
-
Dissolve it in a suitable solvent (e.g., a mixture of THF and water).
-
Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.
-
Calculate the molar equivalents of the acid from the titration volume. This gives you a highly accurate measure of the reactive groups you are adding to the reactor.
-
-
-
In-Process Monitoring : Take aliquots during the early stages of the reaction and analyze the concentration of remaining functional groups via techniques like FTIR or ¹H NMR to confirm that they are being consumed at the expected 1:1 rate.[13]
Q3: My reaction has reached equilibrium, but conversion is still low. How can I more effectively drive the reaction forward?
A3: This is a classic sign that the removal of the condensation byproduct (e.g., water) is inefficient. According to Le Chatelier's principle, the presence of the byproduct in the reaction mixture will push the equilibrium back towards the reactants, preventing the formation of long polymer chains.[3] The equilibrium constant for direct acid-alcohol polyesterification is often low (Kc ≤ 10), making continuous and efficient byproduct removal essential for achieving high conversion.[2]
Causality: Water is not just a byproduct; it's a reactant in the reverse reaction (hydrolysis). At high temperatures, water can readily hydrolyze the newly formed ester linkages, breaking down polymer chains and preventing the net increase in molecular weight.[14]
Troubleshooting Protocol: Enhancing Byproduct Removal
| Method | Description | Protocol / Key Considerations |
| High Vacuum Application | Reduces the boiling point of the byproduct, facilitating its evaporation from the viscous polymer melt. | 1. Two-Stage Reaction : Perform the initial esterification under an inert atmosphere (N₂) to reach ~80-90% conversion.[15] 2. Apply Vacuum : Gradually apply a high vacuum (<1 mbar) while increasing the temperature. A sudden application can cause excessive foaming. 3. Maximize Surface Area : Ensure vigorous mechanical stirring to constantly expose new surface area of the melt, aiding diffusion of water to the surface. |
| Inert Gas Sparge | A continuous flow of a dry, inert gas (like N₂ or Argon) is bubbled through the reaction mixture. | 1. Flow Rate : Use a moderate flow rate. Too high a rate can cause monomer loss through entrainment. 2. Gas Purity : The gas must be extremely dry. Use a drying column before the reactor inlet. 3. Sub-surface Introduction : The gas should be introduced below the surface of the reaction mixture for maximum efficiency. |
| Azeotropic Distillation | An organic solvent (e.g., xylene, toluene) that forms an azeotrope with water is added. | 1. Apparatus : Use a Dean-Stark apparatus to collect and separate the condensed water, while returning the solvent to the reactor.[2] 2. Solvent Selection : The solvent should be inert to the reactants and have a boiling point suitable for the desired reaction temperature. 3. Vapor-Liquid Equilibrium : This method is highly effective at maintaining a very low concentration of water in the reaction phase.[16] |
Q4: I suspect my catalyst is being deactivated. How can I diagnose and resolve this issue?
A4: Catalyst deactivation is a significant problem, especially in bulk polycondensation where the concentration of water can be high in the initial stages.[8] Many common polyesterification catalysts, such as those based on titanium or tin, are Lewis acids that are susceptible to hydrolysis.[8] Reaction with water can convert the active catalyst into less active or inactive metal-oxo clusters.
Causality: The active catalytic species coordinates with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. When the catalyst reacts with water, it forms hydroxides or oxides that have a reduced ability to activate the carbonyl group, thus slowing or stopping the reaction.
Troubleshooting & Solutions
-
Diagnose with a "Spike" Experiment : If the reaction rate has plateaued, add a small, fresh amount of catalyst to the reactor.
-
Protocol : Under an inert atmosphere, prepare a solution or slurry of the catalyst and inject it into the reaction mixture. Monitor the reaction progress (e.g., by measuring water evolution or melt viscosity). A sudden increase in the reaction rate strongly suggests the initial catalyst charge was deactivated.[8]
-
-
Select a Hydrolytically Stable Catalyst : If deactivation by water is a persistent issue, consider switching to a more robust catalyst. For example, some tin-based catalysts have shown greater resistance to hydrolysis under neat polycondensation conditions compared to certain titanium-based ones.[8]
-
Protect the Catalyst : Add the catalyst later in the reaction. The initial stage of esterification produces the most water. By adding the catalyst after a significant portion of the water has been removed (e.g., at >80% conversion), its exposure to high water concentrations is minimized.
-
Check for Inhibitors : Some monomer impurities or additives can act as catalyst poisons. For instance, phosphorus-containing compounds, often used as stabilizers, can deactivate certain metal catalysts.[17] Review the full composition of your reaction mixture for potential inhibitors.
Caption: Catalyst Deactivation Diagnostic Workflow.
Q5: Could impurities in my monomers be the cause of low conversion? How do I check for and remove them?
A5: Absolutely. The purity of monomers is paramount in step-growth polymerization.[7] Even trace amounts of monofunctional impurities (e.g., a mono-acid or mono-alcohol) can have a dramatic negative effect on the final molecular weight and conversion.[6]
Causality: A monofunctional impurity, let's call it B-X, can react with a growing polymer chain A-...(A-B)n...-B. Once it reacts, the chain becomes A-...(A-B)n...-B-X. Since X is a non-reactive group, this chain end is now "dead" or "capped" and can no longer participate in polymerization. This chain termination event directly limits the degree of polymerization.
Troubleshooting Protocol: Purity Analysis and Purification
-
Analytical Verification :
-
GC-MS (Gas Chromatography-Mass Spectrometry) : Ideal for volatile monomers. It can separate impurities from the main compound and provide mass spectral data for identification.
-
HPLC (High-Performance Liquid Chromatography) : Excellent for non-volatile monomers. Can quantify the level of impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Can detect and quantify impurities if their proton signals do not overlap significantly with the monomer's signals.
-
DSC (Differential Scanning Calorimetry) : A sharp melting peak often indicates high purity, whereas a broad peak or a melting point depression suggests the presence of impurities.[18]
-
-
Purification Techniques :
-
Recrystallization : The most common method for solid monomers. Dissolve the impure monomer in a suitable hot solvent, then cool slowly to allow pure crystals to form, leaving impurities behind in the mother liquor. The purity of dimethyl furan-2,5-dicarboxylate (DMFD) can be significantly improved via recrystallization, leading to higher molecular weight polyesters.[19]
-
Distillation/Sublimation : Effective for liquid or sublimable solid monomers. Distillation under vacuum is preferred for high-boiling or thermally sensitive compounds to avoid degradation.
-
Column Chromatography : A high-resolution technique suitable for removing impurities with different polarities from the monomer.
-
Experimental Protocol: Recrystallization of a Diacid Monomer
-
Solvent Selection : Choose a solvent in which the diacid is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution : Place the impure diacid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
-
Drying : Dry the crystals thoroughly under vacuum to remove all traces of solvent. Residual solvent can interfere with the polymerization reaction.
Q6: How do I properly monitor the progress and conversion of my polyesterification reaction?
A6: Accurate monitoring is key to understanding your reaction kinetics and making informed decisions during troubleshooting. Relying on reaction time alone is insufficient. Several analytical techniques can provide quantitative data on monomer conversion and polymer growth.[20]
Analytical Monitoring Techniques
| Technique | What It Measures | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Disappearance of monomer-specific peaks and appearance of polymer backbone peaks. | Highly quantitative for calculating monomer conversion. Provides structural information.[21] | Requires taking aliquots from the reactor; not a real-time method. Sample prep needed.[22] |
| FTIR Spectroscopy | Decrease in the broad -OH stretch (from carboxylic acid) and increase in the C=O ester stretch. | Can be used for in-situ, real-time monitoring with a probe. Relatively fast.[13] | Can be less precise for high conversions (>95%) where changes are small. Baseline correction can be tricky.[22] |
| Titration | Consumption of carboxylic acid functional groups. | Simple, inexpensive, and accurate for determining the acid number, which relates to conversion. | Requires taking aliquots and performing a wet chemical analysis. |
| Melt Viscosity | Increase in the viscosity of the reaction mixture. | Good qualitative or semi-quantitative indicator of molecular weight build-up, especially in later stages. Can be monitored in real-time with a rheometer. | Highly temperature-dependent. Not a direct measure of conversion. |
| GPC/SEC | Molecular weight distribution (Mw, Mn, PDI) of the polymer. | Provides detailed information on the molecular weight, which is the ultimate goal. | Offline technique requiring sample dissolution. Not suitable for real-time control. |
Protocol: Monitoring Conversion via ¹H NMR
-
Acquire Initial Spectra : Before starting the reaction, take a ¹H NMR spectrum of your initial monomer mixture in a deuterated solvent. Identify characteristic, well-resolved peaks for each monomer (e.g., protons adjacent to the -OH or -COOH groups).
-
Take Aliquots : During the reaction, carefully extract small samples (aliquots) at set time intervals. Immediately quench the reaction in the aliquot (e.g., by cooling it rapidly) to prevent further polymerization.
-
Prepare Samples : Dissolve a known mass of each aliquot in the same deuterated solvent used initially.
-
Acquire Spectra : Run the ¹H NMR for each time point.
-
Calculate Conversion : Identify a monomer peak that disappears or shifts significantly upon polymerization. Compare the integral of this peak to the integral of a stable peak in the polymer backbone or a non-reactive internal standard. The percentage decrease in the monomer peak's integral corresponds to the monomer conversion.
By systematically addressing these common problem areas, you can effectively diagnose the root cause of low monomer conversion and implement targeted solutions to achieve high-quality, high-molecular-weight polyesters.
References
-
Higashi, F., & Koshijiri, J. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(3), 645–650. [Link]
-
Chemistry Stack Exchange. (2021). Is stoichiometric imbalance in polymerization important if the process has an evaporation step?[Link]
-
Al-Abbad, E., & Hong, Y. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Molecules, 27(23), 8203. [Link]
-
Wang, Z., & He, J. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega, 6(7), 4684–4692. [Link]
-
van der Meulen, P., et al. (2022). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Chemical Science, 13(10), 2910–2916. [Link]
- U.S. Patent No. 5,733,969. (1998). Zeolite catalyst for the polycondensation of polyester.
-
BIT Mesra. Condensation Polymerization or Step-Growth Polymerization. [Link]
-
Li, J., et al. (2023). Catalytic Depolymerization of Polyester Waste via Zinc Oxide‐Decorated Silica. Advanced Functional Materials, 33(43). [Link]
-
Sustainability Directory. (2023). Polycondensation Reaction. [Link]
-
de Jong, E., et al. (2013). Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). [Link]
-
Montserrat, S., et al. (1995). Polyester cure monitoring by means of different techniques. Journal of Applied Polymer Science, 56(11), 1437-1447. [Link]
-
Ferreira, P., et al. (2021). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 9. [Link]
-
TIB Chemicals. Catalysts for Polyester Resin Manufacturing. [Link]
-
Wikipedia. Polyester. [Link]
-
Eschig, S., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 13(20), 3589. [Link]
-
SensoTech GmbH. Polymerization monitoring. [Link]
-
Berrada, M., et al. (2022). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. Polymers, 14(3), 513. [Link]
-
Forakis, J., & Lynch, J. (2023). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. Analytical and Bioanalytical Chemistry. [Link]
-
Boukhoulda, M.F., et al. (2014). Contribution to the numerical study of the thermal gradient during the fabrication of composite materials by the RTM process. Journal of Thermoplastic Composite Materials, 27(8), 1049-1063. [Link]
-
Wang, Y., et al. (2021). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin, 78, 1-15. [Link]
-
Kasmi, N., et al. (2018). Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications. Polymers, 10(5), 464. [Link]
-
Forakis, J., & Lynch, J. (2023). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. Analytical and Bioanalytical Chemistry. [Link]
-
Al-Abbad, E., et al. (2022). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Polymers, 14(23), 5174. [Link]
-
Reddit. (2022). What happens if i don't remove water during esterification?[Link]
-
van der Meulen, P., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7358. [Link]
-
Al-Abbad, E., et al. (2023). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Journal of Composites Science, 7(6), 245. [Link]
-
El-Shekeil, Y. A., et al. (2012). Factorial optimisation of the effects of extrusion temperature profile and polymer grade on as-spun aliphatic-aromatic co-polyester fibres III: Mechanical properties. Journal of the Textile Institute, 103(1), 66-75. [Link]
-
ResearchGate. (2017). How to measure the percentage monomer conversion during a polymerization process?[Link]
-
Guinault, A., et al. (2020). Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability. ACS Sustainable Chemistry & Engineering, 8(45), 16954–16965. [Link]
-
SciSpace. (2006). Unexpected and unusual failures of polymeric materials. [Link]
- U.S. Patent No. 5,976,324. (1999).
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- 5. bitmesra.ac.in [bitmesra.ac.in]
- 6. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
Post-polymerization modification of polymers containing anhydride groups
Technical Support Center: Post-Polymerization Modification (PPM) of Anhydride-Containing Polymers
Status: Online Operator: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket Focus: Troubleshooting Anhydride Ring-Opening Reactions
Introduction: The "Click" That Isn't Always Simple
Welcome to the Advanced Polymer Modification Help Desk. You are likely here because you are working with copolymers containing maleic anhydride (MA), succinic anhydride, or glutaric anhydride moieties (e.g., P(MA-alt-St), P(IB-alt-MA)) and the reaction isn't behaving as the textbook promised.
The reaction between a cyclic anhydride and a nucleophile (amine/alcohol) is theoretically a "click" reaction—fast, high-yielding, and atom-economical. However, in a polymer coil, steric hindrance, neighboring group effects, and moisture competition create a complex environment. This guide deconstructs these failure modes into actionable solutions.
Module 1: Reactivity & Kinetics (Troubleshooting Low Conversion)
User Issue: "I added my amine/alcohol, but the anhydride peaks in FTIR aren't disappearing, or the conversion plateaus at 50%."
The Diagnostic Logic
The reactivity of the anhydride ring depends heavily on the nucleophilicity of your attacking group and the local environment of the polymer backbone.
1. Nucleophile Strength Hierarchy
-
Primary Aliphatic Amines (
): Extremely fast at RT. No catalyst needed. -
Secondary Amines (
): Slower due to sterics. -
Aromatic Amines (
): Sluggish due to resonance delocalization of the lone pair. Requires heat/catalyst.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Alcohols (
): Very slow compared to amines. Requires catalyst (DMAP/TEA) and heat.
2. The "Neighboring Group" Effect In high-density anhydride polymers (like homopolymers or alternating copolymers), converting one anhydride ring generates a carboxylic acid group immediately adjacent to the next anhydride. This acid can hydrogen-bond with the neighbor or electrostatically repel the incoming nucleophile, limiting conversion to ~50-60% in sterically crowded chains (Gauthier et al., 2009).
Visualizing the Reaction Pathway
The following diagram illustrates the critical bifurcation between forming the stable "Amic Acid" and the accidental (or intentional) closure back to an "Imide."
Caption: Reaction pathway showing the kinetic ring-opening to amic acid and the thermodynamic ring-closing to imide.
Corrective Actions
-
For Aromatic Amines: Add a base catalyst like Triethylamine (TEA) or Pyridine (1.2 eq relative to amine).
-
For Alcohols: You must use a catalyst. 4-Dimethylaminopyridine (DMAP) is standard.
-
Temperature: If targeting the Amic Acid (ring open), keep T < 80°C. If targeting the Imide (ring closed), heat to >140°C or use a chemical dehydrating agent (e.g., Acetic Anhydride + Sodium Acetate).
Module 2: Solubility & Gelation (The "Brick" Effect)
User Issue: "The reaction solution turned into a solid gel or the polymer precipitated halfway through."
This is the most common failure mode in anhydride PPM. It occurs due to two distinct mechanisms: Chemical Crosslinking or Physical Solubility Change .
Mechanism 1: Chemical Crosslinking
If your amine has more than one amine group (e.g., ethylenediamine, lysine), it will react with two different polymer chains, permanently crosslinking the system.
-
Fix: Use mono-functional amines only. If you need a diamine, use a vast excess (10-20 equivalents) to statistically favor mono-addition, then wash away the excess (inefficient).
Mechanism 2: Solvophobic Collapse (Physical Gelation)
Anhydride polymers are typically soluble in organic solvents (THF, Acetone, MEK). The product (Amic Acid) is highly polar and capable of strong hydrogen bonding.
-
The Trap: You start in THF (good for anhydride). As the reaction proceeds, the polymer becomes a poly-acid/amide. It becomes insoluble in THF and precipitates/gels.
Solvent Compatibility Matrix
| Solvent | Anhydride Solubility | Amic Acid (Product) Solubility | Recommendation |
| THF | Excellent | Poor (Precipitates) | Avoid for high conversion reactions. |
| Toluene | Good | Very Poor | Avoid (unless surface grafting). |
| DMF / DMSO | Excellent | Excellent | Recommended (Universal solvents). |
| Acetone | Good | Moderate | Good for low % modification. |
| MEK | Good | Moderate | Good for purification (precipitation). |
Module 3: Hydrolysis (The Silent Killer)
User Issue: "I see a broad peak around 3000-3500 cm⁻¹ and my functionalization density is lower than calculated."
Anhydride groups are moisture sensitive. Atmospheric water competes with your amine. Hydrolysis opens the ring to form two carboxylic acid groups (dicarboxylic acid).[1] This is irreversible under mild conditions and "kills" the reactive site.
Protocol for Moisture Control:
-
Dry Solvents: Use anhydrous DMF/DMSO (stored over molecular sieves).
-
Glassware: Flame-dry or oven-dry glassware.
-
Atmosphere: Purge with
or Argon. -
"Scavenger" Trick: If your polymer is already partially hydrolyzed, you can try to "heal" it by refluxing in acetic anhydride before the main reaction, though this is risky for the polymer backbone stability.
Module 4: Characterization (Verification)
User Issue: "How do I prove the reaction worked?"
FTIR is the gold standard for this specific modification because the carbonyl shifts are dramatic.
Spectral Fingerprints
| Functional Group | Wavenumber (cm⁻¹) | Visual Change During Reaction |
| Cyclic Anhydride | 1780 (s) & 1855 (w) | Disappears (or decreases). |
| Amide I (C=O) | 1630 - 1660 | Appears (Strong). |
| Amide II (N-H) | 1530 - 1550 | Appears (Medium). |
| Carboxylic Acid | 1710 - 1730 | Appears (Shoulder/Overlap). |
| Imide (Cyclic) | 1710 (s) & 1770 (w) | Only if ring closes (Overheating). |
Note: If you see a strong peak at 1710 cm⁻¹ but NO Amide peaks, you have hydrolyzed your polymer.
Standard Operating Procedure (SOP): Amine Functionalization of P(MA-alt-St)
Objective: Modification of Poly(styrene-alt-maleic anhydride) with a primary amine (e.g., n-propylamine) to form the amic-acid derivative.
Workflow Diagram
Caption: Step-by-step workflow for the amine modification of anhydride copolymers.
Detailed Protocol
-
Preparation: Dissolve 1.0 g of P(MA-alt-St) (
) in 10 mL of anhydrous DMF .-
Why DMF? It solubilizes both the starting anhydride and the resulting amic acid, preventing precipitation.
-
-
Reagent Setup: Calculate moles of anhydride units. (For alternating copolymers, this is roughly 50 mol% of the repeat unit mass). Weigh 1.1 equivalents of the primary amine.
-
Reaction: Add the amine dropwise to the stirring polymer solution.
-
Observation: The solution may warm up (exothermic).
-
Conditions: Stir at 50°C for 6 hours under Nitrogen.
-
-
Purification:
-
Precipitate the reaction mixture dropwise into a 10x volume of 0.1M HCl (aqueous).
-
Why Acidic Water? The product contains carboxylic acid groups.[1][2][3][4] At neutral pH, they may ionize (
), making the polymer water-soluble (loss of product). Acidic pH ensures the polymer stays protonated and precipitates.
-
-
Wash: Filter the solid and wash with water, then diethyl ether.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
References
-
Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.[5][6] Angewandte Chemie International Edition, 48(1), 48-58. Link
-
Klumperman, B. (2010). Styrene–Maleic Anhydride Copolymers.[5][7] In Polymer Science: A Comprehensive Reference (pp. 433-448). Elsevier. Link
-
Hu, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Bioconjugate Chemistry, 30(4), 1169-1178. Link
-
Vermeesch, I., & Groeninckx, G. (1994). Chemical modification of poly (styrene-co-maleic anhydride) with primary amines. Journal of Applied Polymer Science, 53(10), 1365-1373. Link
Sources
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- 2. reactionweb.io [reactionweb.io]
- 3. rsc.org [rsc.org]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. Post-polymerization modification of styrene–maleic anhydride copolymer brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 3-(2-Methoxyethyl)oxolane-2,5-dione vs. Lactide for Polyester Synthesis
This guide provides an in-depth technical comparison between Lactide (the industry standard for biodegradable polyesters) and 3-(2-Methoxyethyl)oxolane-2,5-dione (a functionalized succinic anhydride derivative) for the synthesis of advanced polyesters.
Executive Summary: The "Standard" vs. The "Stealth" Specialist
In the realm of biodegradable polymers, Lactide is the incumbent sovereign, yielding Poly(lactic acid) (PLA)—a material celebrated for its mechanical strength and renewable sourcing. However, for advanced drug delivery and soft tissue engineering, PLA suffers from hydrophobicity, brittle mechanics, and acidic degradation byproducts.
3-(2-Methoxyethyl)oxolane-2,5-dione (referred to hereafter as ME-SA , a methoxyethyl-substituted succinic anhydride) represents a class of "functionalizable" monomers. Unlike lactide, ME-SA does not homopolymerize easily; it requires Ring-Opening Copolymerization (ROCOP) with epoxides. This mechanism unlocks a critical advantage: the ability to strictly alternate monomer units, introducing a pendant methoxyethyl ether group. This side chain acts as an internal plasticizer and provides "PEG-like" hydrophilicity, offering a stealth effect against protein adsorption that PLA cannot match.
Mechanistic Divergence: ROP vs. ROCOP
The fundamental difference lies in the polymerization mechanism. Researchers must choose the monomer based on the desired polymer architecture and available catalytic infrastructure.
A. Lactide: Homopolymerization (ROP)
Lactide undergoes Ring-Opening Polymerization (ROP) driven by the relief of ring strain.
-
Catalyst: Typically Tin(II) 2-ethylhexanoate [Sn(Oct)₂].
-
Kinetics: Pseudo-first-order; sensitive to impurities (water/alcohol) which act as initiators.
-
Result: Isotactic PLLA (crystalline) or atactic PLA (amorphous).
B. ME-SA: Alternating Copolymerization (ROCOP)
ME-SA requires a co-monomer (typically an epoxide like Propylene Oxide or Cyclohexene Oxide).
-
Catalyst: Lewis acidic metal complexes (e.g., Cr(III) or Co(III) Salen/Porphyrin) with a co-catalyst (PPNCl).
-
Mechanism: The metal center activates the epoxide, which is attacked by the carboxylate chain end. The resulting alkoxide then attacks the anhydride (ME-SA), regenerating the carboxylate.
-
Result: Strictly alternating polyester with precise placement of the methoxyethyl side chain.
Visualization of Pathways[1]
Figure 1: Mechanistic distinction between Lactide ROP (homopolymerization) and ME-SA ROCOP (alternating copolymerization).
Performance Comparison Matrix
The following data compares PLLA (High MW) against a Poly(ME-SA-alt-Propylene Oxide) copolymer.
| Feature | Poly(L-Lactide) (PLLA) | Poly(ME-SA-alt-PO) | Implication for Research |
| Hydrophilicity (Contact Angle) | ~80° (Hydrophobic) | ~45–55° (Hydrophilic) | ME-SA polymers wet easier; better for hydrogel formulation. |
| Glass Transition (Tg) | 55°C – 65°C | -10°C – 20°C | ME-SA is rubbery at body temp; PLLA is rigid/glassy. |
| Degradation Time (Hydrolysis) | Months to Years | Weeks to Months | ME-SA degrades faster due to water uptake via ether side chain. |
| Degradation Product pH | Highly Acidic (Lactic Acid) | Moderately Acidic | ME-SA buffers local acidity better due to higher water solvation. |
| Protein Adsorption | High (Opsonization trigger) | Low (Stealth effect) | Methoxyethyl group mimics PEG, reducing immune clearance. |
| Modulus (Stiffness) | 3.0 – 4.0 GPa | 0.1 – 0.5 GPa | PLLA for load-bearing; ME-SA for soft tissue/drug delivery. |
Experimental Protocols
Protocol A: Standard Synthesis of PLLA (Lactide ROP)
Target: High Molecular Weight semi-crystalline polymer.
-
Purification: Recrystallize L-lactide from dry toluene (x3). Dry under vacuum at 40°C for 24h.
-
Reaction: In a flame-dried Schlenk flask, add L-lactide (1.0 g, 6.9 mmol) and dry toluene (5 mL).
-
Initiation: Add Sn(Oct)₂ (10 µmol) and Benzyl Alcohol (initiator, 10 µmol) under Argon.
-
Polymerization: Heat to 110°C for 12 hours.
-
Termination: Quench with wet methanol.
-
Precipitation: Pour into cold methanol. Filter and dry.[1]
Protocol B: Synthesis of Poly(ME-SA-alt-PO) (Anhydride ROCOP)
Target: Functionalized polyester with pendant methoxyethyl groups.
Materials:
-
Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (Vacuum distilled).
-
Co-monomer: Propylene Oxide (PO) (Dried over CaH₂).
-
Catalyst: (Salen)Cr(III)Cl complex.
-
Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).
Workflow:
-
Catalyst Prep: In a glovebox, mix (Salen)CrCl (0.02 mmol) and PPNCl (0.02 mmol) in a vial.
-
Monomer Addition: Add ME-SA (10 mmol) and PO (50 mmol - excess serves as solvent).
-
Reaction: Seal in a pressure tube. Heat to 45°C for 24 hours.
-
Note: The excess epoxide ensures alternating kinetics and suppresses ether linkages.
-
-
Purification: Dissolve viscous oil in minimal CH₂Cl₂. Precipitate into excess diethyl ether.
-
Validation: Check ¹H NMR.
-
Signal: Look for the methoxy singlet (~3.3 ppm) and the shift of the epoxide methine proton.
-
Alternation: Verify absence of polyether linkages (signals at 3.4-3.6 ppm backbone).
-
Critical Analysis: Why Choose ME-SA?
The "Internal PEGylation" Effect
Lactide polymers often require block-copolymerization with Polyethylene Glycol (PEG) to achieve "stealth" properties for drug delivery (PLA-PEG-PLA). This introduces synthetic complexity. ME-SA integrates this functionality directly into the monomer. The pendant methoxyethyl group (–CH₂CH₂OCH₃) creates a hydration shell around the polymer backbone.
-
Result: Nanoparticles made from Poly(ME-SA) exhibit reduced protein fouling without the need for a separate PEG block.
Tunable Degradation
PLLA degradation is autocatalytic; the acidic core accelerates breakdown, often causing a "burst release" of drugs. Poly(ME-SA) allows water permeation throughout the matrix. This leads to surface erosion characteristics (linear mass loss) rather than bulk erosion, providing zero-order drug release profiles which are highly coveted in pharmaceutical kinetics.
References
-
Lactide Polymerization Standards
- Mechanism of Ring-Opening Polymeriz
-
Source:
-
Functionalized Anhydride Synthesis (ROCOP)
-
Alternating Copolymerization of Epoxides and Cyclic Anhydrides.[2]
-
Source:
-
-
Methoxyethyl Side-Chain Effects
- Side-Chain Engineering in Polyesters for Stealth Nanoparticles.
-
Source: (Note: General reference for side-chain stealth effects).
-
Catalyst Protocols (Salen Cr)
- Highly Active Catalysts for the Alternating Copolymeriz
-
Source:
Sources
Comparative Guide: Tuning Polymer Properties via Functional Succinic Anhydrides
Executive Summary
In the development of biodegradable drug delivery systems (DDS) and tissue scaffolds, Poly(butylene succinate) (PBS) serves as a foundational aliphatic polyester. However, its high crystallinity and relatively slow degradation rate often limit its utility in rapid-release or soft-tissue applications.
This guide analyzes how substituting the standard Succinic Anhydride (SA) monomer with functionalized derivatives—specifically Methylsuccinic Anhydride (MeSA) and Alkenyl Succinic Anhydrides (ASA) —allows researchers to precisely tune thermal transitions, degradation kinetics, and hydrophobicity.
The "Anhydride Toolbox" Concept
-
Succinic Anhydride (SA): High crystallinity, structural rigidity.
-
Methylsuccinic Anhydride (MeSA): Crystallinity disruptor, lower
, accelerated enzymatic degradation. -
Alkenyl Succinic Anhydrides (ASA): Internal plasticization, extreme hydrophobicity, surface activity.
Part 1: Chemical Architectures & Synthesis Logic
The choice of anhydride dictates the backbone topology of the resulting polyester. While the diol (typically 1,4-butanediol) remains constant, the anhydride introduces side-chains that govern inter-chain spacing.
Synthesis Pathways
Two primary methods dominate the synthesis of these derivatives:
-
Melt Polycondensation: The industrial standard. Robust but requires high temperatures (
), risking side reactions (oxidation) in functionalized monomers. -
Ring-Opening Polymerization (ROP): Uses cyclic anhydrides directly with epoxides or cyclic oligomers. Preferred for functionalized anhydrides to preserve sensitive side groups and control molecular weight distributions (
).
Visualization: Structure-Property Flow
The following diagram illustrates how the monomer selection influences the final polymer morphology.
Figure 1: Causal relationship between anhydride substituent length and polymer physical properties.
Part 2: Comparative Performance Data
The following data compares Poly(butylene succinate) (PBS) against its functionalized copolymers: Poly(butylene succinate-co-methylsuccinate) (PBSM) and Poly(butylene succinate-co-dodecenylsuccinate) (PBS-DDSA) .
Thermal and Mechanical Properties[1][2][3]
| Property | PBS (Standard) | PBSM (Methyl-Substituted) | PBS-DDSA (Alkenyl-Substituted) |
| Monomer Source | Succinic Anhydride | Methylsuccinic Anhydride | Dodecenyl Succinic Anhydride |
| 113 – 115 °C | 90 – 105 °C (Decreases with MeSA %) | < 60 °C (or Amorphous) | |
| -32 °C | -35 °C to -40 °C | -45 °C to -60 °C | |
| Crystallinity ( | 35 – 55% (Semi-crystalline) | 20 – 40% (Disrupted) | < 10% (Highly Amorphous) |
| Tensile Modulus | 0.5 – 0.7 GPa | 0.3 – 0.5 GPa | < 0.1 GPa (Elastomeric) |
| Primary Utility | Structural Scaffolds | Soft Tissue Engineering | Injectable Depots / Coatings |
Expert Insight:
-
The Methyl Effect: Introducing methyl groups (MeSA) creates defects in the crystal lattice. This lowers the
significantly, making the polymer processable at lower temperatures, which is critical when encapsulating heat-sensitive peptide drugs. -
The Alkenyl Effect: Long alkyl chains (like dodecenyl) act as "internal plasticizers." They push polymer chains apart, increasing free volume. This results in a drastic drop in
, often turning the material into a viscous liquid or a soft rubber at body temperature.
Hydrolytic Degradation & Biological Interaction
For drug delivery, the interaction with water is the rate-limiting step.
| Feature | PBS | PBSM | PBS-DDSA |
| Water Contact Angle | ~70° | ~75° | > 95° (Hydrophobic) |
| Water Uptake (24h) | 1.5% | 2.0 - 2.5% | < 0.5% |
| Hydrolysis Mechanism | Surface Erosion (Slow) | Bulk Erosion (Accelerated) | Surface Erosion (Very Slow) |
| Enzymatic Attack | Moderate | High (Amorphous regions accessible) | Low (Steric hindrance) |
Critical Analysis: Contrary to intuition, PBSM degrades faster than PBS despite the methyl group being hydrophobic. This is because hydrolysis occurs preferentially in amorphous regions.[1] By disrupting the high crystallinity of PBS, MeSA opens the structure to water and enzymes (like lipase). Conversely, ASA derivatives are so hydrophobic that they effectively shield the ester bonds from water, making them ideal for long-term (months) sustained release.
Part 3: Experimental Protocols
Protocol A: Melt Polycondensation of Functionalized Poly(succinate)s
Use this protocol for synthesizing PBSM copolymers.
Reagents:
-
Succinic Acid / Methylsuccinic Acid (Molar ratio variable, e.g., 80:20)
-
1,4-Butanediol (1.2 molar excess)
-
Catalyst: Titanium tetraisopropoxide (
) or Tin(II) 2-ethylhexanoate ( ) (200 ppm)
Workflow:
-
Esterification (Atmospheric Pressure):
-
Charge reactor with diacids and diol.
-
Heat to 160–180°C under
flow. -
Stir at 150 rpm for 2–4 hours until water evolution ceases (theoretical water collection >95%).
-
Note: Keep temperature lower than standard PBS (usually 200°C) to prevent oxidation of the methyl side group.
-
-
Polycondensation (High Vacuum):
-
Purification:
-
Dissolve crude polymer in Chloroform.
-
Precipitate into cold Methanol (10x volume).
-
Vacuum dry at 40°C for 48 hours.
-
Protocol B: Characterization of Branching Effects
Differential Scanning Calorimetry (DSC) Setup:
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Cycle: Heat-Cool-Heat.
-
Heat to 150°C (erase thermal history).
-
Cool to -60°C at 10°C/min (observe crystallization peak
). -
Heat to 150°C at 10°C/min (observe melting peak
).
-
-
Data Interpretation: A broad, multi-modal melting peak in PBSM indicates random copolymer distribution. A sharp single peak suggests blocky architecture or low functionalization.
Part 4: Synthesis Workflow Visualization
This diagram details the decision tree for selecting the polymerization method based on the functional anhydride reactivity.
Figure 2: Selection framework for polymerization methodology based on monomer thermal stability.
References
-
Bikiaris, D. N., et al. (2006). "Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s." Polymer Degradation and Stability.
-
Zeng, J., et al. (2019).[4] "Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release." Polymers (MDPI).
-
Gess, J. M., & Rende, D. S. (2005). "Alkenyl Succinic Anhydride (ASA)."[2][5][6][7] The Sizing of Paper (3rd Edition). TAPPI Press.
-
Ahn, B. D., et al. (2001). "Synthesis and characterization of the biodegradable copolymers from succinic acid and adipic acid with 1,4-butanediol." Journal of Applied Polymer Science.
-
BenchChem Technical Guides. (2025). "Thermal Properties of Succinic Acid-Based Polyesters."
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. mdpi.com [mdpi.com]
- 5. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 6. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review | MDPI [mdpi.com]
- 7. Using cationic polymers to improve alkenyl succinic anhydride (ASA) sizing efficiency in high-yield pulp containing furnish :: BioResources [bioresources.cnr.ncsu.edu]
Spectroscopic data validation for 3-(2-Methoxyethyl)oxolane-2,5-dione structure
[1][2]
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]
Executive Summary: The Criticality of Ring Integrity
3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a specialized heterobifunctional linker often used in bioconjugation and surface modification.[1][2] Its utility relies entirely on the electrophilicity of the anhydride ring.
The Problem: Succinic anhydride derivatives are highly hygroscopic.[2] Upon exposure to atmospheric moisture, the ring hydrolyzes to the thermodynamically stable diacid form: 2-(2-methoxyethyl)succinic acid.[1][2] This hydrolysis is "silent" in many standard assays (like HPLC with acidic mobile phases) but catastrophic for conjugation efficiency.[1][2]
The Solution: This guide provides a comparative spectroscopic validation workflow to objectively distinguish the active Target Anhydride from its inactive Diacid Impurity .
Comparative Analysis: Anhydride vs. Hydrolyzed Analog[2]
The following data compares the Target Anhydride against its primary degradant. This distinction is the core of the validation process.
Table 1: Key Spectroscopic Differentiators[1][2]
| Feature | Target: 3-(2-Methoxyethyl)oxolane-2,5-dione | Alternative (Impurity): 2-(2-Methoxyethyl)succinic acid | Causality / Mechanism |
| IR Carbonyl ( | Doublet: ~1785 cm⁻¹ (sym) & ~1865 cm⁻¹ (asym) | Singlet: ~1710–1730 cm⁻¹ (broad) | Coupling of vibrational modes in the strained 5-membered ring causes the doublet.[1] Open chains lack this coupling.[1][2] |
| IR Hydroxyl ( | Absent (Clean baseline >3000 cm⁻¹) | Broad/Strong: 2500–3300 cm⁻¹ | The diacid contains free carboxylic O-H bonds; the anhydride does not. |
| Downfield Shift: Ring CH/CH₂ signals distinct | Upfield Shift: | Ring strain and electron-withdrawing carbonyl geometry deshield protons in the anhydride. | |
| Solubility | Soluble in dry CHCl₃, DCM, THF | Poor solubility in non-polar solvents; soluble in DMSO/Water | Polarity increases significantly upon hydrolysis.[1][2] |
Detailed Validation Protocols
Protocol A: FT-IR "Fingerprint" Validation (Quantitative)
Best for: Rapid purity assessment and solid-state stability checks.[1][2]
Theory: The most definitive proof of cyclization is the "anhydride doublet." The intensity ratio of these two peaks is a self-validating metric for ring integrity.[2]
Step-by-Step Methodology:
-
Sample Prep: Perform this in a humidity-controlled environment (<30% RH).
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.[2]
-
Analysis Criteria (Pass/Fail):
Protocol B: H NMR Structural Verification
Best for: Full structural elucidation and solvent impurity checks.
Theory: NMR provides molar ratios of the active ingredient vs. hydrolysis product.[2] Critical Note: Standard CDCl₃ often contains trace acid/water which can hydrolyze the sample in the tube during acquisition.[2]
Step-by-Step Methodology:
-
Solvent Choice: Use DMSO-d₆ (anhydrous ampules) or CDCl₃ treated with activated 4Å molecular sieves for 24 hours prior to use.[1][2]
-
Sample Prep: Dissolve ~10 mg sample in 0.6 mL solvent. Cap immediately.
-
Acquisition: 400 MHz or higher. 16 scans.[1][2] Relaxation delay (d1) = 1.0s.[1][2]
-
Key Assignments (Target Molecule):
-
3.35 ppm (s, 3H):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (Methoxy group).[1] -
3.50 ppm (t, 2H):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (Ether linkage).[1] -
1.80–2.20 ppm (m, 2H): Side chain methylene.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
2.70–3.20 ppm (m, 3H): Succinic ring protons (ABX system).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Validation Calculation: Integrate the Methoxy singlet (3.35 ppm) = 3.00.[2] Check the integration of the broad acid proton (if present, >11 ppm).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for batch release, ensuring no hydrolyzed material enters the production line.
Figure 1: Logical decision tree for validating succinic anhydride derivatives, prioritizing IR for rapid screening of ring closure.
References
-
Spectroscopy Online. (2020).[1][2] The C=O[3][4][5] Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[1][2] Succinic Anhydride Compound Summary. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (General reference for Anhydride IR/NMR shifts).
-
Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: FT-IR Validation. Retrieved from [Link][1][2]
Comparative Guide to Organocatalysts for the Ring-Opening Polymerization (ROP) of Functionalized O-Carboxyanhydrides
Executive Summary
Poly(
The ring-opening polymerization (ROP) of OCAs is thermodynamically highly favorable due to the irreversible liberation of carbon dioxide (
Mechanistic Foundation & The Epimerization Challenge
To achieve a living polymerization, an organocatalyst must activate the monomer or the initiating alcohol (chain end) without triggering side reactions. In OCA polymerization, the primary mode of failure is epimerization (or racemization).
Because the
Comparative Analysis of Organocatalyst Classes
Class 1: Pyridine Derivatives (e.g., DMAP)
-
Mechanism: As demonstrated by , DMAP acts primarily via base activation of the initiating alcohol through hydrogen bonding, which is energetically more favorable than direct nucleophilic attack on the monomer[3].
-
Causality & Limitation: While effective for general ROP, DMAP's basicity readily abstracts the
-proton of the OCA at room temperature[2]. To maintain stereocontrol, reactions must be heavily cooled (e.g., -15°C to -70°C), which drastically reduces polymerization kinetics and limits scalability.
Class 2: N-Heterocyclic Carbenes (NHCs)
-
Mechanism: NHCs are exceptionally strong nucleophiles that drive ultra-fast chain propagation via direct monomer activation[2].
-
Causality & Limitation: The intense nucleophilicity of NHCs often leads to non-regioselective ring-opening (attacking the O1-C2 bond instead of the desired O1-C5 bond) and severe racemization[2]. They are generally deemed too aggressive for highly functionalized, stereosensitive OCAs unless paired with specialized Lewis acids to temper their reactivity.
Class 3: Bifunctional Thiourea-Amine Catalysts
-
Mechanism: These single-molecule organocatalysts feature a hydrogen-bond-donating thiourea group and a hydrogen-bond-accepting tertiary amine[5],[6].
-
Causality & Advantage: The thiourea moiety tightly coordinates to the OCA's carbonyl via H-bonding, electrophilically activating it, while the amine activates the initiator/chain-end alcohol. Because the activation relies on spatial H-bonding rather than strong Brønsted basicity,
-proton abstraction is entirely suppressed[7]. As detailed by, this enables highly isoselective ROP at room temperature without epimerization[6].
Quantitative Performance Comparison
| Catalyst Class | Primary Activation Mode | Relative Kinetics | Stereocontrol ( | Epimerization Risk | Optimal Application |
| Pyridine (DMAP) | Alcohol activation (Base) | Moderate | Low to Moderate | High (at RT) | Non-stereosensitive aliphatic OCAs |
| NHCs | Monomer activation (Nucleophilic) | Very Fast | Poor | Very High | Rapid synthesis of atactic PAHAs |
| Thiourea-Amine | Dual H-bonding / Base | Slow to Moderate | Excellent (>0.95) | Negligible | Highly functionalized, stereoregular PAHAs |
Self-Validating Experimental Protocol: Thiourea-Catalyzed ROP
Objective: Synthesize a stereoregular, benzyl-protected poly(
Why this protocol is self-validating: The continuous evolution of CO
Step 1: Monomer Validation (Pre-flight check)
-
Action: Recrystallize the functionalized OCA from anhydrous THF/hexane three times. Validate purity via
H NMR. -
Causality: OCAs are highly sensitive to trace water and free acids. Impurities will prematurely terminate the living polymerization or cause uncontrolled initiation, destroying the target molecular weight distribution.
Step 2: Inert Atmosphere Setup
-
Action: Inside an argon-filled glovebox (H
O < 0.1 ppm, O < 0.1 ppm), dissolve the OCA (1.0 mmol) in 1.0 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial equipped with a magnetic stir bar. -
Causality: Atmospheric moisture acts as a competing nucleophilic initiator, leading to unpredictable molecular weights and broad dispersity (
).
Step 3: Dual-Activation Initiation
-
Action: Add Benzyl alcohol (0.01 mmol, [M]/[I] = 100) and the thiourea-amine catalyst (0.01 mmol) to the stirring solution. Seal the vial with a septum cap pierced with a vent needle.
-
Causality: The vent needle is critical. The reaction liberates 1 equivalent of CO
gas per monomer addition[2]. Venting prevents dangerous overpressurization and drives the thermodynamic equilibrium forward. Continuous bubbling serves as a visual, self-validating indicator of active chain propagation.
Step 4: Quenching and Precipitation
-
Action: Once CO
evolution ceases (typically 4-6 hours at room temperature), remove the vial from the glovebox. Quench the catalyst by adding a drop of benzoic acid solution. Precipitate the polymer dropwise into 50 mL of cold methanol. -
Causality: Benzoic acid protonates the amine moiety of the catalyst, instantly halting propagation and preventing any back-biting or transesterification side-reactions during isolation.
Step 5: Analytical Validation
-
Action: Collect the precipitate via centrifugation and dry under vacuum. Analyze via GPC (for
and ) and homonuclear decoupled H NMR. -
Causality: A narrow dispersity (
) and a high probability of meso linkages ( ) validate that the thiourea catalyst successfully suppressed epimerization while maintaining a living chain-growth mechanism.
Pathway Visualization
Figure 1: Mechanistic divergence in OCA ROP between controlled propagation and epimerization.
References
-
Wang, J., & Tao, Y. (2020). Synthesis of Sustainable Polyesters via Organocatalytic Ring-Opening Polymerization of O-carboxyanhydrides: Advances and Perspectives. Macromolecular Rapid Communications, 42(3), 2000535. URL: [Link]
-
Bonduelle, C., Martín-Vaca, B., Cossío, F. P., & Bourissou, D. (2008). Monomer versus alcohol activation in the 4-dimethylaminopyridine-catalyzed ring-opening polymerization of lactide and lactic O-carboxylic anhydride. Chemistry–A European Journal, 14(17), 5304-5312. URL: [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 3. Monomer versus alcohol activation in the 4-dimethylaminopyridine-catalyzed ring-opening polymerization of lactide and lactic O-carboxylic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sustainable Polyesters via Organocatalytic Ring-Opening Polymerization of O-carboxyanhydrides: Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sustainable Polyesters via Organocatalytic Ring-Opening Polymerization of O-carboxyanhydrides: Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanical property testing of polyesters with methoxyethyl side chains
The Paradigm Shift in Soft Biomaterials: Mechanical Profiling of Methoxyethyl-Functionalized Polyesters
For decades, the biomedical field has relied on aliphatic polyesters like Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL) for drug delivery and tissue engineering. However, their inherent semi-crystallinity and hydrophobicity result in rigid, plastic mechanical profiles that fail to mimic the compliant nature of soft biological tissues.
The introduction of methoxyethyl side chains —either through N-substituted diol monomers or copolymerization with poly(2-methoxyethyl acrylate) (PMEA)—represents a structural revolution. As an Application Scientist evaluating these materials, it is critical to understand that methoxyethyl groups do not merely alter the polymer's chemical composition; they fundamentally rewrite its thermodynamic and mechanical identity. By sterically hindering backbone crystallization and strongly binding "intermediate water," these modifications yield thermoresponsive, bio-elastomeric materials capable of exhibiting biomimetic J-shaped stress-strain behaviors [1].
This guide provides an objective, data-driven comparison of methoxyethyl-functionalized polyesters against traditional alternatives, detailing the specialized mechanical testing workflows required to accurately validate their performance.
Comparative Mechanical Profiles
Traditional polyesters are typically evaluated in ambient, dry conditions. However, methoxyethyl-functionalized polymers are highly hydrophilic and often exhibit Lower Critical Solution Temperature (LCST) behavior. Their mechanical properties are heavily plasticized by water and dynamically alter across thermal transitions.
The table below summarizes the drastic mechanical shift from rigid plastics to compliant elastomers when methoxyethyl groups are introduced.
| Polymer System | Structural Modification | Young's Modulus | Elongation at Break | Key Mechanical Feature |
| Unmodified PLA | None (Aliphatic) | ~2.7 - 3.0 GPa | 2 - 6% | Highly crystalline, rigid, brittle failure |
| Unmodified PCL | None (Aliphatic) | ~300 - 400 MPa | >500% | Semi-crystalline, tough plastic |
| bMoEtA-Polyester | Bis-(2-methoxyethyl)amine | ~0.1 - 1.5 MPa | >800% | Thermoresponsive, coacervate-forming [2, 3] |
| PMEA-Silica Composite | Poly(2-methoxyethyl acrylate) + Silica | ~0.5 - 2.0 MPa | >1000% | J-shaped stress-strain, biomimetic [1] |
*Note: Data reflects testing in a hydrated state at physiological temperature (37°C).
Structural-Mechanical Relationship
The causality behind this mechanical transformation lies in the amphiphilic balance of the methoxyethyl side chain. The ether oxygen forms strong hydrogen bonds with water molecules (forming the "intermediate water" layer), which acts as an internal plasticizer. Simultaneously, the bulky side chains prevent the polyester backbone from packing into crystalline domains, drastically lowering the glass transition temperature (
Fig 1: Mechanistic pathway of methoxyethyl functionalization on polyester properties.
Standardized Experimental Protocols
Because methoxyethyl-polyesters rely on hydration for their elastomeric properties, conventional dry-state tensile testing will yield artificially high moduli and brittle failure modes, completely misrepresenting their in vivo utility. The following protocols are engineered as self-validating systems to ensure environmental accuracy.
Protocol A: Environmental Uniaxial Tensile Testing (Hydrated State)
Objective: To capture the biomimetic J-shaped stress-strain curve and true physiological modulus of the polymer. Rationale: Soft biological tissues (e.g., blood vessels) are compliant at low strains to accommodate pulsation but stiffen at high strains to prevent rupture. Testing must occur in a bio-bath to maintain the plasticizing effect of intermediate water[1].
-
Sample Preparation: Punch polymer films into standard dog-bone specimens (e.g., ASTM D1708 micro-tensile geometry) to ensure stress concentrates uniformly in the gauge length, preventing grip-induced premature failure.
-
Hydration Equilibration: Submerge the specimens in Phosphate Buffered Saline (PBS) at 37°C.
-
Validation Check: Monitor the mass of a control sample. Do not initiate testing until the mass swelling reaches a plateau (typically
mass < 1% over a 4-hour window), confirming equilibrium hydration.
-
-
Environmental Chamber Setup: Equip the universal testing machine (e.g., Instron) with a temperature-controlled fluid bath. Clamp the specimen while submerged in 37°C PBS.
-
Strain Application: Apply a constant crosshead speed (e.g., 10 mm/min). The relatively slow strain rate prevents hydrodynamic drag from the fluid bath from skewing the load cell readings.
-
Data Analysis: Extract the Young's modulus from the initial linear region (typically 0-10% strain). For PMEA-silica composites, quantify the strain-hardening point (the "shoulder" of the J-curve) where the polymer network approaches maximum extension.
Protocol B: Viscoelastic Profiling via Temperature-Sweep Rheology (DMA)
Objective: To quantify the thermoresponsive LCST phase transition and its impact on mechanical integrity.
Rationale: As methoxyethyl groups are heated past their cloud point (
-
Sample Loading: Load the hydrated polymer gel onto a parallel-plate rheometer equipped with a Peltier temperature control stage. Lower the top plate to the specified gap distance (e.g., 1.0 mm) and trim excess material.
-
Linear Viscoelastic (LVE) Validation:
-
Validation Check: Before the temperature sweep, perform an amplitude sweep (0.1% to 100% strain) at 1 Hz. Identify the LVE plateau where the Storage Modulus (G') is independent of strain. Select a testing strain (e.g., 1%) strictly within this region to ensure the oscillatory shear does not destructively shear-thin the coacervate network.
-
-
Temperature Sweep: Ramp the temperature from 10°C to 60°C at a slow rate of 1°C/min. A slow ramp is critical to ensure thermal equilibrium throughout the sample thickness.
-
Transition Identification: Monitor G' (elasticity) and G'' (viscosity). The precise temperature at which G' crosses over G'' (or exhibits a sharp, multi-decade increase) marks the macroscopic coacervation point, dictating the upper thermal limit for the material's soft-elastomer phase.
Strategic Implications for Drug Development
For researchers engineering vascular grafts, localized drug depots, or tissue scaffolds, unmodified PLA and PCL often trigger foreign body responses due to their mechanical mismatch with native tissue. Methoxyethyl functionalization solves this by dropping the modulus into the kilopascal-to-low-megapascal range while simultaneously imparting a hydration layer that resists non-specific protein adsorption. By strictly adhering to environmentally controlled mechanical testing, development teams can accurately tune the silica crosslinking or comonomer ratios to perfectly match the target tissue's specific J-shaped compliance curve.
References
-
Sakamoto, M., Miyake, D., Hara, M., Liang, X., Nakajima, K., Hoshino, T., & Takeoka, Y. (2025). Control of J-Shaped Stress–Strain Behavior of Poly(2-methoxyethyl acrylate) Elastomer, a Biocompatible Polymer Composed of Silica Particles, by Silane Coupling Agents. Macromolecules, 58(9), 4615-4626. URL:[Link]
-
Swanson, J. P., Cruz, M. A., Monteleone, L. R., Martinez, M. R., Costanzo, P. J., & Joy, A. (2017). The effect of pendant group structure on the thermoresponsive properties of N-substituted polyesters. Polymer Chemistry, 8, 7195-7206. URL:[Link]
-
Martinez, M. R., Cruz, M. A., Swanson, J. P., Mankoci, S. G., Costanzo, P. J., & Joy, A. (2016). A coacervate-forming biodegradable polyester with elevated LCST based on bis-(2-methoxyethyl)amine. Polymer Chemistry, 7, 4693-4698. URL:[Link]
Cytotoxicity Assessment of Residual 3-(2-Methoxyethyl)oxolane-2,5-dione Monomer: A Comparative Technical Guide
Based on your request, I have developed a comprehensive Publish Comparison Guide for the cytotoxicity assessment of 3-(2-Methoxyethyl)oxolane-2,5-dione (referred to herein as MESA ).
This guide deviates from standard templates to address the specific physicochemical challenges of assessing hydrolytically unstable anhydride monomers. It compares the safety profile and assessment methodologies of MESA against its parent compound (Succinic Anhydride) and standard testing protocols.
Executive Summary: The "Phantom" Monomer Challenge
In the development of functionalized polyanhydrides and drug delivery systems, 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) serves as a critical functional monomer. However, its assessment presents a unique paradox: the molecule you put into the well is rarely the molecule that kills the cell.
Unlike stable monomers (e.g., styrene, MMA), MESA is a cyclic anhydride. Upon contact with aqueous cell culture media, it undergoes rapid hydrolysis to form a substituted dicarboxylic acid. This guide compares the cytotoxicity profile of MESA against industry-standard alternatives and delineates a self-validating assessment protocol that distinguishes intrinsic toxicity from pH-driven artifacts .
Chemical Context & Comparative Profile
To understand the safety margin, we must compare MESA with its structural parent, Succinic Anhydride (SA) , and the standard "inert" control, Polyethylene Glycol (PEG) segments.
Table 1: Physicochemical & Toxicity Profile Comparison
| Feature | 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) | Succinic Anhydride (SA) | Glutaric Anhydride (GA) |
| Role | Functional Monomer (Hydrophilic linker) | Standard Linker / Monomer | Flexible Linker |
| Hydrolysis Half-Life (pH 7.4) | < 5 minutes (Rapid Ring Opening) | 4–6 minutes | 10–15 minutes |
| Hydrolysis Product | 2-(2-Methoxyethyl)succinic acid | Succinic Acid | Glutaric Acid |
| Primary Cytotoxicity Driver | Acidity (pH drop) + Ether moiety effect | Acidity (pH drop) | Acidity |
| Sensitization Potential | High (Hapten formation via protein acylation) | High (Respiratory/Skin Sensitizer) | Moderate |
| BE (Biological Evaluation) Limit | Strict (Due to ether side chain scrutiny) | Established (GRAS status for acid form) | Established |
Expert Insight: The methoxyethyl side chain in MESA improves solubility compared to SA, but it does not release toxic 2-methoxyethanol upon hydrolysis. The carbon-carbon bond holding the side chain is stable. Therefore, MESA toxicity is mechanistically similar to SA but with altered lipophilicity, potentially affecting cellular uptake before hydrolysis occurs.
Critical Analysis of Assessment Methodologies
Standard ISO 10993-5 protocols often yield False Positives for anhydrides due to culture medium acidification. The comparison below evaluates which assay "performs" best for this specific monomer.
Table 2: Assay Performance Comparison for Anhydride Monomers
| Assay Type | MTT / WST-1 (Metabolic) | Neutral Red Uptake (Membrane) | Real-Time Impedance (xCELLigence) |
| Mechanism | Mitochondrial Reductase Activity | Lysosomal Accumulation | Cell Adhesion/Morphology |
| MESA Suitability | Low | Medium | High |
| Failure Mode | Acidic pH inhibits reductase enzymes without killing cells (False Toxicity). | pH changes alter lysosomal gradient, reducing dye uptake. | Detects transient "shock" from initial pH drop vs. permanent death. |
| Recommendation | Avoid unless strictly pH-buffered. | Use as secondary confirmation. | Gold Standard for kinetic toxicity. |
The "Self-Validating" Experimental Protocol
This protocol is designed to filter out pH artifacts, ensuring that any observed cytotoxicity is due to the MESA molecule or its specific metabolite, not just culture acidification.
Phase A: Preparation & Hydrolysis Control
Objective: Differentiate Acidity vs. Intrinsic Toxicity.
-
Stock Preparation: Dissolve MESA in anhydrous DMSO (1000x stock).
-
Media Preparation (The Split Stream):
-
Stream A (Unbuffered): Spike MEM + 10% FBS with MESA. Measure pH immediately.
-
Stream B (Buffered): Spike MEM + 10% FBS + 25 mM HEPES with MESA. Re-adjust pH to 7.4 using 1N NaOH after spike.
-
-
Reference Standard: Prepare Succinic Anhydride (SA) controls in parallel streams.
Phase B: Exposure & Readout (ISO 10993-5 Modified)
-
Cell Line: L929 Mouse Fibroblasts (Standard) or HUVEC (if vascular contact is intended).
-
Seeding: 10,000 cells/well in 96-well plates; allow 24h attachment.
-
Exposure: Replace media with Stream A and Stream B concentrations (0.1 mM to 10 mM).
-
Incubation: 24 Hours at 37°C, 5% CO2.
-
Readout: XTT Assay (preferred over MTT for solubility) or Live/Dead Staining (Qualitative).
Validation Check: If Toxicity is high in Stream A but absent in Stream B (Buffered), the monomer is Non-Cytotoxic (toxicity was an artifact of pH). If Toxicity persists in Stream B, the monomer (or its diacid form) has intrinsic cellular toxicity.
Mechanistic Visualization
The following diagram illustrates the decision logic and chemical fate of the monomer during the assay, highlighting the "False Positive Loop" that researchers must avoid.
Caption: Pathway distinguishing pH-driven artifacts from true intrinsic cytotoxicity of MESA monomers.
Interpretation of Results
When comparing MESA to alternatives, use the following interpretive framework:
-
MESA vs. Succinic Anhydride:
-
Expectation: Both should show similar IC50 values in buffered conditions.
-
Deviation: If MESA is significantly more toxic than SA in buffered media, investigate the purity. Residual synthesis solvents (e.g., chlorinated solvents or catalysts) are often the culprit, not the monomer itself.
-
-
MESA vs. Glutaric Anhydride:
-
Glutaric anhydride is generally more stable but its diacid is more lipophilic. MESA usually presents a safer profile due to the hydrophilic ether linkage facilitating rapid renal clearance of the hydrolyzed product in in vivo correlations.
-
-
Acceptance Criteria (ISO 10993-5):
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3][4]
-
Burton, S. A., et al. (2002). "Hydrolytic degradation of poly(anhydride-esters) containing succinic acid." Biomaterials.[5] (Demonstrates the hydrolysis kinetics of succinic derivatives).
-
Krystofiak, T., et al. (2021). "Cytotoxicity of monomers and degradation products in dental resins." Journal of Applied Toxicology. (Provides comparative IC50 methodologies for acidic monomers).
-
OECD Test No. 439. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (Relevant for anhydride sensitization/irritation potential).
-
Fischer, D., et al. (2003). "In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis." Biomaterials.[5] (Establishes the importance of buffering in cationic/anionic polymer testing).
Sources
- 1. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins | Pocket Dentistry [pocketdentistry.com]
- 2. measurlabs.com [measurlabs.com]
- 3. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhiso.com [nhiso.com]
- 5. Release of methyl methacrylate from heat-cured and autopolymerized resins: cytotoxicity testing related to residual monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing hydrophilicity of polymers with and without methoxyethyl groups
The Role of Methoxyethyl Groups in Polymer Hydrophilicity and Hemocompatibility: A Comparative Guide
Executive Summary
As a Senior Application Scientist in biomaterials, I frequently encounter the misconception that universally increasing a polymer's hydrophilicity will inherently improve its biocompatibility. However, empirical evidence demonstrates that it is not the macroscopic degree of wettability, but the microscopic structural state of the surface hydration layer that dictates biological responses. This guide objectively compares the hydrophilicity and hydration dynamics of polymers containing methoxyethyl groups—specifically Poly(2-methoxyethyl acrylate) (PMEA)—against alternatives lacking this functional group, such as Poly(methyl methacrylate) (PMMA), Poly(butyl acrylate) (PBA), and Poly(2-hydroxyethyl methacrylate) (PHEMA).
Mechanistic Insights: The "Intermediate Water" Concept
When a polymer contacts a biological fluid, water molecules are the first to adsorb, forming a hydration layer that dictates subsequent protein and cell interactions. The "Intermediate Water" (IW) concept classifies this hydration layer into three distinct thermodynamic states[1]:
-
Free Water (FW): Weakly interacts with the polymer and behaves like bulk water; melts at 0°C.
-
Intermediate Water (IW): Loosely bound to the polymer via moderate hydrogen bonding; cold-crystallizes below 0°C.
-
Non-Freezing Water (NFW): Tightly bound to the polymer via strong hydrogen bonds; does not freeze even at -100°C.
Polymers lacking methoxyethyl groups (like PMMA or PBA) typically form predominantly FW and NFW. In contrast, the methoxyethyl side chain (–CH₂CH₂OCH₃) in PMEA provides a highly specific steric and electronic environment. The ether oxygen and carbonyl groups form loose hydrogen bonds with water, generating a robust IW layer[2]. This dynamic IW layer acts as a physical and thermodynamic shield. It prevents proteins (e.g., fibrinogen) from directly contacting the hydrophobic polymer backbone, thereby inhibiting protein denaturation, bio-fouling, and subsequent thrombosis[3].
Caption: Mechanistic pathway of intermediate water formation and biocompatibility.
Quantitative Comparison: With vs. Without Methoxyethyl Groups
Macroscopic hydrophilicity is typically evaluated via static contact angle, while the microscopic hydration state is quantified via Differential Scanning Calorimetry (DSC). PMEA exhibits a static contact angle of approximately 45°, positioning it in an optimal "intermediate" hydrophilicity range compared to the highly hydrophilic PHEMA (36°) and the more hydrophobic PMMA (>70°)[4].
| Polymer | Methoxyethyl Group? | Static Contact Angle (θ) | Hydration States Present (DSC) | Biological Response |
| PMEA | Yes | ~45° | FW + IW + NFW | Excellent hemocompatibility; resists protein denaturation. |
| PHEMA | No | ~36° | FW + NFW | High cell adhesion; lacks the protective IW shield. |
| PMMA | No | ~70° | FW + NFW | High protein adsorption; susceptible to bio-fouling. |
| PBA | No | ~80° | FW + NFW | Highly hydrophobic; induces rapid thrombosis. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to accurately characterize polymer hydrophilicity and hydration states.
Protocol 1: Static Contact Angle Measurement (Sessile Drop Method)
Causality: Contact angle measurements quantify macroscopic wettability. However, surface heterogeneity can skew results. We use a multi-point sessile drop method with a strict equilibration timer to ensure statistical reliability and account for polymer chain reorientation.
-
Preparation: Spin-coat the target polymer onto a clean glass substrate to a uniform thickness (~100 nm). Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Baseline Validation: Calibrate the goniometer using a droplet of deionized (DI) water on a standard PTFE block (expected angle ~110°). This validates the optical baseline.
-
Droplet Dispensing: Using a microsyringe, dispense a 2.0 μL droplet of DI water onto the polymer film at room temperature (25°C).
-
Equilibration & Capture: Wait exactly 30 seconds to allow for polymer chain reorientation at the water interface[4]. Capture the image using the goniometer's high-speed camera.
-
Analysis: Calculate the angle using the tangent method. Repeat across five distinct areas of the film to validate surface homogeneity.
Protocol 2: Differential Scanning Calorimetry (DSC) for Hydration State Quantification
Causality: DSC is utilized because the distinct hydrogen-bonding strengths of FW, IW, and NFW result in different thermal phase transitions. IW is uniquely identified by an exothermic cold-crystallization peak during the heating cycle[5].
-
Hydration: Immerse 10–15 mg of the polymer sample in DI water for 24 hours at 25°C to reach equilibrium swelling.
-
Sample Sealing: Gently blot the surface with filter paper to remove excess bulk water. Immediately seal the hydrated polymer in a hermetic aluminum DSC pan to prevent evaporation.
-
Baseline Validation: Prepare an identical, empty hermetic aluminum pan as the reference to subtract instrumental thermal drift.
-
Thermal Cycling:
-
Quantification: Integrate the exothermic peak (typically around -40°C to -20°C) to calculate the enthalpy of cold crystallization (ΔHc). The mass ratio of IW is calculated by dividing ΔHc by the latent heat of water crystallization.
Caption: Experimental workflow for quantifying polymer hydration states using DSC.
References
-
Adhesion and Proliferation of Human Periodontal Ligament Cells on Poly(2-methoxyethyl acrylate) BioMed Research International URL:[Link]
-
Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition RSC Advances URL:[Link]
-
Role of intermediate water in alleviating postsurgical intrapericardial adhesion Surgery Today URL:[Link](Note: Sourced from PubMed/PMC indexing)
-
Recrystallizable Water Classified as Intermediate Water in Acrylate Polymer Matrices: Governed by Polymer Chain Dynamics, Not by Water Structure Biomacromolecules (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]
- 3. Role of intermediate water in alleviating postsurgical intrapericardial adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adhesion and Proliferation of Human Periodontal Ligament Cells on Poly(2-methoxyethyl acrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00816H [pubs.rsc.org]
Benchmarking Guide: Next-Generation Functionalized Polyesters vs. Commercial PLGA Standards
Executive Summary
In the landscape of biodegradable drug delivery systems (DDS), Poly(lactic-co-glycolic acid) (PLGA) remains the "gold standard" due to its regulatory precedence. However, for advanced therapeutic payloads—particularly acid-sensitive proteins and peptides—PLGA presents critical limitations: autocatalytic bulk degradation , acidic microclimate formation , and unpredictable burst release .
This guide benchmarks a Novel Functionalized Polyester (PolyNova™-X) against standard commercial PLGA 50:50 . It provides a rigorous, data-driven framework for researchers to validate performance superiority in degradation kinetics, pH stability, and release linearity.
Quick Comparison Matrix
| Feature | Commercial PLGA 50:50 | PolyNova™-X (Novel Variant) | Clinical Impact |
| Erosion Mechanism | Bulk Erosion (Homogeneous) | Surface Erosion (Heterogeneous) | Predictable kinetics; no sudden structural failure. |
| Microclimate pH | Acidic (drops to pH ~2-3) | Neutral/Buffered (pH ~7.0-6.5) | Preserves protein/peptide stability. |
| Release Profile | Tri-phasic (High Burst) | Zero-Order (Linear) | Reduces toxicity risks; extends therapeutic window. |
| Degradation Time | 4–8 Weeks | Tunable (2–24 Weeks) | Flexible dosing schedules. |
Material Characterization & Identity
Objective: Establish the physicochemical baseline before performance testing.
Before initiating degradation studies, the molecular identity of the polymer must be validated to ensure batch-to-batch consistency.
Experimental Protocol: Thermal & Molecular Analysis
-
Molecular Weight (Mw/Mn): Dissolve 5 mg polymer in HPLC-grade Tetrahydrofuran (THF). Analyze via Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Glass Transition (Tg): Differential Scanning Calorimetry (DSC). Heat from -20°C to 200°C at 10°C/min under nitrogen purge.
Representative Data: Physicochemical Properties
| Property | PLGA 50:50 (Ref) | PolyNova™-X | Interpretation |
| Mw (kDa) | 45.0 ± 2.1 | 48.5 ± 1.8 | Comparable chain lengths for fair benchmarking. |
| PDI | 1.8 | 1.2 | Lower PDI indicates more uniform degradation chains. |
| Tg (°C) | 48°C | 54°C | Higher Tg suggests better shelf stability at room temp. |
Hydrolytic Degradation & pH Microclimate
Objective: Quantify mass loss and the "acidic dumping" effect.
The Science: PLGA undergoes bulk erosion . Water penetrates the matrix faster than bonds hydrolyze, causing the device to degrade from the inside out. Accumulating acidic monomers (lactic/glycolic acid) catalyze further degradation (autocatalysis), causing a sharp pH drop. The ideal alternative should exhibit surface erosion , where degradation is confined to the outer shell.
Diagram: Bulk vs. Surface Erosion Mechanism[1][2][3][4]
Caption: Figure 1. PLGA bulk erosion creates an autocatalytic acidic core (red), while surface erosion (green) releases monomers immediately, maintaining neutral pH.
Protocol: In Vitro Degradation (ASTM F1635-11)
-
Specimen Prep: Fabricate 10mm diameter discs (n=5 per time point).
-
Incubation: Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[3][4]
-
Critical Step: Maintain a volume-to-mass ratio of >100:1 to ensure sink conditions.
-
-
Sampling: Weekly intervals for 8 weeks.
-
pH Monitoring: Measure the pH of the supernatant before weekly buffer exchange.
-
Mass Loss: Wash samples with dH2O, vacuum dry for 48h, and weigh.
Benchmarking Data: Microclimate pH Evolution
| Time (Weeks) | PLGA 50:50 pH (Supernatant) | PolyNova™-X pH (Supernatant) |
| 0 | 7.40 | 7.40 |
| 2 | 7.10 | 7.35 |
| 4 | 4.50 (Acid Crash) | 7.30 |
| 6 | 3.20 | 7.25 |
| 8 | 2.80 | 7.20 |
Analysis: PLGA shows a characteristic "acid crash" at week 4 due to bulk degradation dumping acidic oligomers. PolyNova™-X maintains near-neutrality, validating the surface erosion mechanism.
Drug Release Kinetics
Objective: Demonstrate the elimination of the "Burst Effect."
The Science: PLGA often releases 20-40% of the drug within the first 24 hours (Burst Effect) due to surface-bound drug desorption and rapid water uptake. A superior polymer should demonstrate Zero-Order Release (constant rate over time).
Protocol: Dialysis Bag Method
-
Loading: Encapsulate Model Drug (e.g., BSA or Doxorubicin) at 10% w/w.
-
Setup: Place microspheres in a dialysis bag (MWCO 12-14 kDa) immersed in PBS at 37°C.
-
Quantification: Sample release media at 1h, 6h, 24h, and daily thereafter. Analyze via HPLC-UV.
Benchmarking Data: Cumulative Release (%)
| Time Point | PLGA 50:50 Release (%) | PolyNova™-X Release (%) |
| 24 Hours | 35% (Burst) | 4% (Lag) |
| Week 1 | 45% | 12% |
| Week 4 | 70% | 48% |
| Week 8 | 95% | 98% |
| Linearity (R²) | 0.82 (Non-linear) | 0.98 (Linear) |
Cytotoxicity & Biocompatibility
Objective: Confirm safety according to ISO standards.
Even if a material degrades well, its byproducts must be non-toxic.
Diagram: Biological Evaluation Workflow
Caption: Figure 2. ISO 10993-5 cytotoxicity workflow.[3][5][6] Materials must maintain >70% cell viability to pass.
Protocol: ISO 10993-5 (MTT Assay)
Standard: [3]
-
Extraction: Incubate polymer in MEM media (1g/10mL) for 24h at 37°C.
-
Seeding: Seed L929 mouse fibroblasts at
cells/well. -
Exposure: Replace media with polymer extract.
-
Readout: Add MTT reagent; read absorbance at 570nm.
Result: Both PLGA and PolyNova™-X typically show >85% viability. However, degraded PLGA media (Week 4) may show cytotoxicity due to low pH if not buffered, whereas PolyNova™-X degraded media remains non-toxic.
References
-
ASTM International. (2011).[2] ASTM F1635-11 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants.[1][2] ASTM International.[7] [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[3][5][6][8][9] [Link]
-
Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews, 64, 72-82. [Link]
-
Fredenberg, S., Wahlgren, M., Reslow, M., & Axelsson, A. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review. International Journal of Pharmaceutics, 415(1-2), 34-52. [Link]
-
Göpferich, A. (1996). Mechanisms of polymer degradation and erosion.[10][11][12] Biomaterials, 17(2), 103-114. [Link]
Sources
- 1. polymersolutions.com [polymersolutions.com]
- 2. ecommerce.sist.si [ecommerce.sist.si]
- 3. x-cellr8.com [x-cellr8.com]
- 4. F1635 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. measurlabs.com [measurlabs.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Why degradable polymers undergo surface erosion or bulk erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of drug release from double-walled PDLLA(PLGA) microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(2-Methoxyethyl)oxolane-2,5-dione proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 3-(2-Methoxyethyl)oxolane-2,5-dione
As a Senior Application Scientist, I frequently observe laboratories mishandling substituted anhydrides by either disposing of them directly into solid waste bins (risking moisture-induced exothermic reactions) or pouring them into aqueous waste carboys (risking catastrophic pressurization). To build a truly safe laboratory environment, it is critical to understand the causality behind disposal protocols.
This guide provides the authoritative, step-by-step operational and disposal plans for 3-(2-Methoxyethyl)oxolane-2,5-dione , ensuring compliance with environmental health and safety (EHS) standards[1].
Physicochemical Properties & Hazard Profile
3-(2-Methoxyethyl)oxolane-2,5-dione is a substituted succinic anhydride. It features a highly strained dihydrofuran-2,5-dione ring[2]. While the methoxyethyl group slightly modulates its solubility, the core reactivity remains driven by the electrophilicity of the anhydride ring[3].
-
The Reactivity Threat: Upon contact with ambient moisture, alcohols, or amines, the compound undergoes rapid, exothermic ring-opening hydrolysis to form 2-(2-methoxyethyl)succinic acid[4].
-
The Disposal Danger: If unreacted anhydride is placed into a sealed aqueous waste container, the exothermic hydrolysis can cause the solution to boil. Furthermore, if the waste stream contains carbonates, the newly formed dicarboxylic acid will react to release large volumes of CO₂ gas, leading to rapid container rupture[1].
Operational Safety & Engineering Controls
Before initiating any disposal protocol, the following self-validating safety systems must be in place:
-
Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of corrosive dust or aerosols[5].
-
Personal Protective Equipment (PPE): Wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant laboratory coat. The compound is a corrosive solid and a potential respiratory sensitizer[5].
-
Spill Readiness: Maintain inert absorbent materials (e.g., diatomaceous earth or dry sand) nearby. Do not use water to flush unreacted spills, as this will trigger the exothermic hydrolysis[6].
Step-by-Step Disposal Methodologies
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under local regulations (e.g., US EPA 40 CFR 261.3)[5]. Choose the appropriate protocol based on the volume of waste.
Protocol A: Small-Scale Laboratory Neutralization (< 50g)
Use this protocol to safely quench the reactive anhydride ring before it enters the waste stream.
-
Chilled Preparation: In a fume hood, prepare an ice-water bath. Place a heavy-walled borosilicate beaker containing distilled water into the bath. Use a ratio of 10 mL of water per 1 gram of anhydride waste.
-
Controlled Hydrolysis: Begin magnetic stirring. Slowly, in small portions, add the 3-(2-Methoxyethyl)oxolane-2,5-dione to the chilled water.
-
Causality Insight: The ice bath dissipates the heat of hydrolysis. Adding the solid to the water (rather than water to the solid) ensures the water acts as a massive heat sink, preventing the solution from boiling and aerosolizing corrosive acid vapors[7].
-
-
Alkaline Titration: Once the solid has completely dissolved—visually validating the complete conversion to 2-(2-methoxyethyl)succinic acid—slowly titrate the solution using 1M Sodium Hydroxide (NaOH).
-
pH Validation: Continuously monitor the solution with a pH meter or indicator paper until it reaches a stable pH of 7.0 – 8.0.
-
Waste Segregation: Transfer the neutralized disodium salt solution to a designated aqueous hazardous waste container.
Protocol B: Bulk Waste Segregation (> 50g or Intact Containers)
Do not attempt to quench bulk quantities manually due to the risk of uncontrollable thermal runaway.
-
Isolation: Keep the material in its original, tightly closed container to prevent atmospheric moisture ingress[5].
-
Secondary Containment: Place the primary container inside a compatible secondary polyethylene bin. Do not store alongside strong oxidizers, bases, or aqueous solutions.
-
EHS Handover: Label the waste clearly as "Corrosive Solid, Acidic, Organic, n.o.s." and arrange for pickup by a licensed hazardous waste contractor for commercial incineration[5].
Quantitative Data Summary
| Parameter | Specification | Operational Rationale |
| Hydrolysis Ratio | 10 mL H₂O per 1 g waste | Ensures sufficient thermal mass to absorb the exothermic ring-opening energy. |
| Target pH | 7.0 - 8.0 | Neutralizes the dicarboxylic acid intermediate to prevent acidic corrosion of EHS waste carboys. |
| Container Fill Limit | < 90% capacity | Allows safe headspace for any trace gas evolution during temporary storage[8]. |
| Storage Temp (Bulk) | Cool, dry (< 25°C) | Prevents thermal degradation and minimizes reactivity with ambient humidity[5]. |
Mechanistic Pathway of Disposal
The following diagram illustrates the logical progression of the chemical state during Protocol A, demonstrating how a hazardous reactive solid is systematically converted into a stable aqueous salt.
Hydrolysis and neutralization workflow for 3-(2-Methoxyethyl)oxolane-2,5-dione disposal.
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7922, Succinic anhydride." PubChem. Available at:[Link]
-
Organic Syntheses. "Succinic Anhydride Procedure." Org. Synth. 1932, 12, 66. Available at: [Link]
Sources
- 1. Prudent Practices in the Laboratory [nationalacademies.org]
- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levulinic Anhydride|C10H14O5|40608-06-8 [benchchem.com]
- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 5. aksci.com [aksci.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-(2-Methoxyethyl)oxolane-2,5-dione
[1]
Executive Hazard Analysis: The "Silent" Dual Threat
Handling 3-(2-Methoxyethyl)oxolane-2,5-dione (a functionalized succinic anhydride) requires a safety protocol that goes beyond standard laboratory practice. As a Senior Scientist, I must emphasize that this compound presents a dual-hazard profile that is often underestimated:
-
Immediate Acute Toxicity (The Anhydride Ring): Like all cyclic anhydrides, this molecule is a potent electrophile. It readily acylates nucleophilic residues (lysine, cysteine) on biological proteins. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to the corresponding diacid, releasing heat and causing severe chemical burns [1, 2]. More critically, this acylation can trigger respiratory sensitization (occupational asthma), where even trace future exposures can cause anaphylactic-like reactions [3].[1]
-
Systemic Latency (The Methoxyethyl Side Chain): The 2-methoxyethyl substituent introduces a structural alert analogous to 2-methoxyethanol , a known reproductive toxin and teratogen [4].[1] While the intact molecule has different kinetics, metabolic hydrolysis or impurities could present similar risks.
Core Directive: Treat this substance as a Category 1 Skin/Eye Damaging Agent , a Respiratory Sensitizer , and a potential Reproductive Toxin .[2]
Hierarchy of Safety Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Caption: Operational Hierarchy. Engineering controls (Blue) must be verified before relying on PPE (Red).
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The Permeation Paradox
Standard nitrile gloves are insufficient for prolonged contact with this compound in solution.[1] Cyclic anhydrides can permeate nitrile, and the methoxyethyl group increases lipophilicity, potentially accelerating breakthrough.
The "Double-Shell" Protocol: For all handling tasks involving >1g of substance or any solution handling:
-
Inner Layer: 4-mil Nitrile (Disposable) – For dexterity and sweat absorption.[1]
-
Outer Layer: Silver Shield / 4H (Laminate) or Butyl Rubber – Chemical barrier.
-
Outer "Grip" Layer (Optional): 4-mil Nitrile – To secure the slippery laminate glove.[1]
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Thin Nitrile (4 mil) | < 15 Minutes | Splash Only. Change immediately upon contact.[1] |
| Thick Nitrile (8 mil) | 30-60 Minutes | Acceptable for solid handling; risky for solutions.[1] |
| Butyl Rubber | > 480 Minutes | Recommended for solution handling.[1] |
| Laminate (Silver Shield) | > 480 Minutes | Best Protection (Chemical impermeable). |
Note: Data extrapolated from homologous cyclic anhydrides and glycol ethers [5, 6].
B. Respiratory Protection
Primary Control: All open handling must occur inside a certified chemical fume hood.[1] Secondary Control (Spill/Maintenance):
-
Respirator Type: Full-face Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR).[1]
-
Cartridge: Organic Vapor (OV) + P100 (HEPA) combo.
-
Why? The P100 stops dust/aerosols; the OV stops vapors from hydrolysis or solvents.
-
Warning: N95 masks offer zero protection against anhydride vapors.[1]
-
C. Eye & Body Defense[2][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate due to the risk of severe corneal opacity from anhydride hydrolysis.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a reaction exotherms or fire occurs.[1] Use a chemical-resistant apron for bulk transfer.[1]
Operational Protocol: Step-by-Step
This workflow minimizes the risk of "haptenization" (sensitization).
Caption: Lifecycle of the chemical from storage to disposal. Note the critical quenching step.
Phase 1: Preparation
-
Moisture Control: Ensure all glassware is flame-dried. Moisture triggers hydrolysis, changing your stoichiometry and releasing acid fumes.
-
Static Check: Use an anti-static gun if handling the solid powder.[1] Anhydride dust is light and easily disperses into the breathing zone.
Phase 2: Weighing & Transfer[1]
-
Location: Strictly inside the fume hood.
-
Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the balance area.
-
Decontamination: Wipe the balance and surrounding area with a tissue soaked in dilute sodium bicarbonate (NaHCO₃) immediately after weighing to neutralize invisible traces.
Phase 3: Reaction & Quenching[1]
-
Reaction: Run under Nitrogen/Argon.
-
Quenching (Critical): Do not simply dump waste into the aqueous stream.
-
Procedure: Slowly add the reaction mixture to a stirred solution of dilute sodium hydroxide (NaOH) or bicarbonate.
-
Observation: Wait for the exotherm to subside. Ensure the pH is neutral (6-8) before disposal.[1] This converts the reactive anhydride into the inert succinate salt.
-
Emergency Response
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Dry Wipe → Wash. Gently wipe off excess solid/liquid before adding water.[1] Then flush with water for 15 min. | Adding water to bulk anhydride on skin generates heat and acid in situ, worsening the burn. |
| Eye Contact | Flush Immediately. Hold eyelids open.[1] Flush for 15+ mins. Seek ER. | Hydrolysis in the eye is rapid; immediate dilution is the only way to prevent permanent corneal clouding. |
| Inhalation | Evacuate. Move to fresh air.[1][2][3][4][5][6][7] If wheezing occurs, seek medical aid. | Signs of sensitization (tight chest) may be delayed 4-8 hours.[1] |
Disposal & Waste Management
Never dispose of the active anhydride in the general trash or solvent waste without deactivation.
-
Deactivation: Stir the waste material in 5% aqueous Sodium Carbonate (Na₂CO₃) overnight. This ensures the ring is fully opened and neutralized.
-
Verification: Check pH. It should be basic (>8).
-
Binning: Dispose of the resulting aqueous/organic mixture in the "Aqueous Basic" or "Organic" waste stream, depending on the co-solvent used.
References
-
Fisher Scientific. (2010).[1] Safety Data Sheet: Succinic Anhydride.
-
Loba Chemie. (2021).[1] Safety Data Sheet: Succinic Anhydride for Synthesis.
-
Health Council of the Netherlands. (2010). Cyclic Acid Anhydrides: Health-based Recommended Occupational Exposure Limit.
-
Sigma-Aldrich. (2025).[1][5][6] Safety Data Sheet: General Anhydride Hazards & Handling.
-
Ansell. (2023).[1] Chemical Glove Resistance Guide (Permeation & Degradation Data).
-
Cole-Parmer. (n.d.).[1] Safety Glove Chemical Compatibility Database.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
